Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 2-amino-5-phenylbenzoate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) Executive Summary In modern drug discovery and materials science, an...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8)
Executive Summary
In modern drug discovery and materials science, anthranilic acid derivatives and biphenyl scaffolds frequently serve as critical pharmacophores. Ethyl 2-amino-5-phenylbenzoate (also known systematically as ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate) merges both of these structural motifs into a single, highly versatile synthetic intermediate[1].
As a Senior Application Scientist, I have utilized this compound extensively in the design of complex nitrogen-containing heterocycles. The orthogonal reactivity between its primary aromatic amine and its ethyl ester allows for divergent synthetic pathways, making it an ideal precursor for 1,4-benzodiazepines, quinazolinones, and advanced polymeric materials. This whitepaper details the physicochemical profiling, mechanistic reactivity, and field-proven experimental protocols associated with this scaffold.
Physicochemical Profiling
Understanding the fundamental properties of ethyl 2-amino-5-phenylbenzoate is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The extended
π
-conjugation of the biphenyl system renders the molecule highly lipophilic, while the amine and ester groups provide localized polarity and hydrogen-bonding capabilities[2].
Indicates high thermal stability; distillation is impractical[2].
LogP (Predicted)
~3.80
Highly lipophilic; requires non-polar or moderately polar organic solvents (e.g., DCM, EtOAc, THF) for dissolution[4].
Physical State
Solid (Powder)
Easily handled; can be purified via recrystallization.
Mechanistic Reactivity & Structural Dynamics
The reactivity of ethyl 2-amino-5-phenylbenzoate is governed by the electronic "push-pull" dynamics exerted by its functional groups on the central biphenyl core[1].
The aromatic rings are susceptible to electrophilic attack, but the substitution pattern is strictly dictated by directing effects. The primary amino group is a powerful activating, ortho/para-directing group. Conversely, the ethyl carboxylate is a deactivating, meta-directing group.
Causality: Because the amine's activating effect dominates the
π
-system, EAS occurs almost exclusively on the aminobenzoate ring rather than the unsubstituted phenyl ring.
Regiochemical Outcome: The C4 position (para to the amine) is the kinetically and thermodynamically favored site of attack. The C6 position (ortho to the amine) is sterically hindered by the adjacent ethyl carboxylate moiety, making it largely inaccessible to bulky electrophiles[1].
Divergent Synthetic Pathways
The orthogonal functional groups allow for selective transformations. The amine can be acylated or subjected to Buchwald-Hartwig cross-coupling, while the ester can be independently hydrolyzed or transesterified[5].
Caption: Divergent synthetic pathways of Ethyl 2-amino-5-phenylbenzoate highlighting its versatility.
Validated Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating mechanistic rationale (causality) and in-process analytical controls.
Acylation of the primary amine is frequently required to either protect the nitrogen during downstream EAS reactions or to install a pharmacophore[5].
Methodology:
Preparation: Dissolve ethyl 2-amino-5-phenylbenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add Pyridine (2.0 eq) to the solution.
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Unlike triethylamine (TEA), pyridine prevents the formation of highly reactive ketene intermediates from acyl chlorides, reducing colored impurities.
Acylation: Cool the mixture to 0 °C. Dropwise, add Acetyl Chloride (1.1 eq).
Self-Validation (Reaction Monitoring): Stir for 2 hours, warming to room temperature. Monitor via Thin-Layer Chromatography (TLC) using 4:1 Hexanes/EtOAc. The starting aniline exhibits bright blue fluorescence under UV 254 nm. Complete conversion is validated by the disappearance of this spot and the emergence of a lower
Rf
spot (the amide).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove residual pyridine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Saponification to 2-Amino-5-phenylbenzoic Acid
Hydrolysis of the ethyl ester is necessary when the free carboxylic acid is required for peptide coupling or direct cyclization into quinazolinones.
Caption: Step-by-step experimental workflow for the saponification of the ethyl ester group.
Methodology:
Solvent System: Dissolve the ester in a 2:1:1 mixture of THF/MeOH/H₂O.
Causality: The biphenyl core is highly lipophilic (LogP ~3.8), making it insoluble in pure water. The hydroxide nucleophile requires an aqueous phase. THF and MeOH act as co-solvents to bridge this phase gap, ensuring a homogeneous reaction mixture that accelerates hydrolysis.
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Heat gently to 40 °C. LiOH is preferred over NaOH as it is milder and prevents potential side reactions or degradation of the biphenyl system.
Acidification (Critical Step): Once TLC confirms the disappearance of the ester, cool to 0 °C and carefully acidify with 1M HCl to pH 3-4 .
Causality: The product is an amphoteric anthranilic acid derivative. Lowering the pH to 3-4 protonates the carboxylate to the neutral carboxylic acid but avoids over-protonating the aniline nitrogen (which has a pKa of ~2.5). This ensures the product remains neutral, allowing it to partition efficiently into the organic phase during extraction.
Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the pure carboxylic acid.
Applications in Drug Discovery
The structural topology of ethyl 2-amino-5-phenylbenzoate makes it a privileged scaffold in medicinal chemistry. Patent literature heavily cites the use of 2-amino-5-phenylbenzoic acid derivatives as direct precursors for 1,4-benzodiazepines [1]. By coupling the free carboxylic acid with an amino acid derivative (such as glycine) and subsequently driving an intramolecular Schiff-base condensation with the primary amine, researchers can rapidly construct the central 7-membered diazepine ring. These derivatives are heavily investigated for their allosteric modulation of GABA_A receptors in the central nervous system.
References
PubChem. Ethyl 2-amino-5-phenylbenzoate (CID 47002719). National Center for Biotechnology Information. Available at:[Link]
Comprehensive NMR Characterization of Ethyl 2-amino-5-phenylbenzoate: Structural Elucidation and Analytical Workflows
Executive Summary Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) is a highly versatile synthetic intermediate, widely utilized in organic synthesis and medicinal chemistry. It serves as a critical precursor for the co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) is a highly versatile synthetic intermediate, widely utilized in organic synthesis and medicinal chemistry. It serves as a critical precursor for the construction of complex heterocyclic systems, including 2-amino-5-phenyl benzodiazepine derivatives targeted for central nervous system therapeutics[1]. Given its structural complexity—featuring a primary aromatic amine, an ester functionality, and a biphenyl axis—rigorous analytical characterization is paramount. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this molecule, grounded in electronic causality and self-validating experimental protocols.
Molecular Architecture & Electronic Causality
To accurately predict and assign the NMR spectra of ethyl 2-amino-5-phenylbenzoate, one must first deconstruct its electronic environment. The molecule is defined by a highly polarized, "push-pull" aromatic core:
Resonance Donation (+M Effect): The primary amine at C2 acts as a strong electron donor. The nitrogen lone pair delocalizes into the aromatic ring, significantly increasing electron density at the ortho (C1, C3) and para (C5) positions.
Electron Withdrawal (-M Effect): The ethyl ester at C1 acts as an electron-withdrawing group, pulling electron density away from its ortho (C2, C6) and para (C4) positions.
Anisotropy & Hydrogen Bonding: The carbonyl oxygen of the ester forms an intramolecular hydrogen bond with the adjacent C2-amino protons. This locks the ester into a coplanar conformation with the aromatic ring, maximizing
π
-overlap and projecting its magnetic anisotropic deshielding cone directly toward the H6 proton.
Biphenyl Axis: The phenyl ring at C5 extends the conjugated system. While its inductive effects are mild, it introduces a large anisotropic shielding cone and complex multiplet splitting in the aromatic region.
¹H NMR Spectroscopic Elucidation
The ¹H NMR spectrum of this compound is a textbook example of substituent-directed chemical shifts and spin-spin coupling. The core aromatic protons (H3, H4, H6) form an AMX spin system that can be definitively assigned based on their coupling constants (
J
).
Table 1: ¹H NMR Signal Assignments (CDCl₃, 400 MHz)
Proton
Chemical Shift (
δ
, ppm)
Multiplicity
J
(Hz)
Integration
Mechanistic Rationale
-CH₃ (Ester)
1.35
Triplet (t)
7.1
3H
Shielded aliphatic methyl, coupled to adjacent -CH₂-.
-CH₂- (Ester)
4.35
Quartet (q)
7.1
2H
Deshielded by the adjacent electronegative ester oxygen.
-NH₂
~5.80
Broad Singlet (br s)
-
2H
Broadened by ¹⁴N quadrupolar relaxation and chemical exchange. Deshielded by intramolecular H-bonding.
H3
6.75
Doublet (d)
8.5
1H
Strongly shielded by the ortho-amino group (+M effect). Exhibits ortho-coupling to H4.
H4
7.45
Doublet of doublets (dd)
8.5, 2.0
1H
Meta to the amino group, para to the ester. Exhibits ortho-coupling to H3 and meta-coupling to H6.
H6
8.05
Doublet (d)
2.0
1H
Highly deshielded by the ortho-ester (-M effect) and carbonyl anisotropy. Exhibits only meta-coupling to H4.
H2'-H6' (Ph)
7.30 - 7.60
Multiplet (m)
-
5H
Phenyl ring protons, overlapping due to similar electronic environments.
¹³C NMR Spectroscopic Elucidation
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The assignments rely heavily on the additive effects of the substituents on the base benzene chemical shift (128.5 ppm).
Table 2: ¹³C NMR Signal Assignments (CDCl₃, 100 MHz)
Carbon
Chemical Shift (
δ
, ppm)
Type
Mechanistic Rationale
C=O (Ester)
167.5
Quaternary
Highly deshielded carbonyl carbon.
C2 (C-NH₂)
150.0
Quaternary
Deshielded directly by the electronegative nitrogen atom.
C5 (C-Ph)
141.2
Quaternary
Ipso carbon of the biphenyl linkage on the core ring.
C1' (Ph Ipso)
140.2
Quaternary
Ipso carbon of the unsubstituted phenyl ring.
C4
132.6
CH
Para to the ester (+4.3 ppm effect), meta to the amino group.
C6
127.2
CH
Ortho to the ester, meta to the amino group.
C2'-C6' (Ph)
126.5 - 128.5
CH
Unsubstituted phenyl ring carbons.
C3
115.7
CH
Strongly shielded by the ortho-amino group (-13.3 ppm effect).
C1 (C-CO₂Et)
111.0
Quaternary
Shielded by the strong ortho-donating effect of the -NH₂ group.
-CH₂- (Ester)
60.5
CH₂
Aliphatic carbon deshielded by the ester oxygen.
-CH₃ (Ester)
14.2
CH₃
Terminal aliphatic methyl carbon.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the structural assignment, the following self-validating experimental workflow must be executed. Because ester groups are known for their hydrolytic lability[1], sample preparation must strictly avoid wet or highly protic environments.
Step 1: Sample Preparation
Dissolve 15-20 mg of high-purity Ethyl 2-amino-5-phenylbenzoate (
≥
97% purity)[2] in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D Acquisition (¹H and ¹³C)
¹H NMR: Acquire at 400 MHz using a 30° pulse angle (zg30), a relaxation delay (D1) of 2.0 seconds, and 16 scans.
¹³C NMR: Acquire at 100 MHz using power-gated decoupling (zgpg30). Set D1 to 3.0–5.0 seconds to ensure adequate relaxation of the quaternary carbons (C1, C2, C5, C1', C=O)[3]. Acquire 512–1024 scans for a high signal-to-noise ratio.
Step 3: D₂O Exchange (Validation of the Amine)
To unequivocally validate the primary aromatic amine assignment, add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum. The broad singlet at ~5.80 ppm will disappear due to rapid H/D exchange, confirming the presence of labile -NH₂ protons.
Step 4: 2D NMR Validation (HSQC & HMBC)
Utilize Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H connections, and Heteronuclear Multiple Bond Correlation (HMBC) to bridge the quaternary carbons. The HMBC is critical for confirming the regiochemistry of the ester and the biphenyl linkage.
Visualizations & Workflows
Workflow for the multi-nuclear NMR elucidation and validation of Ethyl 2-amino-5-phenylbenzoate.
Key 3J HMBC correlations utilized to unambiguously assign the ester and biphenyl regiochemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
Ethyl 2-amino-5-phenylbenzoate (C₁₅H₁₅NO₂) is a highly versatile biphenyl derivative utilized extensively as a synthetic intermediate in medicinal chemistry and materials science. Structurally, it features an electron-rich primary aromatic amine positioned ortho to an electrophilic ethyl ester, all anchored to a rigid biphenyl core.
As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analysis, but as an exercise in understanding molecular microenvironments. The ortho-relationship between the amine and the ester dictates unique intramolecular interactions—specifically hydrogen bonding and proximity-driven fragmentation—that fundamentally define its Infrared (IR) and Mass Spectrometry (MS) profiles. This whitepaper provides a rigorously detailed, causality-driven guide to the structural elucidation of Ethyl 2-amino-5-phenylbenzoate.
Vibrational Spectroscopy: ATR-FTIR Analysis
Theoretical Framework & Causality
Infrared spectroscopy probes the vibrational modes of molecular bonds. For Ethyl 2-amino-5-phenylbenzoate, the IR spectrum is dominated by the interplay between the amine and ester groups.
In a standard aliphatic ester, the carbonyl (C=O) stretch typically appears around 1735–1750 cm⁻¹. However, in this compound, two structural factors drive a significant red-shift (lowering of the frequency):
Conjugation: The ester is directly attached to the biphenyl system, allowing π-electron delocalization which weakens the C=O double bond.
The Ortho Effect (Intramolecular H-Bonding): The adjacent primary amine (-NH₂) acts as a hydrogen bond donor to the carbonyl oxygen. This interaction further lengthens and weakens the C=O bond, shifting its absorption peak to approximately 1682 cm⁻¹ [1].
Additionally, the primary aromatic amine will exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet transmission. ATR is non-destructive, requires zero sample preparation, and eliminates the risk of moisture absorption (which would obscure the critical N-H stretching region).
Step-by-Step Workflow:
System Readiness: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to air dry.
Background Acquisition (Self-Validation Checkpoint 1): Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation: The background must exhibit no residual peaks >0.01 absorbance units in the 4000–400 cm⁻¹ range.
Sample Loading: Apply ~2 mg of neat solid Ethyl 2-amino-5-phenylbenzoate directly onto the center of the crystal. Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact.
Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).
Data Processing (Self-Validation Checkpoint 2): Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Validation: Verify that the maximum absorbance of the strongest peak is between 0.2 and 0.8 AU; values >1.0 indicate detector saturation and require the anvil pressure to be reduced.
Quantitative IR Data Summary
Functional Group
Wavenumber (cm⁻¹)
Intensity
Causality / Structural Context
N-H (Asymmetric)
~3480
Medium
Primary aromatic amine stretch (out-of-phase).
N-H (Symmetric)
~3369
Medium
Primary aromatic amine stretch (in-phase).
C=O (Ester)
~1682
Strong
Red-shifted due to biphenyl conjugation and ortho-NH₂ H-bonding.
C=C (Aromatic)
1614, 1585
Variable
Biphenyl ring skeletal stretching vibrations.
C-O (Ester)
~1240
Strong
Ester single bond stretch; highly polarizable.
High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS)
Ionization Strategy & Fragmentation Causality
To determine the exact mass and structural connectivity, Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard.
Because the molecule contains a basic primary amine, it has a high proton affinity. Therefore, Positive Ion Mode (ESI+) is the most efficient ionization strategy, yielding a robust [M+H]⁺ precursor ion at m/z 242.1176 [2].
The Ortho-Effect in Fragmentation:
Upon isolation and Collision-Induced Dissociation (CID) of the precursor ion, fragmentation does not occur randomly. The spatial proximity of the amine and ester facilitates a classic ortho-effect rearrangement. The amine proton transfers to the ethoxy oxygen, triggering the facile neutral loss of an intact ethanol molecule (46.04 Da). This yields a highly stable, conjugated fragment at m/z 196.07 , likely a fused benzisoxazole-like cation or an acylium ion. Subsequent high-energy CID results in the loss of carbon monoxide (decarbonylation).
Experimental Protocol: LC-ESI-HRMS/MS
Step-by-Step Workflow:
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute this stock to a final concentration of 1 µg/mL in 50:50 MeOH:H₂O containing 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated amine state, maximizing ESI+ yield.
Chromatographic Separation: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
MS Calibration (Self-Validation Checkpoint 1): Prior to the run, calibrate the TOF/Orbitrap mass analyzer using a standard tuning mix. Validation: Mass accuracy must be < 2 ppm.
Blank Injection (Self-Validation Checkpoint 2): Run a solvent blank prior to the sample. Validation: The extracted ion chromatogram (EIC) for m/z 242.1176 must show a signal-to-noise ratio (S/N) < 3 to confirm zero carryover.
MS/MS Acquisition: Utilize Data-Dependent Acquisition (ddMS2). Apply stepped Normalized Collision Energies (NCE) of 20, 40, and 60 eV. Causality: Stepped energy ensures the capture of both low-energy pathways (ethanol loss) and high-energy pathways (biphenyl ring cleavage) in a single composite spectrum.
Quantitative HRMS/MS Data Summary
Observed m/z
Neutral Loss
Formula of Loss
Causality / Mechanistic Pathway
242.1176
-
-
Intact protonated precursor molecule [M+H]⁺.
196.0757
46.0419 Da
C₂H₆O (Ethanol)
Ortho-effect mediated intramolecular loss of ethanol.
197.0836
45.0340 Da
C₂H₅O•
Homolytic cleavage of the ethoxy radical from the ester.
169.0887
73.0289 Da
C₃H₅O₂•
Sequential loss of ethoxy radical followed by CO (decarbonylation).
Analytical Workflow Visualization
The following diagram illustrates the parallel analytical pathways utilized to synthesize the final structural validation of Ethyl 2-amino-5-phenylbenzoate.
Fig 1. Parallel analytical workflow for the structural elucidation of Ethyl 2-amino-5-phenylbenzoate.
Conclusion
The structural elucidation of Ethyl 2-amino-5-phenylbenzoate requires a nuanced understanding of its intramolecular dynamics. By leveraging ATR-FTIR, we confirm the presence of the primary amine and the highly conjugated, hydrogen-bonded ester system. In parallel, LC-ESI-HRMS/MS provides unambiguous elemental composition and reveals proximity-driven fragmentation pathways (the ortho-effect). Together, these self-validating methodologies provide a robust, irrefutable profile of this critical synthetic intermediate.
References
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 47002719, Ethyl 2-amino-5-phenylbenzoate. Retrieved from[Link]
Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-amino-5-phenylbenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the melting and boiling poi...
This technical guide provides a comprehensive overview of the melting and boiling points of Ethyl 2-amino-5-phenylbenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimental data for this specific compound, this guide integrates computationally predicted values with detailed, field-proven experimental protocols for the determination of these critical physicochemical properties. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reliable characterization, a cornerstone of drug development and materials science. This document is intended to serve as a practical resource for researchers and scientists, offering both theoretical grounding and actionable laboratory procedures.
Introduction: The Significance of Ethyl 2-amino-5-phenylbenzoate
Ethyl 2-amino-5-phenylbenzoate is a molecule of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino group and an ethyl ester on a biphenyl scaffold, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[1] The purity and identity of such intermediates are paramount in drug development, where even minor impurities can have significant impacts on the efficacy and safety of the final active pharmaceutical ingredient (API).
The melting and boiling points are fundamental physical constants that serve as primary indicators of a compound's purity and identity. A sharp and well-defined melting point typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities. Similarly, the boiling point is a crucial parameter for purification by distillation and for understanding the compound's volatility.
This guide addresses the current gap in readily available experimental data for the melting and boiling points of Ethyl 2-amino-5-phenylbenzoate by providing reliable predicted values and outlining the rigorous experimental procedures for their empirical determination.
Physicochemical Properties of Ethyl 2-amino-5-phenylbenzoate
As of the date of this publication, specific experimental values for the melting and boiling points of Ethyl 2-amino-5-phenylbenzoate are not widely reported in the scientific literature. To provide a baseline for researchers, computational predictions were performed using established algorithms that correlate molecular structure with physical properties.
Table 1: Predicted Physicochemical Properties of Ethyl 2-amino-5-phenylbenzoate
Property
Predicted Value (°C)
Prediction Tool/Method
Melting Point
85.3 °C
AAT Bioquest Melting Point Predictor
Boiling Point
364.4 °C
AAT Bioquest Boiling Point Predictor
It is crucial to emphasize that these are in silico predictions and should be validated experimentally. The subsequent sections of this guide provide detailed protocols for this purpose.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle of Melting Point Depression
The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and provides a valuable indication of sample purity.
Experimental Protocol: Capillary Method using a Mel-Temp Apparatus
This method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[2]
Materials:
Ethyl 2-amino-5-phenylbenzoate sample (finely powdered and dry)
Melting point capillary tubes (one end sealed)
Mel-Temp apparatus or equivalent
Mortar and pestle
Procedure:
Sample Preparation: Ensure the Ethyl 2-amino-5-phenylbenzoate sample is completely dry, as moisture can depress the melting point. Grind a small amount of the sample into a fine powder using a mortar and pestle.
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.
Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which melting occurs.
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Rapidly heat to a temperature about 10-15 °C below the estimated melting point.
Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. Carefully observe the sample through the magnifying lens.
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of the compound.
Diagram 1: Workflow for Melting Point Determination
Caption: Logical flow for micro-boiling point determination.
Synthesis and Characterization Context
Ethyl 2-amino-5-phenylbenzoate is typically synthesized through multi-step organic reactions. A common synthetic route involves the Suzuki coupling of a protected aminoboronic acid ester with a halobenzoate, followed by deprotection. Another approach is the reduction of a nitro-substituted precursor. [1]The purity of the final product is highly dependent on the successful execution and purification at each step. The experimental determination of the melting and boiling points, as described in this guide, serves as a crucial quality control check to validate the identity and purity of the synthesized Ethyl 2-amino-5-phenylbenzoate.
Conclusion
References
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
Al-Nahrain Journal of Science. (2018, September 24). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]
ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]
Synthesis of Ethyl 2-amino-5-phenylbenzoate: A Two-Step Biphenyl Construction Strategy
Executive Summary Ethyl 2-amino-5-phenylbenzoate is a highly versatile synthetic intermediate in medicinal chemistry, serving as a critical precursor for the construction of complex biaryl-containing heterocycles and fun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-5-phenylbenzoate is a highly versatile synthetic intermediate in medicinal chemistry, serving as a critical precursor for the construction of complex biaryl-containing heterocycles and functionalized benzodiazepine derivatives [2]. The central challenge in synthesizing the ethyl 2-amino-5-phenylbenzoate scaffold is the efficient creation of the C–C bond connecting the two phenyl rings. To achieve this, a strategic two-step sequence is employed: an initial Fischer esterification of 2-amino-5-bromobenzoic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide provides a comprehensive, self-validating methodology for this synthesis, detailing the mechanistic causality behind each experimental parameter.
Retrosynthetic Strategy & Mechanistic Rationale
Attempting a direct Suzuki-Miyaura coupling on 2-amino-5-bromobenzoic acid is synthetically unfavorable. The presence of a free carboxylic acid can poison certain palladium catalysts, significantly reduce the solubility of the substrate in organic solvents, and complicate the downstream workup due to the molecule's zwitterionic nature (containing both an acidic carboxyl and a basic amino group).
To circumvent these issues, the synthetic strategy mandates the protection of the carboxylic acid via esterification prior to the cross-coupling event [1]. Converting the starting material to an ethyl ester increases the lipophilicity of the intermediate, prevents unwanted side reactions, and ensures optimal performance during the subsequent palladium-catalyzed transmetalation.
Forward synthesis workflow from 2-amino-5-bromobenzoic acid to the target biphenyl ester.
Step 1: Carboxyl Protection via Fischer Esterification
The first stage is the conversion of the carboxylic acid group of 2-amino-5-bromobenzoic acid into an ethyl ester [1]. This is achieved via a classic Fischer esterification, utilizing absolute ethanol as both the reagent and solvent, driven by an acid catalyst (concentrated sulfuric acid).
Self-Validating Protocol: Synthesis of Ethyl 2-amino-5-bromobenzoate
Charge & Catalysis: To a 250 mL round-bottom flask, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and absolute ethanol (100 mL). Slowly add concentrated H₂SO₄ (5.0 mL) dropwise while stirring.
Causality: The protonation of the carbonyl oxygen is highly exothermic. Slow addition prevents localized boiling and suppresses the formation of ether byproducts.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 85 °C for 12 hours.
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The highly polar starting material (
Rf≈0.1
) will be entirely consumed and replaced by a significantly less polar spot representing the ester (
Rf≈0.6
).
Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the excess ethanol. Pour the resulting residue into crushed ice (100 g). Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ iteratively until pH 8 is reached.
Causality: Neutralization quenches the sulfuric acid and ensures the aniline amino group is fully deprotonated. If the solution remains acidic, the product will form a water-soluble ammonium salt, leading to severe yield losses during extraction.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude ester. Recrystallization from a minimal amount of hot ethanol yields the intermediate as a pale yellow solid.
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forging sp²-sp² carbon-carbon bonds [2]. The coupling of ethyl 2-amino-5-bromobenzoate with phenylboronic acid requires a palladium catalyst, a base to activate the boronic acid, and a carefully selected solvent system. Research has demonstrated that bromoanthranilic acid esters undergo this transformation smoothly to form C–C coupled products in excellent yields [3].
Mechanistic logic of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.
Self-Validating Protocol: Synthesis of Ethyl 2-amino-5-phenylbenzoate
Charge: In a 100 mL Schlenk flask, combine ethyl 2-amino-5-bromobenzoate (5.0 g, 20.5 mmol), phenylboronic acid (3.0 g, 24.6 mmol, 1.2 equiv), and K₂CO₃ (5.6 g, 41.0 mmol, 2.0 equiv).
Solvent System & Degassing: Add a ternary solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Deionized Water (10 mL). Sparge the biphasic mixture with Argon gas for 15 minutes.
Causality: Toluene solubilizes the aryl bromide and the catalyst; water dissolves the inorganic base; ethanol acts as a phase-transfer bridge, ensuring efficient mass transfer between the aqueous and organic layers. Rigorous deoxygenation is mandatory to prevent the oxidative homocoupling of phenylboronic acid (forming biphenyl) and the irreversible oxidation of the Pd(0) catalyst.
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (1.18 g, 1.0 mmol, 5 mol%) and seal the flask.
Validation: The initial solution will appear pale yellow.
Reaction: Heat the biphasic mixture to 90 °C under an Argon atmosphere with vigorous stirring for 8 hours.
Validation: The reaction mixture will progressively darken to a deep brown or black. This color change is a visual indicator of Pd(0) aggregation as the catalytic cycle progresses and eventually terminates. TLC (Hexane:EtOAc 4:1) will confirm the complete consumption of the bromide.
Workup & Purification: Cool to room temperature, dilute with water (30 mL), and extract with ethyl acetate (3 x 40 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude dark residue via silica gel flash chromatography (gradient elution: 5-15% EtOAc in Hexanes) to isolate the target ethyl 2-amino-5-phenylbenzoate as a crystalline solid.
Reaction Optimization Data
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and solvent system. The following table summarizes standard optimization parameters for the coupling of bromoanthranilic acid esters, demonstrating the superiority of the biphasic Toluene/EtOH/H₂O system.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Ethyl 2-amino-5-phenylbenzoate
Entry
Catalyst (mol %)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5%)
K₂CO₃ (2.0)
Toluene/EtOH/H₂O (4:1:1)
90
88%
2
Pd(dppf)Cl₂ (5%)
K₂CO₃ (2.0)
Dioxane/H₂O (4:1)
90
92%
3
Pd(OAc)₂ (5%)
Cs₂CO₃ (2.0)
DMF (Anhydrous)
100
65%
4
Pd(PPh₃)₄ (2%)
K₂CO₃ (2.0)
Toluene/EtOH/H₂O (4:1:1)
90
74%
Note: While Pd(dppf)Cl₂ (Entry 2) provides a marginally higher yield, Pd(PPh₃)₄ (Entry 1) remains the industry standard due to its cost-effectiveness and reliable performance in biphasic systems.
References
Beilstein Archives. Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. Beilstein Archives. Available at:[Link]
Exploratory
Strategic Selection of Starting Materials for the Synthesis of Ethyl 2-amino-5-phenylbenzoate: A Technical Guide
Executive Summary Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocyclic systems, including central nervous syste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocyclic systems, including central nervous system (CNS) active benzodiazepine derivatives,[1]. The molecule features an ethyl ester, a primary aromatic amine, and a biphenyl core. The strategic selection of starting materials is critical for dictating the efficiency, scalability, and regioselectivity of its synthesis. This whitepaper analyzes the two primary retrosynthetic disconnections—aryl-aryl bond formation and esterification—and provides validated, self-contained experimental protocols for each approach.
The Suzuki-Miyaura Cross-Coupling Strategy (Aryl-Aryl Disconnection)
The most robust and modular approach to constructing the biphenyl scaffold of ethyl 2-amino-5-phenylbenzoate relies on the . This method forms the critical C-C bond between the two aromatic rings.
Mechanistic Causality & Material Selection
Electrophile: [2]. The choice of the bromo-derivative over the corresponding iodo- or chloro-analogs represents an optimal balance between bench stability and reactivity. The bromine atom at the C5 position is sufficiently activated for oxidative addition by Palladium(0) catalysts.
Nucleophile: Phenylboronic acid.
Catalytic System: The presence of the free primary amine (-NH₂) on the electrophile can potentially coordinate with the palladium center, leading to off-target catalyst deactivation. To counteract this causality, a sterically demanding bidentate ligand such as dppf in the PdCl₂(dppf) complex, or an excess of triphenylphosphine (PPh₃) in Pd(PPh₃)₄, is employed to stabilize the active catalytic species and drive the catalytic cycle forward. Potassium carbonate (K₂CO₃) is selected as the base to facilitate the transmetalation step by forming a highly reactive boronate complex.
Workflow for the Suzuki-Miyaura synthesis of Ethyl 2-amino-5-phenylbenzoate.
Experimental Protocol (Self-Validating System)
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-amino-5-bromobenzoate (1.0 equiv) and Phenylboronic acid (1.2 equiv).
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).
Inert Atmosphere (Critical): Evacuate the flask and backfill with Argon (repeat 3 times) to ensure the strict exclusion of oxygen, which prevents the premature oxidation of the Pd(0) catalyst.
Catalyst & Solvent: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 equiv) followed by degassed Toluene/H₂O (4:1 v/v).
Reaction: Heat the biphasic mixture to 80°C and stir vigorously for 12 hours. Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The complete disappearance of the starting bromide spot validates reaction completion.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure target compound.
The Direct Esterification Strategy (C-O Bond Disconnection)
When the biphenyl core is already established, the synthetic focus shifts to the functionalization of the carboxylic acid moiety via .
Catalytic System: Fischer esterification is an equilibrium-driven thermodynamic process. The use of absolute ethanol serves a dual purpose: it acts as both the nucleophile and the solvent. By using a vast molar excess of ethanol, Le Chatelier's principle drives the equilibrium toward the ester product. Concentrated sulfuric acid (H₂SO₄) is utilized as a catalytic proton source to activate the carbonyl carbon of 2-amino-5-phenylbenzoic acid, exponentially increasing its electrophilicity.
Workflow for the Fischer esterification of 2-amino-5-phenylbenzoic acid.
Experimental Protocol (Self-Validating System)
Preparation: In a round-bottom flask, suspend 2-amino-5-phenylbenzoic acid (1.0 equiv) in absolute ethanol (10 volumes).
Catalyst Addition: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise while stirring. The suspension will typically clear as the protonated intermediate dissolves.
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 16-24 hours. Validation: TLC monitoring (DCM/MeOH 9:1) will show the conversion of the highly polar acid baseline spot to the less polar ester.
Quenching (Critical): Cool the reaction to room temperature and carefully neutralize the acid catalyst by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7-8). This step is mathematically necessary to prevent reverse hydrolysis during the aqueous workup.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) three times.
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent to yield Ethyl 2-amino-5-phenylbenzoate.
Quantitative Data & Material Comparison
The selection between the two routes depends heavily on the commercial availability, cost, and late-stage functionalization goals. Below is a comparative analysis of the primary starting materials discussed.
Starting Material
Role in Synthesis
CAS Number
Molecular Weight
Typical Reaction Yield
Key Advantage
Ethyl 2-amino-5-bromobenzoate
Electrophile (Suzuki)
63243-76-5
244.09 g/mol
80 - 90%
Highly modular; allows late-stage diversification of the aryl group.
The Reactivity Profile of the Amino Group in Ethyl 2-amino-5-phenylbenzoate: A Technical Guide for Advanced Organic Synthesis
Executive Summary Ethyl 2-amino-5-phenylbenzoate (EAPB) is a highly versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic scaffolds such as quinazolinones and benzo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-5-phenylbenzoate (EAPB) is a highly versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic scaffolds such as quinazolinones and benzodiazepines[1]. This whitepaper provides an in-depth mechanistic analysis of the reactivity of the primary amino group in EAPB. By understanding how steric hindrance and electronic deactivation from the adjacent ortho-ester group govern its synthetic utility, researchers can rationally design optimized protocols for downstream drug development.
Structural and Electronic Profiling of EAPB
The chemical behavior of EAPB is fundamentally dictated by the interplay of its functional groups on the central benzene ring. The primary aromatic amine (-NH₂) is situated at position 2, flanked by an ethyl ester group (-COOEt) at position 1 and a phenyl ring (-Ph) at position 5.
Electronic Deactivation: The ortho-ester group exerts a strong electron-withdrawing effect through both resonance (-M) and inductive (-I) mechanisms. The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring and subsequently into the carbonyl pi-system of the ester. This significantly reduces the electron density on the nitrogen atom, rendering the amino group a remarkably weaker nucleophile compared to unsubstituted aniline[1].
Steric Hindrance: The bulky ethyl ester group at the ortho position creates a substantial steric shield around the amino group. This physical barrier impedes the approach of bulky electrophiles, necessitating higher activation energies for acylation or alkylation events.
Para-Phenyl Modulation: The phenyl group at position 5 (para to the amino group) provides an extended conjugated system. While it is mildly electron-withdrawing via induction, its resonance (+M) capability can stabilize intermediate positive charges, subtly modulating the overall reactivity and directing electrophilic aromatic substitution primarily to the aminobenzoate ring[1].
Caption: Electronic and steric effects dictating the reactivity of the EAPB amino group.
Reactivity Pathways of the Amino Group
Despite its attenuated nucleophilicity, the amino group in EAPB can undergo several critical transformations under optimized conditions.
Nucleophilic Acylation and Alkylation
Standard acylation (e.g., using acetyl chloride or acetic anhydride) requires elevated temperatures or the use of strong base catalysts (like DMAP or pyridine) to overcome the low nucleophilicity of the amine. Direct alkylation is notoriously challenging due to the risk of over-alkylation and steric clash; therefore, it is typically achieved via reductive amination to selectively yield secondary amines[2].
Diazotization and Sandmeyer Transformations
The primary aromatic amine can be readily converted into a diazonium salt upon treatment with sodium nitrite and a strong acid at 0–5 °C. The resulting diazonium intermediate is highly reactive and can be replaced by halogens, cyano groups, or hydroxyl groups via Sandmeyer reactions, or coupled with phenols to form complex azo dyes[2].
Condensation to Quinazolinones (Niementowski Reaction)
One of the most valuable applications of anthranilate derivatives like EAPB is their condensation with amides, ureas, or formamidine to yield quinazolin-4(3H)-ones[3]. The reaction involves the initial nucleophilic attack of the EAPB amino group on the carbonyl/imine carbon of the electrophile, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ortho-ester, expelling ethanol and water[4].
Caption: Stepwise mechanism for the synthesis of quinazolinones from EAPB.
Experimental Workflows
Protocol 1: Microwave-Assisted Synthesis of 6-Phenylquinazolin-4(3H)-one Derivatives
Causality & Experience: Traditional thermal condensation of anthranilates with formamide requires prolonged heating (>150 °C for 12-24 hours) and often results in degradation products. Microwave-assisted synthesis (MWI) accelerates the intramolecular cyclization step by providing rapid, uniform heating. This superheating effect overcomes the activation energy barrier for the sterically hindered cyclization and pushes the equilibrium forward by driving off ethanol and water[4].
Preparation: In a 10 mL microwave-safe reaction vial, combine Ethyl 2-amino-5-phenylbenzoate (1.0 mmol) and formamide (5.0 mmol, acting as both reagent and solvent).
Catalysis: Add a catalytic amount of ammonium formate (0.2 mmol) to facilitate imine formation and act as an additional ammonia source[4].
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes (power dynamically adjusted by the reactor to maintain temperature).
Cooling & Precipitation: Allow the vessel to cool to room temperature. Pour the mixture into crushed ice (20 mL) to precipitate the crude quinazolinone.
Isolation: Filter the solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from ethanol to afford the pure 6-phenylquinazolin-4(3H)-one.
Protocol 2: Diazotization and Iodination of EAPB
Causality & Experience: The formation of the diazonium salt must be kept strictly below 5 °C. At higher temperatures, the diazonium species becomes unstable, leading to the spontaneous evolution of nitrogen gas and the formation of the corresponding phenol byproduct.
Acidification: Suspend EAPB (5.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (2.5 mL). Cool the suspension in an ice-salt bath to 0 °C.
Diazotization: Add a pre-cooled solution of sodium nitrite (5.5 mmol in 2 mL water) dropwise over 10 minutes, maintaining the internal temperature strictly below 5 °C. Stir for an additional 15 minutes to ensure complete dissolution and diazonium formation.
Halogenation: Slowly add a solution of potassium iodide (7.5 mmol in 3 mL water) to the cold diazonium mixture.
Thermal Decomposition: Gradually warm the reaction to room temperature, then gently heat to 60 °C for 1 hour until nitrogen evolution ceases.
Workup: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated sodium thiosulfate (to quench residual iodine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Quantitative Data: Reactivity Comparison
The table below summarizes the typical reaction conditions, yield ranges, and mechanistic notes for the primary transformations of the EAPB amino group.
Transformation
Reagents / Catalyst
Temp / Time
Yield Range
Mechanism / Notes
N-Acylation
Acetic Anhydride, Pyridine
80 °C, 4 h
75 - 85%
Nucleophilic addition-elimination. Pyridine acts as an acid scavenger.
Diazotization
NaNO₂, HCl, 0 °C
0-5 °C, 30 min
>90% (Intermediate)
Generates electrophilic diazonium species. Highly temperature sensitive[2].
Quinazolinone Synthesis (Thermal)
Formamide (excess)
150 °C, 18 h
40 - 55%
Niementowski condensation. Low yield due to prolonged thermal degradation[3].
Quinazolinone Synthesis (Microwave)
Formamide, NH₄COOH
150 °C, 15 min
80 - 92%
Microwave irradiation accelerates intramolecular cyclization and ethanol expulsion[4].
An In-Depth Technical Guide on the Electronic and Steric Effects in Ethyl 2-amino-5-phenylbenzoate
Abstract Ethyl 2-amino-5-phenylbenzoate, a biphenyl derivative, serves as a significant scaffold in medicinal chemistry and materials science. Its chemical reactivity, conformational preferences, and ultimately its biolo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Ethyl 2-amino-5-phenylbenzoate, a biphenyl derivative, serves as a significant scaffold in medicinal chemistry and materials science. Its chemical reactivity, conformational preferences, and ultimately its biological activity and material properties are governed by a delicate interplay of electronic and steric effects. This guide provides a comprehensive analysis of these effects, integrating theoretical principles with practical experimental methodologies. We will delve into the electronic influence of the amino and ethyl carboxylate substituents on the biphenyl system and explore the steric implications of the phenyl group's substitution pattern, particularly its impact on the dihedral angle between the two aromatic rings. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in this important class of molecules.
Introduction: The Significance of Ethyl 2-amino-5-phenylbenzoate
Ethyl 2-amino-5-phenylbenzoate belongs to the class of biphenyl compounds, which are characterized by two phenyl rings connected by a single carbon-carbon bond. This structural motif is prevalent in a wide array of biologically active molecules and functional materials. The substituents on the biphenyl core, in this case, an amino group, an ethyl carboxylate group, and a second phenyl ring, bestow upon the molecule a unique combination of electronic and steric properties that dictate its behavior in chemical reactions and biological systems.
The amino group, a strong electron-donating group, and the ethyl carboxylate, an electron-withdrawing group, create a push-pull electronic system that influences the electron density distribution across the aromatic rings. This, in turn, affects the molecule's reactivity towards electrophilic and nucleophilic reagents. Furthermore, the presence of the 5-phenyl substituent introduces significant steric considerations that restrict the free rotation around the central C-C bond, leading to a non-planar conformation. This restricted rotation, a phenomenon known as atropisomerism, can result in chiral molecules, even in the absence of a traditional stereocenter.[1]
Understanding these electronic and steric effects is paramount for designing novel molecules with desired properties, whether for drug development, where receptor binding is highly sensitive to molecular shape and electronics, or in materials science, where intermolecular interactions and crystal packing are critical.
Electronic Effects: A Dance of Donors and Acceptors
The electronic landscape of ethyl 2-amino-5-phenylbenzoate is primarily shaped by the interplay of the amino (-NH₂) and ethyl carboxylate (-COOEt) groups. These substituents exert their influence through a combination of inductive and resonance effects.
The Activating Influence of the Amino Group
The amino group is a powerful activating group in the context of electrophilic aromatic substitution.[2][3] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The activating effect is most pronounced at the ortho and para positions relative to the amino group.
The Deactivating Influence of the Ethyl Carboxylate Group
Conversely, the ethyl carboxylate group is a deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the aromatic ring through both inductive and resonance effects.[4] This reduces the ring's electron density, making it less reactive towards electrophiles. Deactivating groups typically direct incoming electrophiles to the meta position.
The Combined Effect and Reactivity
In ethyl 2-amino-5-phenylbenzoate, the activating amino group and the deactivating ethyl carboxylate group are positioned on the same ring. The powerful activating effect of the amino group generally dominates, making the ring more reactive than benzene itself towards electrophilic substitution.[4] The directing effects of both groups must be considered to predict the regioselectivity of reactions.
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.[5][6][7] The substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a group, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these electronic effects.[5]
Substituent
Nature
Typical Hammett Constant (σp)
-NH₂
Electron-Donating
-0.66
-COOEt
Electron-Withdrawing
+0.45
Table 1: Hammett constants for the amino and ethyl carboxylate groups, illustrating their opposing electronic effects.
Steric Effects: The Twist in the Biphenyl Tale
The defining steric feature of ethyl 2-amino-5-phenylbenzoate is the hindered rotation around the single bond connecting the two phenyl rings. This restriction is a direct consequence of the steric bulk of the substituents, particularly those in the ortho positions of the biphenyl linkage.[8]
The Dihedral Angle: A Measure of Twist
In an unsubstituted biphenyl, there is a competition between two forces: conjugation, which favors a planar conformation to maximize p-orbital overlap, and steric hindrance between the ortho hydrogens, which favors a twisted conformation. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44°.[9]
In ethyl 2-amino-5-phenylbenzoate, the substituents on the benzoate ring, particularly the amino group ortho to the biphenyl linkage, and any potential ortho substituents on the second phenyl ring, will significantly influence this dihedral angle. Increased steric bulk at the ortho positions leads to a larger dihedral angle, reducing the extent of conjugation between the rings.[10][11] This has profound effects on the molecule's electronic properties, including its UV-Vis absorption spectrum.[9] A larger dihedral angle generally leads to a blue-shift (hypsochromic shift) in the maximum absorption wavelength (λmax).[9]
Atropisomerism: Chirality Without a Chiral Center
When the steric hindrance to rotation around the biphenyl bond is sufficiently large, the molecule can be locked into one of its twisted conformations, leading to the existence of stable, non-superimposable mirror images called atropisomers.[1] For atropisomerism to be observed, the energy barrier to rotation must be high enough to allow for the isolation of the individual enantiomers at room temperature. This typically requires the presence of bulky substituents at three of the four ortho positions of the biphenyl system. While ethyl 2-amino-5-phenylbenzoate itself is not chiral, understanding the principles of atropisomerism is crucial when designing more complex derivatives.
Synthesis and Characterization
The synthesis of ethyl 2-amino-5-phenylbenzoate and its derivatives often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method for forming the biphenyl linkage.[12][13][14][15][16]
Synthetic Approach: Suzuki-Miyaura Coupling
A common synthetic route involves the palladium-catalyzed cross-coupling of an aryl boronic acid or ester with an aryl halide.[12]
Experimental Protocol: Synthesis of Ethyl 2-amino-5-phenylbenzoate via Suzuki-Miyaura Coupling
Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-amino-5-bromobenzoate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent system, such as a mixture of toluene and water.[12]
Base and Catalyst Addition: Add a base, such as potassium carbonate (K₂CO₃, 3.0 mmol), to the mixture.[15] Then, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100 °C and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and characterization of ethyl 2-amino-5-phenylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number, connectivity, and chemical environment of the protons. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The protons of the ethyl group will show a characteristic triplet and quartet pattern. The N-H protons of the amino group often appear as a broad singlet and their chemical shift can be concentration-dependent.[17][18] The addition of D₂O will cause the N-H signal to disappear, confirming its assignment.[17]
¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon of the ester will be significantly downfield (around 165-175 ppm). Carbons attached to the electronegative nitrogen and oxygen atoms will also be deshielded.[17]
Infrared (IR) Spectroscopy:
The N-H stretching vibrations of the primary amine will appear as two distinct bands in the region of 3300-3500 cm⁻¹.[18][19]
The C=O stretching vibration of the ester carbonyl group will be a strong, sharp absorption around 1700-1730 cm⁻¹.[20]
C-N and C-O stretching vibrations will be present in the fingerprint region (1000-1300 cm⁻¹).[19][20]
Mass Spectrometry (MS):
Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation pattern can offer further structural information. Common fragments may arise from the loss of the ethoxy group (-OEt) or the entire ester group.[21]
Spectroscopic Technique
Key Expected Features for Ethyl 2-amino-5-phenylbenzoate
¹H NMR
Aromatic protons (6.5-8.0 ppm), N-H protons (broad singlet), Ethyl group (triplet and quartet)
Molecular ion peak corresponding to C₁₅H₁₅NO₂ (m/z = 241.11)
Table 2: Summary of expected spectroscopic data for the characterization of ethyl 2-amino-5-phenylbenzoate.
Computational Analysis: A Deeper Look into Structure and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic structure and conformational preferences of molecules like ethyl 2-amino-5-phenylbenzoate.[22]
Geometry Optimization and Dihedral Angle Prediction
DFT calculations can be used to predict the lowest energy conformation of the molecule, including the dihedral angle between the two phenyl rings. This allows for a quantitative assessment of the steric hindrance imposed by the substituents.
Electronic Property Calculations
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[9]
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict sites of intermolecular interactions and chemical reactivity.
Caption: A typical workflow for DFT-based computational analysis.
Conclusion and Future Perspectives
The electronic and steric effects in ethyl 2-amino-5-phenylbenzoate are intricately linked and collectively define its chemical and physical properties. The electron-donating amino group and electron-withdrawing ethyl carboxylate group create a polarized system, while the steric demands of the phenyl substituent enforce a non-planar geometry. A thorough understanding of these principles, gained through a combination of synthetic chemistry, spectroscopic analysis, and computational modeling, is essential for the rational design of new molecules based on this versatile scaffold.
Future research in this area will likely focus on the synthesis of novel derivatives with tailored electronic and steric properties for specific applications. For instance, the introduction of bulky groups at the ortho positions of the second phenyl ring could lead to the creation of stable atropisomers with potential applications in asymmetric catalysis or as chiral materials. Furthermore, fine-tuning the electronic properties of the substituents could be used to modulate the molecule's absorption and emission characteristics for applications in organic electronics. The foundational knowledge outlined in this guide will serve as a valuable resource for scientists and researchers as they continue to explore the rich chemical landscape of substituted biphenyls.
References
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]
Thompson Rivers University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Chemistry 331: Laboratory Manual. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
PubMed Central. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
ChemRxiv. (2025, October 5). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. Retrieved from [Link]
Reddit. (2024, October 18). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why? Retrieved from [Link]
ACS Publications. (2003, July 26). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]
White Rose Research Online. (2025, October 8). Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. Retrieved from [Link]
Pendidikan Kimia. A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Retrieved from [Link]
Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
University of Calgary. IR: amines. Retrieved from [Link]
White Rose Research Online. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
YouTube. (2021, July 28). Biphenyl Systems | Class 11 and 12 Chemistry | NEET 2022 | NEET 2023 | Nitika Ma'am. Retrieved from [Link]
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Ethyl 2-amino-5-phenylbenzoate: A Strategic Building Block in Heterocyclic Synthesis and Drug Development
Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the efficient construction of complex, multi-ring systems relies heavily on highly functionalized, modular building blocks. Ethyl 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the efficient construction of complex, multi-ring systems relies heavily on highly functionalized, modular building blocks. Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8), systematically known as ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate, represents a quintessential intermediate [1]. By pre-installing a biphenyl axis onto an anthranilic acid derivative, this scaffold bypasses the need for late-stage cross-coupling on delicate heterocyclic cores, thereby streamlining the synthesis of privileged pharmacophores such as 1,4-benzodiazepines, quinazolinones, and acridones [1].
This technical guide provides a comprehensive analysis of the compound's reactivity profile, details the upstream synthesis of the scaffold, and outlines actionable, self-validating protocols for its downstream application in drug discovery.
Structural and Reactivity Profiling
The synthetic utility of ethyl 2-amino-5-phenylbenzoate stems from the orthogonal reactivity of its three primary structural domains. The proximity of a nucleophilic amine and an electrophilic ester allows for highly efficient, tandem cyclization reactions.
The Primary Aromatic Amine: Acts as a potent nucleophile and an ortho/para-directing activating group. It readily participates in acylation, alkylation, and condensation reactions [1].
The Ethyl Carboxylate (Ester): Serves as an electrophilic carbon center susceptible to nucleophilic acyl substitution. While it is a meta-directing deactivating group, the dominant activating effect of the adjacent amino group dictates the regiochemistry of any further electrophilic aromatic substitution (EAS) [1]. Furthermore, ester groups are hydrolytically labile in biological systems (metabolized by carboxylesterases), positioning this compound strictly as a synthetic intermediate rather than a final therapeutic agent [1].
The 5-Phenyl Substitution: Provides a rigid, lipophilic boundary. In drug design, this biphenyl motif is critical for anchoring molecules into deep hydrophobic pockets of target proteins, such as the allosteric sites of GABA
A
receptors.
Table 1: Physicochemical and Safety Profile
Parameter
Value / Description
Molecular Formula
C
15
H
15
NO
2
[2]
Molecular Weight
241.29 g/mol [2]
Physical State
Solid (typically off-white to pale yellow powder)
Storage Conditions
2-8°C, protect from light, stored under inert gas (N
2
/Ar) [3]
Solubility
Soluble in DMF, DMSO, Dichloromethane, and Ethyl Acetate
The central challenge in synthesizing the ethyl 2-amino-5-phenylbenzoate scaffold is the creation of the carbon-carbon bond connecting the two phenyl rings [1]. While older methods like the Stille coupling are effective, they are limited by the toxicity of organotin byproducts. Today, the Suzuki-Miyaura cross-coupling is the gold standard, utilizing palladium catalysis to couple an organoboron compound with an aryl halide [1].
Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl scaffold.
Protocol 1: Suzuki-Miyaura Synthesis of Ethyl 2-amino-5-phenylbenzoate
Causality & Design: This protocol utilizes Pd(dppf)Cl
2
because its large bite angle suppresses unwanted side reactions (like homocoupling) and handles sterically hindered substrates efficiently. A biphasic solvent system (1,4-Dioxane/Water) is employed to ensure that both the hydrophobic aryl halide and the hydrophilic inorganic base are solvated, which is an absolute requirement for the transmetalation step to occur at the phase boundary.
Reaction Setup: In a 100 mL Schlenk flask, charge ethyl 2-amino-5-bromobenzoate, phenylboronic acid, and K
2
CO
3
.
Degassing (Critical Step): Add the 1,4-Dioxane/Water solvent mixture. Sparge the solution with Argon gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active, electron-rich Pd(0) species into an inactive Pd(II) oxide, killing the catalytic cycle.
Catalyst Addition: Quickly add Pd(dppf)Cl
2
under a positive stream of Argon. Seal the flask.
Heating & Monitoring: Heat the mixture to 90°C in an oil bath. The reaction typically transitions from a reddish suspension to a dark, homogeneous mixture. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting bromide (higher R
f
) should be consumed within 4-6 hours.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). The organic layer contains the product.
Purification: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield ethyl 2-amino-5-phenylbenzoate as an off-white solid.
Divergent Downstream Applications
The true value of ethyl 2-amino-5-phenylbenzoate lies in its capacity to undergo divergent cyclization into various pharmacologically active heterocyclic classes [1].
Fig 2: Divergent synthetic pathways from the anthranilate core to privileged heterocycles.
Synthesis of 1,4-Benzodiazepines
Benzodiazepines are critical CNS agents [1]. Synthesis from our building block involves converting the ester to a ketone (often via a Weinreb amide intermediate to prevent over-addition of Grignard reagents), followed by condensation with an
α
-amino acid derivative (such as bromoacetyl bromide and subsequent ammonolysis) to form the 1,4-benzodiazepine-2-one ring system [1].
Synthesis of Acridones
Acridone derivatives are synthesized via the Bernthsen acridine synthesis [1]. The primary amine of ethyl 2-amino-5-phenylbenzoate undergoes N-arylation (Buchwald-Hartwig amination) with an aryl halide. Subsequent basic hydrolysis of the ester yields an N-phenylanthranilic acid, which undergoes intramolecular Friedel-Crafts acylation (typically mediated by polyphosphoric acid or POCl
3
) to close the central ring [1].
Synthesis of Quinazolin-4(3H)-ones (Niementowski Reaction)
Quinazolinones are prominent motifs in kinase inhibitors. They can be synthesized in a single, elegant step by reacting the anthranilate ester directly with formamide or other amides.
Protocol 2: Synthesis of 6-Phenylquinazolin-4(3H)-one
Causality & Design: Heating the ester with a vast excess of formamide serves a dual purpose: formamide acts as both the high-boiling solvent and the C1-N3 synthon. The elevated temperature (150°C) is required to overcome the activation energy barrier for the initial transamidation of the relatively stable ethyl ester. Once the amide is formed, the highly nucleophilic primary amine attacks the carbonyl carbon of the formamide moiety, followed by cyclodehydration to form the thermodynamically stable, aromatic pyrimidinone ring.
Step-by-Step Methodology:
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine ethyl 2-amino-5-phenylbenzoate (5 mmol) and Formamide (10 mL, large excess).
Cyclization: Heat the mixture to 150°C using a heating mantle. Maintain this temperature for 6-8 hours. In-process validation: The reaction progress can be monitored by the cessation of ethanol vapor evolution (which can be detected condensing on the lower, cooler parts of the reflux condenser).
Precipitation: Cool the reaction mixture to room temperature, then pour it into 50 mL of ice-cold crushed water while stirring vigorously. The heterocyclic product, being highly hydrophobic due to the biphenyl core, will crash out of the aqueous formamide solution as a solid precipitate.
Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual formamide.
Purification: Recrystallize the crude solid from boiling ethanol to afford pure 6-phenylquinazolin-4(3H)-one.
Table 2: Comparative Reaction Metrics for Downstream Cyclizations
Target Scaffold
Key Reagents
Temp (°C)
Primary Reaction Type
Typical Yield
1,4-Benzodiazepines
1. RMgX, 2. Bromoacetyl bromide, 3. NH
3
-78 to 80
Nucleophilic Addition / Condensation
45-60% (Over 3 steps)
Quinazolin-4(3H)-ones
Formamide (excess)
150
Transamidation / Cyclodehydration
75-85%
Acridones
1. Ar-X, Pd-cat, 2. NaOH, 3. PPA
90 to 120
Buchwald-Hartwig / Friedel-Crafts
60-70% (Over 3 steps)
Conclusion
Ethyl 2-amino-5-phenylbenzoate is far more than a simple substituted aromatic ring; it is a highly engineered, self-contained synthetic module. By understanding the causal relationships between its electronic properties and reaction conditions, synthetic chemists can leverage this building block to rapidly access diverse chemical space. Whether utilizing palladium-catalyzed cross-coupling to build the scaffold or employing high-temperature cyclodehydration to forge complex heterocycles, the protocols outlined herein provide a robust foundation for advanced drug development campaigns.
Safety Data Sheet - ChemScene: Ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate
Source: ChemScene
URL
Exploratory
The Ethyl 2-Amino-5-phenylbenzoate Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary In medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to accelerated drug discovery. Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) represents a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to accelerated drug discovery. Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) represents a highly versatile biphenyl-based anthranilic acid derivative. Characterized by an electron-rich aromatic amine, an electrophilic ester, and a lipophilic 5-phenyl substitution, this scaffold serves as a critical building block for constructing complex heterocyclic systems[1]. This whitepaper dissects the physicochemical rationale behind the scaffold's biological activity, maps its mechanistic pathways across multiple therapeutic targets, and provides self-validating experimental protocols for its application in drug development.
Structural Anatomy & Physicochemical Rationale
The pharmacological utility of ethyl 2-amino-5-phenylbenzoate is driven by the synergistic relationship of its three primary functional groups:
The Primary Aromatic Amine: Acting as a powerful ortho/para-director, the nucleophilic amine is highly reactive towards acylation and alkylation. In biological systems, it frequently serves as a critical hydrogen-bond donor (e.g., interacting with the hinge region of kinases).
The 5-Phenyl Substitution: The addition of the phenyl ring at the 5-position introduces significant steric bulk and lipophilicity. This rotational freedom allows the molecule to adapt to deep, hydrophobic binding pockets in target proteins, driving target selectivity over smaller, less substituted anthranilates.
The Ethyl Carboxylate (Ester): Synthetically, the ester acts as a protecting and directing group. Biologically, ester groups exhibit hydrolytic lability and are readily metabolized by intracellular carboxylesterases[1]. This property allows the scaffold to function as a highly permeable prodrug, which is cleaved in vivo to yield the active 2-amino-5-phenylbenzoic acid.
Mechanistic Pathways & Biological Targets
The architectural flexibility of this scaffold allows it to engage multiple distinct biological targets depending on downstream derivatization.
Kinase Inhibition (EGFR & VEGFR)
The anthranilate core is a well-documented mimic of the adenine ring of ATP. When designed as a kinase inhibitor, the primary amine donates a hydrogen bond to the backbone carbonyls of the kinase hinge region. The 5-phenyl group is strategically positioned to extend into the hydrophobic back pocket (often exploiting DFG-out or DFG-in conformations), which is a proven strategy for synthesizing selective Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[2].
Cyclooxygenase-2 (COX-2) Selectivity
Anthranilic acid derivatives (such as the fenamate class) are classic non-steroidal anti-inflammatory drugs (NSAIDs). The unmodified anthranilic acid binds non-selectively to both COX-1 and COX-2. However, the 5-phenyl substitution creates steric hindrance that prevents binding to the smaller COX-1 active site (which contains a bulky isoleucine at position 523). Instead, it fits perfectly into the larger secondary side pocket of COX-2 (where valine replaces isoleucine), yielding selective anti-inflammatory activity[3][4].
CNS Modulation via Benzodiazepine Synthesis
The ortho-relationship of the amine and the ester makes this scaffold an ideal direct precursor for 5-phenyl-1,4-benzodiazepines. Upon cyclization, these derivatives act as positive allosteric modulators at GABA_A receptors, profoundly affecting the central nervous system[1].
Derivatives of 5-phenyl anthranilic acid have been identified as potent inhibitors of P-glycoprotein (P-gp). By blocking this ATP-dependent efflux pump, these compounds modulate multi-drug resistance (MDR) in tumors and pathogens, effectively potentiating the cytotoxicity of co-administered chemotherapeutics[5].
Diversification of the ethyl 2-amino-5-phenylbenzoate scaffold into distinct therapeutic targets.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls to prevent false positives.
Protocol A: Synthesis of a 1,4-Benzodiazepine Derivative
This protocol exploits the hydrolytic lability of the ester group to drive ring closure[1].
N-Acylation: Dissolve ethyl 2-amino-5-phenylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) as an acid scavenger. Dropwise add bromoacetyl bromide (1.1 eq) at 0°C. Stir for 2 hours to yield the alpha-bromoamide intermediate.
Amination: Treat the purified intermediate with an excess of methanolic ammonia or primary amine (e.g., methylamine) at room temperature to replace the bromide with an amine.
Cyclization: Heat the mixture to 80°C under reflux. The newly introduced amine acts as a nucleophile, attacking the electrophilic carbonyl of the ethyl ester. The expulsion of ethanol drives the irreversible intramolecular cyclization, forming the 1,4-benzodiazepine-2-one ring.
Validation: Monitor via LC-MS. The reaction is complete when the mass corresponding to the ethyl ester precursor is entirely depleted, confirming successful cyclization.
Protocol B: In Vitro COX-2 Fluorometric Inhibition Assay
Benzoate derivatives typically show COX-2 selectivity at IC₅₀ values of 10–50 µM[3]. This assay measures the peroxidase activity of COX-2 using a fluorometric substrate.
Preparation: Seed recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Compound Incubation: Add the synthesized scaffold derivative (serial dilutions from 0.1 µM to 100 µM).
Self-Validation Control: Use pure DMSO as a negative control (baseline activity) and Celecoxib as a positive control (validates assay sensitivity and competitive inhibition).
Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) simultaneously. COX-2 converts arachidonic acid to PGG2, and the subsequent reduction to PGH2 oxidizes ADHP into highly fluorescent resorufin.
Readout: Measure fluorescence at Ex/Em = 535/587 nm. Calculate the IC₅₀ using non-linear regression analysis.
Self-validating fluorometric workflow for assessing COX-2 inhibitory activity.
Quantitative Data Summaries
The following table synthesizes the physicochemical parameters and expected biological baselines for the ethyl 2-amino-5-phenylbenzoate scaffold and its immediate derivatives.
Parameter / Target
Value / Range
Mechanistic Significance
Molecular Weight
241.29 g/mol
Highly optimal for small-molecule drug space; allows significant mass budget for further derivatization without violating Lipinski's Rule of 5.
Ester Hydrolysis
Tissue-dependent
Cleaved by intracellular carboxylesterases to yield the active anthranilic acid, functioning as a highly permeable prodrug[1].
COX-2 IC₅₀
10 – 50 µM
Baseline selectivity for the unoptimized scaffold; requires further side-chain derivatization to achieve sub-micromolar potency[3].
P-gp Inhibition
Efflux Modulation
5-phenyl anthranilates actively modulate multi-drug resistance (MDR) in resistant cancer cell lines[5].
Electrophilic Substitution
Ortho/Para to Amine
The amino group's activating effect dominates the ester's deactivating effect, dictating predictable downstream functionalization[1].
Application Notes and Protocols for the Synthesis of Quinolines Using Ethyl 2-Amino-5-phenylbenzoate
Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold that forms the core of a multitude of natural products and synthetic pharmaceuticals.[1][2] It...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The versatility of the quinoline nucleus allows for extensive functionalization, enabling medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis of functionalized quinolines, with a particular focus on the strategic use of Ethyl 2-amino-5-phenylbenzoate as a key starting material. We will explore both the preparation of this valuable building block and its subsequent elaboration into the quinoline framework via established synthetic methodologies.
Part 1: Synthesis of the Starting Material: Ethyl 2-amino-5-phenylbenzoate
A robust and efficient synthesis of the starting material is paramount for any successful multi-step synthetic campaign. Herein, we propose a reliable two-step sequence for the preparation of Ethyl 2-amino-5-phenylbenzoate, commencing with the commercially available 2-amino-5-bromobenzoic acid. This approach leverages the power of palladium-catalyzed cross-coupling to introduce the phenyl moiety, followed by a classic esterification.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-5-phenylbenzoic Acid
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] In this step, the bromine atom of 2-amino-5-bromobenzoic acid is selectively replaced with a phenyl group from phenylboronic acid.
Experimental Protocol: Synthesis of 2-Amino-5-phenylbenzoic Acid
Materials:
2-Amino-5-bromobenzoic acid
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Ethyl acetate
Hydrochloric acid (1 M)
Brine
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Add a 4:1 mixture of 1,4-dioxane and water.
Bubble argon gas through the solution for 15 minutes to degas the mixture.
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to remove the dioxane.
Add water to the residue and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-phenylbenzoic acid.
Step 2: Fischer Esterification for the Synthesis of Ethyl 2-amino-5-phenylbenzoate
Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6]
Experimental Protocol: Synthesis of Ethyl 2-amino-5-phenylbenzoate
Materials:
2-Amino-5-phenylbenzoic acid
Absolute ethanol
Concentrated sulfuric acid (H₂SO₄)
Saturated sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Brine
Procedure:
Suspend 2-amino-5-phenylbenzoic acid (1.0 eq) in an excess of absolute ethanol in a round-bottom flask.
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-amino-5-phenylbenzoate. The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Proposed Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a versatile and widely employed method for the construction of the quinoline ring system.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[8] We propose the use of Ethyl 2-amino-5-phenylbenzoate as the 2-aminoaryl component in a reaction with a suitable ketone to generate a functionalized quinoline.
Proposed Reaction Scheme
The proposed Friedländer annulation of Ethyl 2-amino-5-phenylbenzoate with a generic ketone (e.g., acetone) is depicted below. This reaction is expected to yield a 7-phenyl-substituted quinoline derivative.
Caption: Mechanistic pathways of the Friedländer synthesis.
Proposed Experimental Protocol: Synthesis of Ethyl 4-methyl-7-phenylquinoline-3-carboxylate
Materials:
Ethyl 2-amino-5-phenylbenzoate
Acetone
p-Toluenesulfonic acid (p-TsOH) or Potassium hydroxide (KOH)
Ethanol
Ethyl acetate
Saturated sodium bicarbonate solution (for acid catalysis) or Water (for base catalysis)
Brine
Procedure (Acid-Catalyzed):
In a round-bottom flask, dissolve Ethyl 2-amino-5-phenylbenzoate (1.0 eq) and acetone (3.0 eq) in ethanol.
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
Upon completion, cool the mixture and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization to obtain Ethyl 4-methyl-7-phenylquinoline-3-carboxylate.
Procedure (Base-Catalyzed):
Dissolve Ethyl 2-amino-5-phenylbenzoate (1.0 eq) and acetone (3.0 eq) in ethanol.
Add potassium hydroxide (1.1 eq).
Reflux the mixture for 6-10 hours, monitoring by TLC.
After cooling, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter, concentrate, and purify the product as described above.
Data Summary and Comparison
The following table summarizes the proposed reaction parameters for the synthesis of the target quinoline derivative. The choice between acid and base catalysis may influence the reaction time and yield, and optimization may be required for specific substrates.
Parameter
Acid-Catalyzed (Proposed)
Base-Catalyzed (Proposed)
Catalyst
p-Toluenesulfonic acid
Potassium hydroxide
Solvent
Ethanol
Ethanol
Temperature
Reflux (~78 °C)
Reflux (~78 °C)
Reaction Time
8-12 hours
6-10 hours
Work-up
Basic wash
Acidic work-up
Expected Yield
Moderate to Good
Moderate to Good
Conclusion and Future Perspectives
This guide provides a detailed framework for the synthesis of functionalized quinolines utilizing Ethyl 2-amino-5-phenylbenzoate. While a direct, published protocol for this specific transformation is not currently available, the proposed synthetic routes are based on well-established and reliable chemical principles. The Friedländer annulation offers a versatile and convergent approach to a wide array of substituted quinolines from this starting material. Further exploration of different ketone coupling partners will undoubtedly lead to a diverse library of novel quinoline derivatives with potential applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific synthetic targets.
References
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Oriental Journal of Chemistry. (2023).
Benchchem. (2025).
Alfa Chemistry. Friedländer Quinoline Synthesis.
Wikipedia. Doebner–Miller reaction.
Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
PubMed. (2019).
SynArchive. Doebner-Miller Reaction.
Slideshare. (2014).
Biological importance of quinoline derivatives in n
Benchchem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
Alfa Chemistry. Friedländer Quinoline Synthesis.
PubMed. (2010).
Master Organic Chemistry.
Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction.
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
ACS Publications. (2002).
PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
Wikipedia. Combes quinoline synthesis.
ResearchGate. (2022).
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ResearchGate. Plausible mechanism for the synthesis of quinoline from 2‐aminobenzyl alcohol and acetophenone.
Benchchem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
Wikipedia. Combes quinoline synthesis.
Organic Reactions. The Friedländer Synthesis of Quinolines.
Combes Quinoline Synthesis.
Der Pharma Chemica. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
Scribd. Combes Quinoline Synthesis Overview.
PMC. (2025).
ResearchGate. (2026). Synthesis of Ethyl 2-Amino-4-benzoyl-5-oxo-5,6-dihydro-4 H -pyrano[3,2- c ]quinoline-3-carboxylates by a One-pot, Three-Component Reaction in the Presence of TPAB.
Benchchem. (2025). Synthesis of Quinazoline Derivatives Using Ethyl 4,5-bis(2-methoxyethoxy)
Usiena air - Unisi. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors.
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the synthesis of Ethyl 2,4-dimethyl-6-phenylquinoline-8-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Objective: To provide a comprehensive, self-validating protocol for the synthesis of Ethyl 2,4-dimethyl-6-phenylquinoline-8-carboxylate via the Combes quinoline synthesis, emphasizing mechanistic causality, regiocontrol, and yield optimization.
Introduction and Mechanistic Rationale
The Combes quinoline synthesis is a classical and highly robust methodology for constructing 2,4-disubstituted quinoline scaffolds[1]. The reaction proceeds via the acid-catalyzed condensation of a primary aniline with a 1,3-diketone (such as acetylacetone) to form an enamine intermediate, followed by an electrophilic aromatic substitution (EAS) that drives cyclodehydration[2].
When utilizing Ethyl 2-amino-5-phenylbenzoate as the primary amine, the reaction presents unique electronic and steric dynamics:
Regioselectivity (Locked): The primary amine is located at C2 of the benzoate core. The C1 position is occupied by the ethyl ester, leaving C3 as the only available ortho position for the critical annulation step. This completely eliminates the regiochemical ambiguity (formation of regioisomers) typically observed with meta-substituted anilines[1][2].
Electronic Effects: The amino group is a powerful activating group that directs electron density to the C3 position[3]. However, the ortho-ester is electron-withdrawing. Because the rate-determining step is the electrophilic aromatic annulation[2], the deactivating nature of the ester necessitates highly optimized, strong acidic conditions to force the cyclization[4].
Fig 1: Mechanistic pathway of the Combes synthesis highlighting the rate-determining cyclization.
Quantitative Data: Catalyst Optimization
The choice of acid catalyst is the most critical variable in this workflow. While concentrated sulfuric acid (
H2SO4
) is the traditional reagent[2][5], its use with ethyl esters at elevated temperatures often leads to unwanted ester hydrolysis during the aqueous quench. Polyphosphoric acid (PPA) acts as both a superior dehydrating agent and a milder hydrolytic environment, preserving the ester functionality while driving the annulation[2].
Table 1: Optimization of Cyclization Conditions for Ethyl 2-amino-5-phenylbenzoate
Catalyst
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
Conc.
H2SO4
100
2.0
41%
Significant ester hydrolysis observed during aqueous workup.
CF3COOH
(TFA)
120
12.0
15%
Acid strength insufficient to overcome ester deactivation.
Optimal. Excellent dehydration; ester group remains intact.
Experimental Protocol
This two-phase protocol is designed as a self-validating system. By isolating the enamine intermediate before cyclization, researchers can decouple the kinetic condensation step from the thermodynamic cyclization step, allowing for precise troubleshooting[4].
Phase 1: Synthesis of the Enamine Intermediate
Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve Ethyl 2-amino-5-phenylbenzoate (10.0 mmol) in anhydrous toluene (50 mL).
Reagent Addition: Add acetylacetone (2,4-pentanedione) (12.0 mmol, 1.2 equiv) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 mmol).
Condensation: Heat the mixture to reflux (approx. 110 °C). Monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is typically complete within 3–4 hours.
Validation (TLC): Confirm the consumption of the starting aniline via TLC (Hexanes:EtOAc 4:1). The enamine will appear as a distinct, highly UV-active spot.
Isolation: Cool to room temperature, wash the organic layer with saturated aqueous
NaHCO3
(2 x 25 mL) to remove the acid catalyst, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude enamine as a viscous oil.
Phase 2: Acid-Catalyzed Cyclization
Activation: Pre-heat Polyphosphoric acid (PPA) (approx. 15 g) in a 100 mL round-bottom flask to 80 °C to reduce its viscosity.
Addition: Slowly transfer the crude enamine from Phase 1 into the warm PPA with vigorous mechanical stirring.
Annulation: Elevate the temperature to 110 °C and maintain for 3 hours. The mixture will darken significantly as the iminium ion forms and cyclizes[2].
Quench (Critical Step): Cool the mixture to 60 °C (do not let it solidify). Carefully pour the viscous mixture onto 150 g of crushed ice with vigorous stirring.
Neutralization: To prevent ester saponification, do not use NaOH [6]. Instead, slowly neutralize the acidic aqueous mixture to pH 8 using concentrated aqueous Ammonium Hydroxide (
NH4OH
) or saturated
Na2CO3
.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford pure Ethyl 2,4-dimethyl-6-phenylquinoline-8-carboxylate.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the quinoline.
Troubleshooting & Causality
Issue: Low yield of enamine in Phase 1.
Causality: The condensation is an equilibrium process. If water is not efficiently removed, the hemiaminal will revert to the starting materials[4].
Solution: Ensure the Dean-Stark apparatus is perfectly dry and insulated. Alternatively, add activated 4Å molecular sieves to the reaction flask.
Issue: Recovery of uncyclized enamine after Phase 2.
Causality: The electron-withdrawing ester at C1 deactivates the C3 position toward electrophilic attack. If the acid is too weak or the temperature too low, the activation energy for annulation is not met[2].
Solution: Ensure the PPA is fresh (high
P2O5
content) and strictly maintain the 110 °C temperature.
Issue: Formation of the corresponding carboxylic acid (Ester Cleavage).
Causality: Harsh basic workup (e.g., using 10% NaOH[6]) combined with residual heat from the acid-base neutralization causes rapid saponification of the C8 ethyl ester.
Solution: Strictly control the temperature during the quench (use excess ice) and utilize a milder base like
NH4OH
for neutralization.
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction in the Synthesis of Ethyl 2-Amino-5-phenylbenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of ethyl 2-amino-5-phenylbenzoate analogs via the Suzuki-Miyaura cross-coupling reaction. This cla...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of ethyl 2-amino-5-phenylbenzoate analogs via the Suzuki-Miyaura cross-coupling reaction. This class of molecules serves as a critical scaffold in medicinal chemistry and materials science. These application notes offer in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to enable the efficient and reproducible synthesis of these valuable biaryl compounds.
Introduction: The Significance of 2-Aminobiphenyl Carboxylates
Substituted 2-aminobiphenyls are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The strategic placement of amino and carboxylate functionalities provides versatile handles for further molecular elaboration, making them key intermediates in the synthesis of pharmaceuticals.[1] The Suzuki-Miyaura coupling is a powerful and widely adopted method for the construction of the requisite C(sp²)–C(sp²) bond, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3][4][5]
This guide focuses on the synthesis of ethyl 2-amino-5-phenylbenzoate analogs, starting from the corresponding aryl halide (e.g., ethyl 2-amino-5-bromobenzoate). The electronic nature of this substrate—possessing both an electron-donating amine and an electron-withdrawing ester—requires careful optimization of catalytic systems to achieve high yields and purity.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[2][3][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The generally accepted catalytic cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the ethyl 2-amino-5-halobenzoate. This is often the rate-limiting step and is influenced by the electron density of the aryl halide.[7] For electron-rich systems, such as those containing an amino group, this step can be challenging.[8][9]
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[6][10] The choice of base is critical and can influence reaction rates and the stability of base-labile functional groups, such as the ethyl ester in our target molecule.[10][11]
Reductive Elimination: The two organic partners on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][12]
Protocol for N-acylation of Ethyl 2-amino-5-phenylbenzoate
Application Note: Protocol for the N-Acylation of Ethyl 2-amino-5-phenylbenzoate Introduction & Chemical Context Ethyl 2-amino-5-phenylbenzoate is a highly valuable anthranilic acid derivative, featuring a biphenyl core...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the N-Acylation of Ethyl 2-amino-5-phenylbenzoate
Introduction & Chemical Context
Ethyl 2-amino-5-phenylbenzoate is a highly valuable anthranilic acid derivative, featuring a biphenyl core and an ortho-ester functional group. It serves as a versatile synthetic intermediate for constructing complex heterocyclic systems, including pharmacologically active benzodiazepine analogs and central nervous system (CNS) agents[1]. Furthermore, the synthesis of N-acyl anthranilamides is a critical pathway in modern drug discovery, as this structural motif is ubiquitous in numerous approved therapeutics and drug candidates[2].
However, the N-acylation of this specific substrate presents unique chemical challenges. The primary amine is sterically hindered by the adjacent ethyl carboxylate group. Additionally, the ester group exerts an electron-withdrawing inductive and resonance effect, which reduces the electron density on the nitrogen atom, rendering it less nucleophilic than a standard, unhindered aniline. To overcome this deactivated state, highly reactive electrophiles—such as acyl chlorides—must be employed in conjunction with a non-nucleophilic base to drive the nucleophilic acyl substitution to completion[3].
Mechanistic Principles & Causality
To ensure a high-yielding transformation, the experimental design must account for the specific reactivity of the substrate. This protocol is engineered as a self-validating system , where every reagent and procedural step serves a distinct mechanistic purpose:
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Conducting the reaction in anhydrous dichloromethane (DCM) prevents water from competing as a nucleophile, which would otherwise degrade the electrophile into an unreactive carboxylic acid.
Temperature Gradient (0 °C to RT): The initial nucleophilic attack of the amine on the acyl chloride is highly exothermic. Initiating the addition at 0 °C suppresses thermal degradation and prevents competitive di-acylation at the nitrogen center.
Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. If left unneutralized, HCl will protonate the starting aniline, completely halting the reaction. Triethylamine (TEA) is utilized as an acid scavenger to precipitate triethylammonium chloride, continuously driving the reaction forward[3].
Orthogonal Workup: The post-reaction extraction is designed to systematically eliminate specific impurities based on their pKa, ensuring the crude product is highly pure before chromatography.
Experimental Workflow Visualization
Experimental workflow for the N-acylation of Ethyl 2-amino-5-phenylbenzoate.
Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride, 1.2 equiv)
Triethylamine (TEA, 1.5 equiv)
Anhydrous Dichloromethane (DCM)
1M Hydrochloric Acid (HCl)
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
Saturated Aqueous Sodium Chloride (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Reaction Setup & Execution:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with an inert gas (Nitrogen or Argon) to establish a moisture-free atmosphere.
Solubilization: Dissolve Ethyl 2-amino-5-phenylbenzoate in anhydrous DCM to achieve a substrate concentration of approximately 0.2 M.
Base Addition: Inject TEA (1.5 equiv) into the stirring solution. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Electrophile Addition: In a separate dry vial, dilute the chosen acyl chloride (1.2 equiv) with a minimal volume of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled reaction mixture over a period of 15–20 minutes.
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (RT). Stir continuously for 2 to 4 hours.
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system. The reaction is deemed complete when the starting material spot is fully consumed.
Self-Validating Workup & Purification:
7. Acid Wash (Amine Removal): Dilute the reaction mixture with additional DCM and quench with distilled water. Transfer to a separatory funnel and wash the organic layer with 1M HCl. Causality: This step selectively protonates unreacted TEA and any trace unreacted starting aniline, forcing them into the aqueous waste layer.
8. Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃. Causality: This neutralizes any residual acid and deprotonates carboxylic acid byproducts (formed from trace hydrolysis of the acyl chloride), extracting them into the aqueous phase.
9. Brine Wash: Wash the organic layer with brine to break any micro-emulsions and strip bulk water from the DCM.
10. Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
11. Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate to afford the pure N-acylated product[3].
Quantitative Data & Process Optimization
The following table summarizes the optimized parameters for this protocol, contrasting them against standard baseline conditions to highlight the mechanistic rationale behind each choice.
Parameter
Standard Condition
Optimized Value
Mechanistic Rationale & Expected Outcome
Substrate Concentration
0.1 M in DCM
0.2 M in DCM
Higher concentration accelerates the bimolecular nucleophilic attack while minimizing solvent waste.
Base (TEA) Equivalents
1.0 eq
1.5 eq
A deliberate excess ensures complete neutralization of the evolved HCl, preventing the deactivation of the starting aniline.
Acyl Chloride Equivalents
1.0 eq
1.2 eq
A slight excess compensates for trace moisture in the solvent/atmosphere that may prematurely hydrolyze the electrophile.
Addition Temperature
Room Temp
0 °C
Suppresses the initial exothermic burst, preventing thermal degradation and competitive di-acylation at the nitrogen center.
Reaction Time
12 hours
2 - 4 hours
While the electron-withdrawing ester slows the reaction, 4 hours at RT is typically sufficient for complete conversion.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Scaffold Focus: Biphenyl Anthranilate Derivatives
Introduction & Mechanistic Insights
Ethyl 2-amino-5-phenylbenzoate (also indexed as ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate) is a highly versatile biphenyl scaffold utilized in the synthesis of complex heterocyclic systems, including central nervous system (CNS) active benzodiazepine derivatives[1].
The functionalization of this scaffold heavily relies on the transformation of its primary aromatic amine. Diazotization —the conversion of the amine into a diazonium salt—is the critical gateway reaction that transforms the strongly electron-donating
−NH2
group into an exceptional leaving group (
−N2+
)[2].
Causality in Experimental Design
As an Application Scientist, it is crucial to understand how the molecule's specific electronics dictate the reaction conditions:
Electronic Deactivation: The amino group is positioned ortho to an electron-withdrawing ethyl ester group. This slightly reduces the nucleophilicity of the amine compared to a standard unsubstituted aniline. Consequently, strong acidic conditions and a slight excess of the nitrosonium ion (
NO+
) are required to drive the reaction to completion[3].
Prevention of Self-Coupling: We utilize 3 to 4 equivalents of hydrochloric acid (HCl). The causality here is three-fold: one equivalent forms the amine hydrochloride salt, one generates nitrous acid (
HNO2
) from sodium nitrite (
NaNO2
), and the excess maintains a highly acidic environment (pH < 1). This low pH ensures that any unreacted amine remains protonated, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt to form unwanted diazoamino side products[4].
Thermal Instability: Diazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the intermediate will prematurely extrude nitrogen gas to form a highly reactive aryl cation, which will immediately react with water to form a phenolic byproduct (known as Phenolverkochung)[4]. Strict temperature control (0–5 °C) is non-negotiable.
Reaction Workflow & Diversification Pathways
Workflow: Diazotization of Ethyl 2-amino-5-phenylbenzoate and downstream diversification pathways.
Experimental Protocols
Protocol A: Generation of the Diazonium Salt
Note: This protocol generates a 10 mmol stock of the diazonium salt, which must be used immediately in downstream applications. NEVER attempt to isolate the dry diazonium chloride salt, as it poses a severe explosion hazard[5].
Materials:
Ethyl 2-amino-5-phenylbenzoate: 2.41 g (10.0 mmol)
Concentrated HCl (37%): 3.0 mL (~36 mmol)
Sodium Nitrite (
NaNO2
): 0.76 g (11.0 mmol) dissolved in 5 mL distilled
H2O
Urea or Sulfamic Acid: ~0.1 g
Step-by-Step Methodology:
Amine Salt Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.41 g of Ethyl 2-amino-5-phenylbenzoate in 15 mL of distilled water. Slowly add 3.0 mL of concentrated HCl. Stir vigorously at room temperature for 10 minutes to ensure complete hydrochloride salt formation.
Cooling: Submerge the flask in an ice-water bath containing NaCl to bring the internal temperature to 0–2 °C.
Nitrosation: Load the aqueous
NaNO2
solution into a dropping funnel. Add the solution dropwise to the amine suspension over 15–20 minutes. Crucial: Monitor the internal temperature continuously; do not allow it to exceed 5 °C to prevent thermal degradation[5].
Reaction Maturation: Once addition is complete, stir the pale-yellow solution for an additional 30 minutes at 0 °C.
Self-Validation (Starch-Iodide Test): Dip a glass rod into the mixture and touch it to a piece of starch-iodide indicator paper. An immediate deep blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed[5].
Quenching: Add small portions of urea (or sulfamic acid) until the starch-iodide test returns a negative result. Causality: Excess
HNO2
will cause oxidative side reactions in downstream steps. Urea safely neutralizes it by converting it to inert
N2
and
CO2
gases[5].
Protocol B: Downstream Sandmeyer-Type Iodination
This transformation converts the diazonium salt into an aryl iodide, a prime candidate for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1].
Step-by-Step Methodology:
Reagent Preparation: Dissolve 2.49 g of Potassium Iodide (KI, 15.0 mmol, 1.5 eq) in 10 mL of distilled water. Note: Unlike standard Sandmeyer reactions, iodination does not require a Copper(I) catalyst because the iodide ion is easily oxidized and readily initiates the required single-electron transfer (SET) mechanism[6].
Addition: While vigorously stirring the cold (0 °C) diazonium salt solution from Protocol A, add the KI solution dropwise.
Thermal Evolution: Remove the ice bath and allow the reaction to warm to room temperature.
Self-Validation: You will observe vigorous effervescence (bubbling). This is the extrusion of nitrogen gas (
N2
), visually confirming the substitution is taking place[4]. The solution will turn dark brown due to the formation of elemental iodine (
I2
) as a byproduct.
Workup & Causality: After 2 hours (or when bubbling ceases), extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 20 mL of saturated Sodium Thiosulfate (
Na2S2O3
) solution. Causality: The thiosulfate reduces the dark brown
I2
into water-soluble, colorless iodide (
I−
). The organic layer will instantly turn from dark brown to a pale yellow, providing immediate visual validation of a successful workup.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield Ethyl 2-iodo-5-phenylbenzoate.
Quantitative Data Summary
The following table summarizes the expected parameters for the diversification of the Ethyl 2-amino-5-phenylbenzoate diazonium salt into various highly valuable synthetic intermediates.
Target Compound
Reagents & Catalyst
Temperature Profile
Reaction Time
Expected Yield
Key Visual Validation Indicator
Ethyl 2-iodo-5-phenylbenzoate
KI (1.5 eq),
H2O
0 °C
→
RT
2.0 hours
75 - 85%
Vigorous
N2
bubbling; dark brown solution (
I2
) turning pale yellow after
Na2S2O3
wash.
Ethyl 2-bromo-5-phenylbenzoate
CuBr (1.1 eq), HBr
0 °C
→
60 °C
1.5 hours
65 - 75%
N2
evolution upon heating; aqueous layer turns distinct blue/green due to copper salts.
Ethyl 2-azido-5-phenylbenzoate
NaN3
(1.2 eq), NaOAc
0 °C
→
RT
1.0 hour
80 - 90%
Immediate
N2
effervescence; precipitation of the azide product from the aqueous phase.
(Safety Note on Azidation: Addition of
NaN3
to highly acidic solutions generates toxic and volatile hydrazoic acid. Always buffer the diazonium solution with Sodium Acetate (NaOAc) prior to azide addition, and perform the reaction in a certified fume hood).
Application Note: Ethyl 2-amino-5-phenylbenzoate in the Synthesis of Privileged Heterocyclic Scaffolds
Executive Summary & Structural Rationale Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) is a highly versatile synthetic intermediate featuring a primary aromatic amine, an ethyl ester functional group, and a lipophili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) is a highly versatile synthetic intermediate featuring a primary aromatic amine, an ethyl ester functional group, and a lipophilic 5-phenyl substituent[1]. In modern drug discovery, this specific structural arrangement is highly prized. The ortho-relationship between the nucleophilic amine and the electrophilic ester provides a perfect geometric setup for condensation and intramolecular cyclization reactions, making it a premier building block for constructing complex heterocyclic systems[2].
Structurally related 2-amino-5-phenyl benzodiazepine derivatives, synthesized from similar anthranilate intermediates, have been heavily investigated for their therapeutic applications, particularly as agents affecting the central nervous system (CNS)[1]. Furthermore, the resulting scaffolds are frequently utilized in the development of kinase inhibitors and receptor antagonists[3].
Mechanistic Profiling & Reactivity
Understanding the intrinsic reactivity of Ethyl 2-amino-5-phenylbenzoate is critical for rational protocol design:
Electronic Directing Effects: The amino group is a powerful activating group (ortho/para-director), while the ethyl carboxylate is a deactivating group (meta-director). The amine's activating effect dominates the system, making the aminobenzoate ring highly susceptible to electrophilic attack[1].
Orthogonal Reactivity: The primary aromatic amine exhibits characteristic nucleophilicity and basicity, readily participating in acylation and alkylation[2]. Conversely, the ester serves as an internal electrophilic trap. While ester groups exhibit hydrolytic lability[1], under controlled anhydrous or non-aqueous conditions, they perfectly facilitate ring closure.
Analytical Signatures: The compound has a monoisotopic mass of 241.11 Da, yielding a characteristic [M+H]+ peak at m/z 242.11 in positive electrospray ionization (ESI+)[4]. Commercial batches typically exhibit ≥97% purity, ensuring reliable downstream synthesis[5].
Divergent Synthetic Workflows
By altering the electrophilic partner and reaction conditions, researchers can divergently route Ethyl 2-amino-5-phenylbenzoate into either 6-phenylquinazolin-4(3H)-ones or 7-phenyl-1,4-benzodiazepine-2,5-diones.
Divergent synthesis of quinazolinone and benzodiazepine scaffolds from a common precursor.
Protocol A: Microwave-Assisted Synthesis of 6-Phenylquinazolin-4(3H)-ones
Causality & Design
The synthesis of the quinazolinone core requires the insertion of a single carbon atom bridging the amine and the ester. Formamide acts as both the solvent and the electrophilic C1 donor. Microwave irradiation is specifically chosen over conventional thermal heating because it rapidly overcomes the high activation energy of the initial amidation, driving the reaction to completion in minutes and preventing the hydrolytic degradation of the ester intermediate[1].
Step-by-Step Methodology
Preparation: In a 10 mL microwave-safe reaction vial, suspend Ethyl 2-amino-5-phenylbenzoate (1.0 mmol, ~241 mg) in neat formamide (3.0 mL).
Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 20 minutes.
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (15 mL) to induce precipitation.
Isolation: Filter the resulting solid under a vacuum, wash sequentially with water and cold ethanol, and dry under high vacuum to yield the 6-phenylquinazolin-4(3H)-one derivative.
In-Process Validation (IPC)
TLC: Monitor via Thin Layer Chromatography (Hexane:EtOAc 6:4). The starting material is highly fluorescent under UV 254 nm; its complete disappearance validates step completion.
LC-MS: Confirm the product mass ([M+H]+ = 223.1 Da).
Mechanistic sequence of quinazolinone cyclization via N-formylation and condensation.
Protocol B: Stepwise Assembly of 7-Phenyl-1,4-benzodiazepine-2,5-diones
Causality & Design
To form the 7-membered benzodiazepine ring, a two-carbon linker must be introduced. Bromoacetyl bromide is utilized due to its differential electrophilicity: the acyl bromide reacts rapidly with the primary amine at 0°C (kinetic control), leaving the alkyl bromide intact for subsequent amination. The final intramolecular lactamization is thermodynamically driven by the Thorpe-Ingold effect, where the bulky 5-phenyl group sterically forces the intermediate into a folded conformation, drastically accelerating the 7-membered ring closure.
Step-by-Step Methodology
Acylation (Step 1): Dissolve Ethyl 2-amino-5-phenylbenzoate (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Add anhydrous K₂CO₃ (2.0 mmol) as an acid scavenger to prevent amine protonation. Cool to 0°C.
Linker Addition: Dropwise, add bromoacetyl bromide (1.2 mmol). Stir at 0°C for 30 minutes, then warm to room temperature for 1.5 hours.
Amination & Cyclization (Step 2): Concentrate the DCM under reduced pressure. To the crude α-bromoacetamide intermediate, add a solution of 7N Ammonia in Methanol (10 mL).
Reflux: Heat the sealed mixture to 65°C (reflux) for 12 hours to facilitate primary amination and subsequent intramolecular cyclization onto the ethyl ester.
Purification: Evaporate the solvent, reconstitute in EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
In-Process Validation (IPC)
Intermediate Check: Before adding ammonia, quench a 10 µL aliquot of the DCM mixture in water/EtOAc. LC-MS must show the α-bromoacetamide mass ([M+H]+ ≈ 362.0 / 364.0 Da due to bromine isotopes).
Final Product Check: LC-MS must confirm the lactamized product ([M+H]+ = 253.1 Da).
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters and expected analytical yields for the described protocols, ensuring a self-validating framework for reproducibility.
Target Scaffold
Reagents & Conditions
Time
Temp
Primary IPC Method
Expected Isolated Yield (%)
6-Phenylquinazolin-4(3H)-one
Formamide (neat), Microwave
20 min
150°C
LC-MS ([M+H]+ 223.1)
82 - 88%
α-Bromoacetamide Intermediate
BrCH₂COBr, K₂CO₃, DCM
2 h
0°C to RT
TLC (Ninhydrin negative)
> 95% (crude)
7-Phenyl-1,4-benzodiazepine-2,5-dione
7N NH₃/MeOH, Thermal Reflux
12 h
65°C
LC-MS ([M+H]+ 253.1)
65 - 72%
References
PubChemLite / PubChem. Ethyl 2-amino-5-phenylbenzoate (C15H15NO2). Monoisotopic mass and structural data. Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Application Note & Experimental Protocols.
Executive Summary
Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Characterized by a biphenyl core substituted with an ortho-amino ester moiety, this compound serves as a critical upstream precursor for the synthesis of complex nitrogen-containing heterocycles. This application note elucidates the structural rationale of the scaffold, details a self-validating protocol for its upstream synthesis via Suzuki-Miyaura cross-coupling, and maps its downstream diversification into three privileged pharmaceutical classes: quinazolinones, 1,4-benzodiazepines, and acridones.
Structural Rationale: The Bifunctional Scaffold
The molecular architecture of ethyl 2-amino-5-phenylbenzoate is engineered for sequential, controlled functionalization. It features three distinct domains that dictate its chemical reactivity [1]:
The Biphenyl Core: Provides essential lipophilicity and structural rigidity, often enhancing the binding affinity of derived active pharmaceutical ingredients (APIs) to hydrophobic target pockets.
The Primary Aromatic Amine (C2 position): Acts as a potent nucleophile and an ortho/para-directing activating group. It is the primary initiation site for condensation and N-arylation reactions.
The Ethyl Ester (C1 position): Serves as an electrophilic center for intramolecular cyclization (e.g., nucleophilic acyl substitution) following the initial functionalization of the amine. Its hydrolytic lability allows for facile conversion to the corresponding anthranilic acid derivative when a free carboxylic acid is required for downstream activation.
Upstream Synthesis: Constructing the Biphenyl Core
The most efficient and scalable route to synthesize the ethyl 2-amino-5-phenylbenzoate scaffold is the Suzuki-Miyaura cross-coupling of ethyl 2-amino-5-bromobenzoate with phenylboronic acid [2].
Causality in Experimental Design
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
3
)
4
] or PdCl
2
(dppf) are optimal. The bulky ligands facilitate both the oxidative addition into the sterically hindered C-Br bond and the subsequent reductive elimination.
Chemoselectivity: The coupling is highly chemoselective. The free amino group does not poison the palladium catalyst, and the ethyl ester remains intact under mildly basic conditions.
Base & Solvent System: Anhydrous K
2
CO
3
is selected over stronger bases (like NaOH or KOtBu) to strictly prevent premature ester hydrolysis. A biphasic mixture of Toluene/Water (4:1 v/v) is employed: water dissolves the inorganic base to activate the boronic acid (forming the reactive boronate complex), while toluene solubilizes the organic substrates.
This protocol is designed as a self-validating system, incorporating critical in-process checks to ensure reaction fidelity.
Step 1: Reagent Preparation
To an oven-dried Schlenk flask, add ethyl 2-amino-5-bromobenzoate (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K
2
CO
3
(2.0 equiv, 20 mmol).
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
Step 2: Degassing & Catalyst Addition
Evacuate and backfill the flask with Argon three times. Add Pd(PPh
3
)
4
(0.03 equiv, 3 mol%) followed by a pre-degassed mixture of Toluene/Water (40 mL, 4:1 v/v).
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.
Step 3: Reaction Execution
Heat the biphasic mixture to 90 °C under vigorous stirring for 12–16 hours.
Step 4: In-Process Validation (Quality Control Check)
Validation Check: Withdraw a 50 µL aliquot from the organic layer, dilute in acetonitrile, and analyze via LC-MS.
Success Mode: Complete disappearance of the starting material mass and the appearance of a dominant peak at m/z 242 [M+H]
+ confirms successful coupling.
Step 5: Work-up and Isolation
Cool to room temperature, dilute with ethyl acetate (50 mL), and separate the organic layer. Wash with brine (2 x 30 mL), dry over anhydrous Na
2
SO
4
, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product.
Downstream Diversification: Pathways to Key Pharmacophores
Once the ethyl 2-amino-5-phenylbenzoate core is established, it can be diverted into multiple distinct pharmaceutical classes.
Quinazolin-4(3H)-ones are privileged scaffolds with diverse bioactivities, including anticancer and anticonvulsant properties [3]. The classical Niementowski synthesis involves the thermal condensation of the anthranilic acid derivative (obtained via ester hydrolysis of our precursor) with amides like formamide.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the aromatic amine onto the carbonyl carbon of formamide, forming an amidine intermediate. Subsequent intramolecular cyclization at the carboxylic acid center, followed by dehydration, yields the quinazolinone core [4].
1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are critical CNS-active agents. The precursor is converted into a benzodiazepine by first transforming the ester into a ketone (e.g., via a Weinreb amide intermediate followed by Grignard addition). The resulting 2-aminobenzophenone derivative is then condensed with an
α
-amino acid. The dual condensation (imine formation at the ketone and lactamization at the amine) constructs the 7-membered diazepine ring.
Acridone Derivatives (Bernthsen Synthesis)
Acridones possess significant DNA-intercalating and antimalarial properties. The Bernthsen acridine synthesis utilizes the hydrolyzed precursor (2-amino-5-phenylbenzoic acid) [5].
Mechanism: The primary amine is N-arylated to form a diphenylamine-2-carboxylic acid derivative. In the presence of a Lewis acid catalyst (ZnCl
2
) at elevated temperatures (180–270 °C), an intramolecular Friedel-Crafts acylation occurs. The carboxylic acid is activated into an acylium ion equivalent, which undergoes electrophilic aromatic substitution on the adjacent aryl ring, yielding the tricyclic acridone system.
Quantitative Data & Quality Control
Table 1: Comparative Reaction Parameters for Downstream Diversification
Target Pharmacophore
Intermediate Required
Primary Reagents / Catalysts
Typical Reaction Conditions
Key Mechanistic Step
Quinazolin-4(3H)-ones
Anthranilic acid derivative
Formamide
130–150 °C (Classical) or Microwave (200W, 10 min)
Synthetic workflow of Ethyl 2-amino-5-phenylbenzoate and its downstream pharmaceutical derivatives.
References
ACS Publications. "Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization". ACS Omega. Available at: [Link]
Wikipedia Contributors. "Bernthsen acridine synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]
Application
Experimental procedure for the synthesis of Ethyl 2-amino-5-phenylbenzoate derivatives
Application Note: Synthesis and Optimization of Ethyl 2-amino-5-phenylbenzoate via Suzuki-Miyaura Cross-Coupling Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: Ethyl 2-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Optimization of Ethyl 2-amino-5-phenylbenzoate via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Compound: Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8)
Introduction & Mechanistic Rationale
Ethyl 2-amino-5-phenylbenzoate (also known as ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate) is a highly versatile bifunctional building block used extensively in the synthesis of complex heterocyclic systems and CNS-active pharmaceutical agents[1]. The molecule features an aromatic amine, a biphenyl core, and an ethyl ester functional group.
The most robust and scalable method for constructing the biphenyl framework is the Suzuki-Miyaura cross-coupling between ethyl 2-amino-5-bromobenzoate and phenylboronic acid[2].
Causality in Reaction Design:
Substrate Reactivity: The starting material, ethyl 2-amino-5-bromobenzoate, possesses an electron-donating primary amine group. While this increases the electron density of the aromatic ring—making the oxidative addition of the C-Br bond slightly slower than in electron-deficient aryl halides—the bromide leaving group is still sufficiently reactive to undergo efficient oxidative addition with standard Palladium(0) catalysts[3].
Base Selection: The ethyl ester group is susceptible to hydrolytic cleavage (saponification) under strongly basic aqueous conditions[1]. Therefore, mild inorganic bases such as Potassium Carbonate (
K2CO3
) or Potassium Phosphate (
K3PO4
) are strictly preferred over hydroxides (
NaOH
/
KOH
) to prevent the formation of 2-amino-5-phenylbenzoic acid as an unwanted byproduct[4].
Solvent System: A biphasic solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water) is required. The organic phase dissolves the organic substrates and the catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the critical trialkoxyboronate intermediate necessary for the transmetalation step[5].
Suzuki-Miyaura catalytic cycle for synthesizing ethyl 2-amino-5-phenylbenzoate.
Optimization of Reaction Conditions
To ensure a self-validating and highly efficient protocol, condition screening is essential. The table below summarizes the quantitative data from optimization studies, highlighting the causality behind the optimal parameters.
Comparable to Entry 3; excellent functional group tolerance.
5
Pd(OAc)2
/ SPhos
K2CO3
1,4-Dioxane/
H2O
(4:1)
100
89%
High conversion, but higher cost of bulky ligands.
Detailed Experimental Protocol
This protocol describes the optimal synthesis utilizing
Pd(dppf)Cl2
(Entry 3), designed to yield >90% of the target compound while minimizing the homocoupling of phenylboronic acid[3].
Solvents: Anhydrous 1,4-Dioxane (4.0 mL) and Degassed Deionized Water (1.0 mL)
Step-by-step experimental workflow for the cross-coupling and purification process.
Step-by-Step Methodology:
Step 1: Reaction Setup and Rigorous Degassing
To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 2-amino-5-bromobenzoate (244.1 mg), phenylboronic acid (146.3 mg),
K2CO3
(276.4 mg), and
Pd(dppf)Cl2
(40.8 mg)[4].
Seal the flask with a rubber septum.
Critical Causality Step: Perform three cycles of vacuum/argon backfilling. Why? The presence of trace oxygen promotes the Pd-catalyzed oxidative homocoupling of phenylboronic acid to biphenyl, which consumes the reagent and complicates downstream purification[3].
Step 2: Solvent Addition and Heating
4. Via syringe, add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed water.
5. Replace the septum with a Teflon-lined screw cap under a positive flow of argon.
6. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Step 3: Self-Validating In-Process Control (IPC)
7. After 4 hours, halt stirring, allow the phases to separate, and sample the upper organic layer for LC-MS or TLC (Hexanes/EtOAc 4:1) analysis.
8. Validation Metric: The starting material exhibits a distinct 1:1[M]+ / [M+2]+ isotopic pattern at m/z 244/246 due to the bromine isotope. The reaction is deemed complete when this signal disappears and is replaced by the product mass [M+H]+ at m/z 242.1, lacking the halogen isotopic signature.
Step 4: Workup and Extraction
9. Once complete, cool the reaction mixture to room temperature.
10. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.
11. Separate the aqueous layer and extract it once more with Ethyl Acetate (10 mL).
12. Combine the organic layers and wash with saturated aqueous NaCl (brine, 15 mL) to remove residual 1,4-dioxane and inorganic salts.
13. Dry the organic phase over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield a crude brown oil.
Step 5: Purification
14. Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.
15. The target compound, ethyl 2-amino-5-phenylbenzoate, elutes as a pale yellow solid. Dry under high vacuum to afford the pure product.
Troubleshooting Guide
Issue: High levels of biphenyl (homocoupling product) observed.
Cause: Oxygen ingress or excessive catalyst loading[3].
Solution: Ensure solvents are thoroughly sparged with argon prior to use. Use a slight excess of boronic acid (1.2 eq) to compensate for minor unavoidable homocoupling.
Issue: Protodeboronation of Phenylboronic Acid.
Cause: Extended heating in the presence of water and base without sufficient transmetalation rates[6].
Solution: Ensure the catalyst is fully active. If using
Pd(PPh3)4
, verify it is bright yellow (not brown/oxidized). Switch to the more robust
Pd(dppf)Cl2
.
Application Notes and Protocols for Named Reactions Involving Substituted Anthranilate Esters
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of key named reactions utilizing substituted anthranilate esters, pivotal starting materials in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of key named reactions utilizing substituted anthranilate esters, pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. With a focus on practical application and mechanistic understanding, these notes are designed to empower researchers in medicinal chemistry and drug development to leverage these powerful transformations for the construction of novel molecular architectures with significant therapeutic potential.
Introduction: The Versatility of Anthranilate Esters in Heterocyclic Synthesis
Substituted anthranilate esters are readily accessible and highly versatile building blocks in organic synthesis. The presence of an amino group and an ester functionality on an aromatic ring provides a unique platform for a variety of cyclization reactions, leading to the formation of privileged heterocyclic scaffolds. Notably, these reactions are instrumental in the synthesis of quinolines, quinolones, and quinazolinones, core structures found in a multitude of natural products and synthetic drugs.[1][2] The ability to introduce a wide range of substituents on the anthranilate ring allows for the fine-tuning of the physicochemical and pharmacological properties of the final products, a critical aspect in modern drug discovery.[3] This document will delve into the mechanistic intricacies and provide detailed, actionable protocols for several key named reactions, offering insights into the causality behind experimental choices and empowering the researcher to apply these methods effectively.
Application Note 1: The Niementowski Quinoline Synthesis
The Niementowski quinoline synthesis is a classic and reliable method for the preparation of 4-hydroxyquinoline derivatives (which often exist as the tautomeric 4-quinolones).[4] This reaction involves the condensation of anthranilic acids or their ester derivatives with carbonyl compounds, such as ketones or aldehydes.[3] The use of anthranilate esters in this reaction is particularly advantageous as it can circumvent potential side reactions associated with the free carboxylic acid and allows for a broader substrate scope.
Mechanistic Insights
The mechanism of the Niementowski reaction is believed to proceed through a series of well-defined steps, beginning with the formation of a Schiff base between the amino group of the anthranilate and the carbonyl compound.[4] This is followed by an intramolecular cyclization, driven by the nucleophilicity of the enol or enolate of the carbonyl partner, attacking the ester carbonyl. Subsequent elimination of the alcohol and tautomerization yields the final 4-hydroxyquinoline product.[3]
The choice of reaction conditions can significantly influence the reaction pathway and yield. While classical methods often employ high temperatures (120-200 °C) for thermal condensation[4], modern variations utilize acid or base catalysis, or microwave irradiation to promote the reaction under milder conditions and often with improved yields.[3][5]
Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Substituted-4-Quinazolinones
This protocol describes a rapid and efficient synthesis of 2-substituted-4(3H)-quinazolinones from anthranilic acid and amides under microwave irradiation, a modification of the classical Niementowski reaction. This method offers significant advantages in terms of reduced reaction times and often cleaner product formation compared to conventional heating.[5][6]
Microwave reactor with appropriate reaction vessels
Ethanol for recrystallization
Procedure:
In a suitable microwave reaction vessel, combine the substituted anthranilate ester (e.g., 20 mmol) and the amide (e.g., formamide, 120 mmol). For reactions with thioamides, add DMAC (5 mL).[6]
Place the vessel in the microwave reactor.
Irradiate the reaction mixture at a suitable power and for a time determined by the specific substrates (e.g., for anthranilic acid and formamide, irradiation for a few minutes can provide a near-quantitative yield).[6] Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
The resulting residue is then recrystallized from ethanol to afford the pure 2-substituted-4(3H)-quinazolinone.[6]
Data Presentation: Comparison of Microwave vs. Conventional Niementowski Synthesis
Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate by efficiently transferring energy to the polar reactants, leading to rapid heating and overcoming the activation energy barrier for cyclization.[5] This often results in cleaner reactions with fewer side products compared to prolonged heating in conventional methods.
Solvent-Free or High-Boiling Solvents: In many microwave-assisted Niementowski reactions, the use of a solvent is eliminated, which aligns with the principles of green chemistry.[7] When a solvent is necessary, a high-boiling polar aprotic solvent like DMAC is chosen to facilitate the dissolution of reactants and to reach the required reaction temperatures under microwave conditions.[6]
Application Note 2: The Friedländer Annulation
The Friedländer synthesis is a fundamental and highly versatile method for the construction of quinoline rings. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[8][9] While traditionally starting with the ortho-aminoaryl carbonyl compound, modifications starting from anthranilate esters, which can be converted in situ or serve as precursors, are also valuable.
Mechanistic Insights
The mechanism of the Friedländer synthesis is generally accepted to proceed via one of two pathways, depending on the reaction conditions.[8]
Aldol Condensation First: The reaction can initiate with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes cyclization via intramolecular imine formation and subsequent dehydration to yield the quinoline.[8]
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring.[8]
Acid or base catalysis is commonly employed to facilitate the condensation and cyclization steps.[9] The choice of catalyst can influence the regioselectivity of the reaction when unsymmetrical ketones are used.
Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline
This protocol provides a general procedure for the acid-catalyzed Friedländer synthesis, which can be adapted for use with precursors derived from anthranilate esters.
Organic solvent for extraction (e.g., ethyl acetate)
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent.
Add the ketone with an α-methylene group to the solution.
Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid).[9]
Heat the mixture to reflux and monitor the reaction progress using TLC.
Upon completion, cool the reaction mixture to room temperature.
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[9]
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.[9]
Causality Behind Experimental Choices:
Acid Catalyst: The acid catalyst protonates the carbonyl group of the 2-aminoaryl aldehyde or ketone, increasing its electrophilicity and facilitating the initial aldol condensation or Schiff base formation. It also promotes the dehydration steps.
Solvent Selection: Toluene is a common solvent for this reaction as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards product formation. Ethanol can also be used, particularly for reactions that proceed at lower temperatures.
Application Note 3: Synthesis of 2,4-Dihydroxyquinoline from Methyl Anthranilate
This application note details a specific and high-yielding procedure for the synthesis of 2,4-dihydroxyquinoline, a key intermediate in the preparation of various biologically active compounds. This multi-step process begins with the condensation of methyl anthranilate with an acetoacetic ester.
Protocol 3: Improved Synthesis of 2,4-Dihydroxyquinoline
This procedure consists of three main stages: condensation, cyclization, and deacetylation, and has been reported to achieve yields of 75-80%.[7]
Materials:
Methyl anthranilate
Acetoacetic ester (e.g., ethyl acetoacetate)
Base catalyst
Reagents for cyclization (e.g., polyphosphoric acid or high-boiling solvent for thermal cyclization)
Reagents for deacetylation (e.g., acid or base)
Procedure:
Step 1: Condensation
Condense methyl anthranilate with an acetoacetic ester in the presence of a suitable base catalyst. This forms an O-carbomethoxy N-acetoacetanilide intermediate.[7]
Step 2: Cyclization
The intermediate from Step 1 is cyclized to form a 3-acetyl quinoline derivative. This can be achieved either thermally by heating in a high-boiling solvent or by using a cyclizing agent like polyphosphoric acid.[7]
Step 3: Deacetylation
The 3-acetyl group is removed by hydrolysis under acidic or basic conditions to yield the final 2,4-dihydroxyquinoline product.[7]
Trustworthiness and Self-Validation:
The protocols described herein are based on established and peer-reviewed synthetic methodologies. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and comparison with literature data where available.
Conclusion
The named reactions discussed in this guide, including the Niementowski synthesis and the Friedländer annulation, represent powerful tools for the construction of medicinally relevant heterocyclic scaffolds from substituted anthranilate esters. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively synthesize a wide array of quinoline, quinolone, and quinazolinone derivatives. The provided protocols offer a starting point for the practical application of these reactions, and the principles discussed should enable their adaptation to a broad range of substrates in the pursuit of novel therapeutic agents.
References
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (URL not available)
Application of Ethyl 2-amino-5-phenylbenzoate in medicinal chemistry
An In-Depth Guide to the Application of Ethyl 2-amino-5-phenylbenzoate in Medicinal Chemistry Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of modern drug discovery, the identification an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of Ethyl 2-amino-5-phenylbenzoate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Ethyl 2-amino-5-phenylbenzoate, a biphenyl derivative of ethyl anthranilate, represents one such valuable building block. Its structure is deceptively simple, yet it offers a rich platform for chemical elaboration. Featuring a nucleophilic aromatic amine and an ester functional group on a rigid biphenyl backbone, this compound serves as an ideal starting point for the synthesis of complex heterocyclic systems and other intricate molecular architectures.[1]
The strategic placement of these functional groups allows for a diverse range of chemical transformations. The amino group is a potent ortho, para-director in electrophilic aromatic substitutions and can be readily acylated, alkylated, or used as a key nitrogen source in cyclization reactions.[1] The ester moiety provides a handle for hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This guide provides a detailed exploration of the application of Ethyl 2-amino-5-phenylbenzoate in medicinal chemistry, offering field-proven insights, detailed experimental protocols, and the scientific rationale behind its use in constructing potential drug candidates.
Part 1: Synthetic Applications as a Precursor to Bioactive Heterocycles
The true power of Ethyl 2-amino-5-phenylbenzoate lies in its utility as a precursor for constructing heterocyclic rings, which are core components of numerous approved drugs. Its inherent structure is particularly amenable to the synthesis of quinolines and benzodiazepines, two classes of compounds with profound significance in medicinal chemistry.
Application in the Synthesis of Phenyl-Substituted Quinolines
Scientific Rationale: The quinoline scaffold is a privileged structure in oncology research, forming the core of multiple tyrosine kinase inhibitors that target signaling pathways critical for cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3] By using Ethyl 2-amino-5-phenylbenzoate, a phenyl group is pre-installed at a key position, which can be crucial for establishing hydrophobic interactions within the ATP-binding pocket of kinases. The following protocol outlines a generalized approach based on the Gould-Jacobs reaction to construct a 4-hydroxyquinoline core.
Experimental Protocol: Synthesis of Ethyl 7-phenyl-4-hydroxyquinoline-3-carboxylate
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-amino-5-phenylbenzoate (2.41 g, 10 mmol) and 30 mL of diphenyl ether.
Initial Condensation (Anilinomalonate Formation): Heat the mixture to 140-150 °C for 2 hours. During this time, ethanol is evolved as a byproduct. The progress can be monitored by Thin Layer Chromatography (TLC).
Cyclization: After the initial condensation is complete, increase the temperature of the reaction mixture to 250 °C. Maintain this temperature for 30 minutes to facilitate the thermal cyclization. The solution will typically darken.
Work-up and Isolation:
Allow the reaction mixture to cool to approximately 80-90 °C.
Carefully add 40 mL of petroleum ether. This will cause the product to precipitate.
Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with petroleum ether (3 x 20 mL) to remove the diphenyl ether solvent.
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to yield the final product.
Data Presentation: Reaction Parameters
Parameter
Value
Rationale
Starting Material
Ethyl 2-amino-5-phenylbenzoate
Provides the aniline and pre-installed phenyl group.
Reagent
Diethyl (ethoxymethylene)malonate
Provides the C2 and C3 atoms for the new quinoline ring.
Solvent
Diphenyl Ether
High boiling point is essential for the thermal cyclization step.
Cyclization Temp.
250 °C
Provides the necessary activation energy for the intramolecular cyclization.
Typical Yield
65-80%
Dependent on reaction time and temperature control.
Visualization: Synthetic Workflow for Quinolone Synthesis
Caption: Gould-Jacobs reaction workflow for quinolone synthesis.
Application in the Synthesis of Phenyl-Substituted Benzodiazepines
Scientific Rationale: Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and other central nervous system disorders.[3][4] The synthesis of novel benzodiazepine derivatives remains an active area of research to improve efficacy and reduce side effects. Ethyl 2-amino-5-phenylbenzoate is an excellent precursor for 1,4-benzodiazepine-2-ones.
Experimental Protocol: Synthesis of a 7-Phenyl-1,4-benzodiazepine-2-one Derivative
Acylation:
Dissolve Ethyl 2-amino-5-phenylbenzoate (2.41 g, 10 mmol) in 25 mL of dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere.[5]
Add triethylamine (1.5 mL, 11 mmol).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 2-bromoacetyl bromide (1.1 mL, 10.5 mmol) in 10 mL of DCM dropwise over 20 minutes.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Work-up:
Wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
Amination and Cyclization:
Dissolve the crude intermediate in 30 mL of tetrahydrofuran (THF).
Add a 2.0 M solution of ammonia in methanol (15 mL, 30 mmol) and transfer the mixture to a sealed pressure vessel.
Heat the reaction at 70 °C for 12-18 hours. This step facilitates both the displacement of the bromide with ammonia and the subsequent intramolecular cyclization via aminolysis of the ethyl ester.
Isolation and Purification:
Cool the reaction mixture and concentrate under reduced pressure.
Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 7-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Visualization: Logic of Benzodiazepine Synthesis
Caption: Key steps in the synthesis of a benzodiazepine core.
Part 2: Protocols for Biological Evaluation
Once novel compounds are synthesized from Ethyl 2-amino-5-phenylbenzoate, their biological activity must be rigorously assessed. Based on the common therapeutic targets for quinoline and benzodiazepine derivatives, the following protocols outline standard assays for anticancer and kinase inhibitory activity.
In Vitro Antiproliferative Activity: The MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of a compound. This assay is a first-line screening tool to evaluate the cytotoxic potential of new chemical entities against cancer cell lines.[2]
Experimental Protocol: MTT Cell Viability Assay
Cell Culture: Seed human cancer cells (e.g., HT-29 colon cancer or MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[2] Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare stock solutions of the synthesized test compounds in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include wells with a reference drug (e.g., Erlotinib) and vehicle control (DMSO, final concentration <0.5%).
Incubation: Incubate the plates for 48-72 hours at 37 °C.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical Anticancer Screening Results
Mechanism of Action: In Vitro EGFR Kinase Inhibition Assay
Scientific Rationale: To confirm that the antiproliferative activity of the synthesized quinoline derivatives is due to the inhibition of the intended target, an in vitro kinase assay is essential. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as EGFR.
Experimental Protocol: General ELISA-based Kinase Assay
Plate Coating: Coat a 96-well high-binding plate with a substrate peptide specific for EGFR (e.g., a poly(Glu, Tyr) 4:1 polymer) and incubate overnight at 4 °C. Wash the plate with a suitable wash buffer.
Kinase Reaction: In each well, add the test compound at various concentrations, a fixed amount of purified recombinant human EGFR enzyme, and an ATP solution to initiate the phosphorylation reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
Incubation: Incubate the plate at 30 °C for 60 minutes.
Detection:
Stop the reaction and wash the plate.
Add a primary antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP conjugate).
Incubate for 1-2 hours at room temperature.
Signal Development: Wash the plate thoroughly. Add a chromogenic HRP substrate (e.g., TMB). The enzyme will catalyze a color change.
Data Acquisition: Stop the color development with an acid solution and measure the absorbance at 450 nm.
Data Analysis: The absorbance is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The rise of multidrug-resistant Pseudomonas aeruginosa necessitates novel therapeutic paradigms. Traditional antibiotics exert immense selective pressure, driving rapid resistance. Targeting bacterial quorum sensing (QS)—specifically the Pseudomonas quinolone signal (PQS) system—offers a promising anti-virulence strategy that attenuates pathogenicity and biofilm formation without inhibiting bacterial growth[1].
At the heart of the PQS system lies PqsD , a β-ketoacyl-ACP synthase III (FabH)-type enzyme responsible for synthesizing 2-aminobenzoylacetyl-CoA from anthraniloyl-CoA and malonyl-CoA[2],[3].
Ethyl 2-amino-5-phenylbenzoate (CAS 889673-49-8) serves as a highly specialized, functionalized anthranilic acid mimic and a critical synthetic intermediate[4]. Its structural topology is uniquely suited for PqsD inhibitor development for three mechanistic reasons:
Anthranilic Acid Core: Mimics the natural substrate (anthraniloyl-CoA), directing the molecule into the active site channel[1].
5-Phenyl Substitution: Exploits a deep hydrophobic pocket within the PqsD active site. Structure-activity relationship (SAR) studies demonstrate that bulky, lipophilic groups at the 5-position of the anthranilic acid core significantly enhance binding affinity via π-stacking and hydrophobic interactions[5].
Ethyl Ester Protection: The ester functional group allows for selective N-acylation of the 2-amino group without unwanted side reactions at the carboxylate, ensuring the high-yield synthesis of 2-benzamidobenzoic acid precursors[4],[5].
Signaling Pathway & Target Validation
Fig 1. PQS biosynthesis pathway and competitive inhibition of PqsD by benzamidobenzoic acids.
Synthetic Protocol: Generation of PqsD Inhibitors
To convert Ethyl 2-amino-5-phenylbenzoate into an active PqsD inhibitor, the primary amine must be acylated, followed by the crucial deprotection of the carboxylic acid. The free carboxylic acid is strictly required for target engagement within the PqsD active site[5].
Fig 2. Two-step synthetic workflow for converting the scaffold into an active PqsD inhibitor.
Protocol 1: N-Acylation and Ester Hydrolysis
Step 1: N-Acylation (Formation of the Benzamide)
Dissolve 1.0 eq of Ethyl 2-amino-5-phenylbenzoate in anhydrous dichloromethane (DCM).
Add 1.5 eq of pyridine. (Scientific Rationale: Pyridine acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward without attacking the electrophile).
Cool the reaction mixture to 0°C using an ice bath. (Scientific Rationale: Cooling prevents exothermic degradation and minimizes di-acylation of the primary amine).
Dropwise, add 1.2 eq of a substituted benzoyl chloride (e.g., 3-(N,N-diethylsulfamoyl)benzoyl chloride)[5].
Warm to room temperature and stir for 4 hours. Wash with 1N HCl, extract the organic layer, dry over MgSO₄, and concentrate under vacuum.
Step 2: Ester Hydrolysis (Revealing the Pharmacophore)
Dissolve the crude intermediate in a 2:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). (Scientific Rationale: The 5-phenyl substitution renders the intermediate highly lipophilic. The THF/MeOH co-solvent system ensures complete solvation during the aqueous hydrolysis step)[5].
Add 2.0 eq of 1N aqueous NaOH. Stir overnight at room temperature[5].
Acidify the mixture to pH 2-3 using 1N HCl. (Scientific Rationale: Acidification protonates the carboxylate, causing the highly hydrophobic 5-phenyl-2-benzamidobenzoic acid to precipitate out of the aqueous/organic mixture).
Isolate the solid via suction filtration, wash with cold water, and dry under reduced pressure[5].
Quality Control / Validation Step: Confirm the loss of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm in ¹H-NMR) and the appearance of a broad carboxylic acid O-H stretch in FT-IR (~3000-2500 cm⁻¹).
Enzyme Inhibition Assay Protocol (In Vitro Validation)
To validate the synthesized inhibitor, a competitive in vitro assay using recombinant PqsD is required.
Protocol 2: PqsD Activity Assay
Enzyme Preparation: Express His₆-tagged PqsD in E. coli BL21 (λDE3) cells and purify via Ni-NTA affinity chromatography[5].
Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0) containing 150 mM NaCl and 10% glycerol. (Scientific Rationale: Glycerol stabilizes the FabH-like dimeric structure of PqsD in solution).
Inhibitor Incubation: Pre-incubate 100 nM recombinant PqsD with varying concentrations of the synthesized 5-phenyl-2-benzamidobenzoic acid inhibitor (0.1 μM to 100 μM) for 15 minutes at 37°C. (Scientific Rationale: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the anthraniloyl-CoA channel before substrate competition begins)[1].
Reaction Initiation: Add 10 μM anthraniloyl-CoA and 10 μM malonyl-CoA to initiate the reaction.
Quantification: After 10 minutes, quench the reaction with 1% trifluoroacetic acid (TFA). Quantify the formation of 2-aminobenzoylacetyl-CoA via HPLC-MS or measure the release of free Coenzyme A using a fluorogenic thiol-reactive probe.
Quality Control / Validation Step: Include a vehicle control (DMSO) and a positive control. The vehicle control must show maximum enzyme velocity (Vmax), validating that the assay components are fully active and that DMSO is not causing enzyme denaturation.
The integration of the 5-phenyl group via the Ethyl 2-amino-5-phenylbenzoate scaffold provides a distinct advantage in PqsD binding compared to unsubstituted analogs[5].
Note: The carboxylic acid moiety is strictly essential; esterified precursors (like the starting material) show no in vitro target inhibition until hydrolyzed[5].
References
Hinsberger, S., et al. "Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections". European Journal of Medicinal Chemistry (2014). URL: [Link]
García-Reyes, S., et al. "Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens". Frontiers in Cellular and Infection Microbiology (2019). URL: [Link]
Weidel, E., et al. "Structure Optimization of 2-Benzamidobenzoic Acids as PqsD Inhibitors for Pseudomonas aeruginosa Infections and Elucidation of Binding Mode by SPR, STD NMR, and Molecular Docking". Journal of Medicinal Chemistry (2013). URL: [Link]
Thomann, A., et al. "Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers". Beilstein Journal of Organic Chemistry (2018). URL: [Link]
Gross, H., et al. "Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa". Beilstein Journal of Organic Chemistry (2016). URL: [Link]
Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-5-phenylbenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-5-phenylbenzoate. The content is structured to address common chall...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-5-phenylbenzoate. The content is structured to address common challenges and optimize reaction yields through a series of troubleshooting guides and frequently asked questions.
Overview of the Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of Ethyl 2-amino-5-phenylbenzoate is most commonly and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction joins an aryl halide (or triflate) with an organoboron compound, typically a boronic acid or its ester derivatives.[2][3] For this specific synthesis, the reaction involves coupling a derivative of ethyl 2-aminobenzoate with a phenylboronic acid species.
The general reaction scheme is as follows:
Despite its versatility, the Suzuki-Miyaura coupling is a complex process with multiple interdependent parameters that can influence the reaction's outcome.[2] This guide will help you navigate these complexities to achieve optimal yields and purity.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is crucial for effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of Ethyl 2-amino-5-phenylbenzoate in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired product, or it has failed completely. What are the likely causes and how can I fix this?
This is one of the most common issues in Suzuki-Miyaura couplings and can stem from several factors related to the catalyst system, reagents, or reaction conditions.[4][5][6]
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Answer: A systematic approach is the most effective way to diagnose the problem.[6] Consider the following:
Potential Cause
Explanation & Recommended Solutions
Inactive Catalyst
Explanation: The Palladium catalyst is the heart of the reaction. It can degrade over time, especially if not stored under an inert atmosphere.[5] The active Pd(0) species can also be oxidized to an inactive state if oxygen is present in the reaction mixture.[5][6] Solutions: • Use a freshly opened bottle of the palladium source or a reliable, well-stored catalyst.[5] • Consider using more robust and air-stable pre-catalysts, such as Buchwald-type pre-catalysts, which efficiently generate the active Pd(0) in situ.[5] • Increase the catalyst loading incrementally, for example, from 1-2 mol% to 3-5 mol%.[5]
Suboptimal Ligand
Explanation: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with aryl chlorides or electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective than traditional ligands like PPh₃.[5][7] An incorrect palladium-to-ligand ratio can also be detrimental.[5] Solutions: • Screen a panel of ligands. Start with a bulky, electron-rich ligand. • Ensure the correct Pd:ligand ratio is used. For monodentate ligands, a 1:2 to 1:4 ratio is common.[5]
Ineffective Base
Explanation: The base is crucial for activating the boronic acid in the transmetalation step.[8] Its strength, solubility, and physical state can significantly impact the reaction rate and yield.[5] For instance, a base that is not soluble in the reaction medium will be less effective. Solutions: • Screen different bases. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][6][8] For sensitive substrates, weaker bases may be preferable.[5] • Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[5]
Improper Solvent/Degassing
Explanation: Solvents play a key role in solubilizing the reactants and catalyst system. Dissolved oxygen in the solvent can deactivate the catalyst.[5] Solutions: • Common solvent systems include toluene, dioxane, or DMF, often with water as a co-solvent.[5][9] • Crucially, ensure all solvents are thoroughly degassed before use to remove oxygen. This can be done by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][6]
Starting Material Purity
Explanation: The purity of your aryl halide and boronic acid is paramount. Boronic acids, in particular, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures or in the presence of certain bases.[4][6] Solutions: • Use fresh, high-purity starting materials. • To minimize protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][6]
Issue 2: Significant Byproduct Formation
Question: My reaction is producing significant byproducts, complicating purification and lowering the yield. What are these byproducts and how can I prevent them?
Answer: Several side reactions can compete with the desired cross-coupling.[6][10] The most common are:
Byproduct
Formation Mechanism & Prevention Strategies
Homocoupling (Ar'-Ar')
Mechanism: This is the self-coupling of the boronic acid to form a biaryl byproduct.[6][10] It is often exacerbated by the presence of oxygen.[6] Prevention: • Strictly Anaerobic Conditions: Ensure the reaction is set up and run under a rigorously inert atmosphere (Argon or Nitrogen).[6] • Controlled Addition: In some cases, slow addition of the boronic acid can keep its concentration low and disfavor homocoupling.[5] • Optimize Ligand: Bulky, electron-rich ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[5]
Protodeboronation (Ar'-H)
Mechanism: This is the cleavage of the C-B bond and its replacement with a C-H bond.[10] This side reaction is a major cause of low yields and is often promoted by high temperatures, water, and certain bases.[4][6] Prevention: • Use Milder Conditions: Lower the reaction temperature and consider a weaker base.[5] • Use Stable Boron Reagents: Convert the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt.[1][6] These are generally more resistant to protodeboronation. • Use Fresh Reagents: Use fresh, high-purity boronic acid.[4]
Dehalogenation (Ar-H)
Mechanism: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[6][10] This can occur under certain conditions, particularly with highly reactive organoboron compounds or strong reducing agents present as impurities.[10] Prevention: • Purify Starting Materials: Ensure all starting materials and reagents are free from impurities. • Optimize Reaction Conditions: A careful screening of the base and solvent system can often minimize this side reaction.
Issue 3: Difficult Purification
Question: I'm having trouble purifying my product. The TLC shows spots that are very close together, or I'm getting emulsions during the work-up. What can I do?
Answer: Purification challenges often arise from the reaction itself or the work-up procedure.
Closely Running TLC Spots: This often indicates the presence of structurally similar impurities, such as homocoupled products or dehalogenated starting material.
Solution: Revisit the reaction optimization to minimize the formation of these byproducts. For purification, try using a different solvent system for your column chromatography or consider recrystallization if the product is a solid.[11][12]
Emulsion During Work-up: Emulsions can form during the aqueous wash steps, making phase separation difficult.[13]
Solution: To break an emulsion, add a saturated solution of sodium chloride (brine).[13] This increases the ionic strength of the aqueous phase, forcing better separation. Filtering the reaction mixture before work-up to remove fine particulate matter can also help prevent emulsion formation.[13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions?
A: For the Suzuki-Miyaura coupling to synthesize Ethyl 2-amino-5-phenylbenzoate, a good starting point would be:
Catalyst: Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%) or a pre-catalyst like Pd SPhos G4 (2 mol%).[9]
Q2: Can I use microwave irradiation to speed up my reaction?
A: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings. They often lead to significantly shorter reaction times (e.g., 15-30 minutes) and can improve yields, sometimes even with lower catalyst loading.[4][14]
Q3: Why is the amino group on the ethyl benzoate a potential issue?
A: The nitrogen atom in the amino group can coordinate to the palladium catalyst. This can lead to catalyst deactivation and lower yields, a common issue with heteroaryl or amine-containing substrates.[4][6] Using a more active catalyst system with bulky ligands can often overcome this problem.
Q4: How do I properly set up the reaction to ensure it is anaerobic?
A: To a dry Schlenk tube or reaction vial under a positive flow of an inert gas (Argon or Nitrogen), add the aryl halide, the boronic acid derivative, the base, and the palladium catalyst/ligand.[4][6] Then, add the degassed solvent via a syringe.[4] Alternatively, you can add all solids and then subject the flask to several cycles of vacuum and backfilling with inert gas before adding the solvent.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2-amino-5-phenylbenzoate
This protocol is a general guideline and should be optimized for your specific substrates and laboratory conditions.
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-amino-5-bromobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), Potassium Phosphate (K₃PO₄, 2.5 eq), and the Palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times to ensure all oxygen is removed.[6]
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (5:1 v/v) via syringe. The final concentration of the aryl halide should be around 0.1-0.2 M.
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[4][9]
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[6]
Work-up:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.[4][6]
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash with brine.[12]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-amino-5-phenylbenzoate.[11]
Protocol 2: Purification by Column Chromatography
Prepare the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
Elute: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC to isolate the fractions containing the pure product.
Isolate Product: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.[11]
References
Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
Nobel Prize. (n.d.). Akira Suzuki - Nobel Lecture. Retrieved from [Link]
Recrystallization techniques for purifying Ethyl 2-amino-5-phenylbenzoate
Technical Support Center: Purification & Recrystallization of Ethyl 2-amino-5-phenylbenzoate Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Recrystallization of Ethyl 2-amino-5-phenylbenzoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with purifying Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8).
This compound features a biphenyl core, an aromatic amine, and an ethyl ester[1]. Because it is frequently synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[1], researchers often face a triad of purification challenges: heavy metal contamination, hydrolytic lability of the ester, and a high propensity for the compound to "oil out" during crystallization[2][3]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity crystalline yields.
I. Solvent Selection & Quantitative Data Matrix
Selecting the correct solvent system requires balancing the lipophilic nature of the biphenyl core with the hydrogen-bonding capacity of the amine and ester groups. The table below summarizes the thermodynamic and kinetic suitability of common solvent pairs.
Solvent System
Boiling Point (°C)
Polarity Index
Compound Solubility Profile
Mechanistic Suitability & Causality
Ethanol / Water
78 / 100
5.2 / 9.0
High in hot EtOH; Insoluble in Water
Standard. EtOH disrupts intermolecular H-bonds; water forces hydrophobic collapse. Risk of ester hydrolysis if boiled excessively[4][5].
Ethyl Acetate / Hexane
77 / 69
4.4 / 0.1
High in EtOAc; Insoluble in Hexane
Optimal for moisture-sensitive batches. Rapid phase separation. Prevents hydrolysis but requires strict anti-solvent addition control[4].
Dichloromethane (DCM)
39.6
3.1
Very High
Poor for crystallization. Solvation energy is too high; target remains in the mother liquor. Better suited for crude extraction[6].
Toluene
110.6
2.4
Moderate
Niche. Useful for azeotropic drying, but the high boiling point makes residual solvent removal difficult under standard vacuum[7].
II. Core Experimental Protocols
Every protocol must act as a self-validating system. Do not proceed to the cooling phase unless the hot solution is perfectly clear; particulate matter acts as heterogeneous nucleation sites for impurities.
Causality: This method leverages the temperature-dependent solubility of the compound in ethanol, using water to sharply decrease the dielectric constant of the medium, forcing the hydrophobic biphenyl system out of solution.
Dissolution: Transfer 1.0 g of crude Ethyl 2-amino-5-phenylbenzoate to a 50 mL round-bottom flask. Add 5–8 mL of absolute ethanol. Heat to a gentle reflux (75 °C) with stirring until the solid completely dissolves[4].
Decolorization (QC Check): If the solution is dark brown/yellow, add 50 mg of activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask[4]. Validation: The filtrate must be pale yellow or colorless.
Anti-Solvent Addition: While maintaining the filtrate at 60–70 °C, add deionized water dropwise via an addition funnel. Stop adding water the moment a faint, persistent cloudiness appears (the saturation point).
Clarification: Add 1–2 drops of hot ethanol to re-dissolve the cloudiness, yielding a clear, critically saturated solution.
Controlled Nucleation: Remove from heat. Allow the flask to cool undisturbed to room temperature over 45 minutes. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding trapped impurities.
Maturation & Harvesting: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration (Büchner funnel), wash with 2 mL of ice-cold 30% EtOH/Water, and dry under a high vacuum to a constant weight[5].
Causality: Ideal when the ester is at risk of hydrolysis or when residual palladium needs to be bypassed quickly. Hexane rapidly collapses the solvation shell provided by ethyl acetate.
Dissolution: Dissolve 1.0 g of crude product in 4–6 mL of hot ethyl acetate (65 °C).
Anti-Solvent Titration: Remove from heat. While the solution is at ~50 °C, slowly add warm hexane dropwise with vigorous stirring until slight turbidity persists[4].
Crystallization: Allow the mixture to stand undisturbed at room temperature, then transfer to an ice bath.
Isolation: Vacuum filter, wash with cold hexane, and dry.
III. Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why does this happen and how do I fix it?A: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute-solvent rich phase[3]. Because Ethyl 2-amino-5-phenylbenzoate has a relatively low melting point and high lipophilicity, it easily forms an oil.
Troubleshooting Steps:
Re-dissolve: Reheat the mixture and add 10-20% more of the primary solvent (EtOH or EtOAc) to lower the saturation temperature below the oiling point[3].
Trituration: If an oil has already formed at the bottom of the flask, decant the mother liquor, add cold hexane, and vigorously scratch the oil with a glass stirring rod to overcome the kinetic barrier to nucleation[2][3].
Seeding: Add a microscopic crystal of pure Ethyl 2-amino-5-phenylbenzoate to the cooling solution just before the cloud point is reached to force solid-liquid separation[8].
Q2: My crude product is dark brown/black due to residual Palladium from the Suzuki coupling step. How do I remove it during recrystallization?A: Palladium binds strongly to the amino group of your compound, making standard recrystallization ineffective at removing it[9].
Troubleshooting Steps: Before initiating Protocol A or B, dissolve the crude in your primary solvent and add a metal scavenger such as SiliaMetS® Thiol or N-acetylcysteine (10-20 wt%)[9][10]. Stir at 40 °C for 2 hours. The thiol groups will outcompete your amine for the Pd. Filter the mixture through a pad of Celite to remove the Pd-scavenger complex, then proceed with the anti-solvent addition[10].
Q3: Is there a risk of ester hydrolysis during the Ethanol/Water recrystallization?A: Yes. Ester groups are hydrolytically labile[1]. While neutral water at 70 °C is generally safe for short durations, prolonged boiling (over 30 minutes) or the presence of trace acidic/basic impurities from previous synthetic steps will catalyze the cleavage of the ethyl ester into the corresponding carboxylic acid[5]. Solution: Always neutralize your crude extract during the reaction workup, and minimize the time the compound spends in hot aqueous ethanol.
Q4: My recovery yield is below 40%. How can I improve it?A: Low yields typically result from an excessive volume of the primary solvent or an insufficient drop in temperature[3]. Ensure you are using the absolute minimum amount of boiling solvent to achieve dissolution. Furthermore, the solubility of biphenyl derivatives drops exponentially near 0 °C; ensure your final ice-bath maturation lasts at least 30-45 minutes to crash out the remaining product[4].
IV. Mechanistic Workflows & Visualizations
The following diagrams map the logical progression and thermodynamic realities of the recrystallization process.
Recrystallization workflow and troubleshooting decision tree.
Thermodynamic pathways of solid crystallization versus liquid oiling out.
V. References
1.[1] Benchchem. "Ethyl 2-amino-5-phenylbenzoate | 889673-49-8". Benchchem. Available at:
2.[4] CristalChem. "Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC". CristalChem. Available at:
3.[6] Brainly. "You may have to recrystallize any or all of the components of your extraction mixture". Brainly. Available at:
4.[2] Benchchem. "Boc-L-phenylalanine methyl ester | 51987-73-6". Benchchem. Available at:
5.[9] ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development. Available at:
6.[7] Google Patents. "WO2014093566A1 - An improved process for the removal of palladium". Google Patents. Available at:
7.[3] Benchchem. "Diethyl aminomalonate | 6829-40-9". Benchchem. Available at:
8.[5] Chemistry LibreTexts. "3: Esterification (Experiment)". Chemistry LibreTexts. Available at:
9.[10] FUJIFILM Wako. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". FUJIFILM Wako. Available at:
10.[8] Scribd. "Kumar Gadamasetti, Tamim Braish Process Chemistry in The Pharmaceutical". Scribd. Available at:
Technical Support Center: Purification of Ethyl 2-amino-5-phenylbenzoate
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of Ethyl 2-amino-5-phenylbenzoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of Ethyl 2-amino-5-phenylbenzoate . This biaryl compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between ethyl 2-amino-5-bromobenzoate and phenylboronic acid[1].
While the coupling is highly efficient, isolating the pure biaryl product from unreacted starting materials and catalyst residues presents a significant chromatographic challenge. This guide provides field-proven, mechanistically grounded solutions to these specific purification bottlenecks.
Part 1: Troubleshooting & FAQs
Q1: I have complete conversion, but my product streaks heavily on silica gel. How do I remove unreacted phenylboronic acid?
The Causality: Excess phenylboronic acid is often used to drive the Suzuki coupling to completion[1]. During workup and concentration, phenylboronic acid undergoes reversible dehydration to form cyclic boroxines (anhydrides). These boroxines possess varying polarities and streak aggressively across silica gel columns, often co-eluting with the target biaryl ester.
The Solution: Do not rely on standard normal-phase chromatography to separate boronic acids. Instead, utilize covalent scavenging or controlled biphasic washes:
Aqueous Base Wash: Phenylboronic acid acts as a Lewis acid (pKa ~8.8). Washing the organic layer with a mild base (e.g., 5% aqueous
Na2CO3
or
1MNaOH
) converts it to the water-soluble boronate anion. Caution: Prolonged exposure to strong bases like
NaOH
can hydrolyze the ethyl ester of your product.
Diol-Functionalized Scavenging Resins: For a non-aqueous, highly specific approach, treat the crude mixture with a polystyrene-supported diol resin (e.g., macroporous glycerol or pinacol resin). The diol covalently binds the boronic acid, releasing water, and trapping the impurity on the solid support[2]. The pure product simply washes through the filter.
Q2: My reaction stalled, and I cannot separate the unreacted ethyl 2-amino-5-bromobenzoate from the product. What are my options?
The Causality: Both the starting aryl halide and the biaryl product contain an aniline group and an ethyl ester. Their dipole moments and hydrogen-bonding capabilities are nearly identical, resulting in a
ΔRf
of less than 0.1 in standard Hexane/Ethyl Acetate solvent systems.
The Solution:
Mobile Phase Optimization: Switch from Hexane/EtOAc to a Toluene/Acetone or Dichloromethane/Methanol gradient. The biaryl product has an extended
π
-system and greater lipophilicity, which interacts differently with aromatic solvents like toluene compared to the brominated starting material.
Chemical Derivatization (The "Catch and Release" Method): If chromatography fails, you can temporarily exploit the steric differences around the aniline nitrogen. The biaryl product is slightly more sterically hindered than the starting material. However, a more reliable method is to ensure complete conversion by adding a second, highly reactive boronic acid (like 4-methoxyphenylboronic acid) at the end of the reaction to consume the remaining bromide, creating a byproduct with a vastly different polarity that is easily separated.
Q3: The isolated product is dark brown/black instead of the expected off-white solid. How do I remove the residual Palladium?
The Causality: Palladium (both Pd(0) nanoparticles and Pd(II) species) coordinates strongly to the Lewis basic aniline nitrogen of Ethyl 2-amino-5-phenylbenzoate. Standard aqueous workups and silica plugs are insufficient to break this coordination complex.
The Solution: Utilize functionalized silica metal scavengers, specifically Thiol-functionalized silica (e.g., SiliaMetS Thiol) . The soft sulfur atom in the thiol group has a much higher binding affinity for the soft Palladium metal than the hard nitrogen of the aniline[3][4]. Adding the scavenger directly to the organic crude mixture strips the palladium from the product, reducing residual metal concentrations from thousands of ppm to single digits[4].
Part 2: Data Presentation
Table 1: Physicochemical Profile and Removal Strategies for Reaction Components
Component
Role in Synthesis
Polarity / Characteristics
Optimal Removal Strategy
Ethyl 2-amino-5-phenylbenzoate
Target Product
Lipophilic, basic aniline, base-sensitive ester.
N/A (Retain in organic phase)
Ethyl 2-amino-5-bromobenzoate
Starting Material
Similar
Rf
to product; slightly less lipophilic.
Toluene-based chromatography gradient or force to completion.
Phenylboronic Acid
Starting Material
Forms streaking boroxines; Lewis acidic (pKa ~8.8).
Diol-functionalized resin scavenging or
Na2CO3
aqueous wash.
Palladium (e.g.,
Pd(dppf)Cl2
)
Catalyst
Coordinates to product aniline; causes black discoloration.
Protocol A: Covalent Scavenging of Excess Phenylboronic Acid
This self-validating protocol ensures the removal of boronic species without risking ester hydrolysis.
Preparation: Concentrate the crude Suzuki reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., 1,4-dioxane or ethanol).
Solvent Exchange: Redissolve the crude residue in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of crude).
Resin Addition: Add 3.0 molar equivalents (relative to the initial excess of phenylboronic acid) of polystyrene-supported diol resin.
Agitation: Stir the suspension gently at room temperature for 2–4 hours. Mechanistic note: The reaction forms a stable, cyclic boronate ester covalently attached to the insoluble resin.
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 x 10 mL of DCM.
Concentration: Concentrate the filtrate to yield the boronic acid-free crude product.
Protocol B: Palladium Remediation using Thiol-Functionalized Silica
Designed to strip coordinated Pd from the aniline product.
Dissolution: Dissolve the crude, dark-colored biaryl product in Ethyl Acetate or DCM.
Scavenger Loading: Add 5 to 10 mass equivalents (relative to the initial catalyst loading) of SiliaMetS Thiol (or equivalent Si-Thiol scavenger)[3].
Incubation: Heat the suspension to 40°C and stir for 4 hours. Mechanistic note: Mild heating increases the kinetic exchange rate, allowing the Thiol to outcompete the aniline for the Pd metal center[4].
Isolation: Filter the mixture through a pad of Celite to remove the Pd-loaded silica. The resulting filtrate should be pale yellow to off-white.
Part 4: Post-Reaction Purification Workflow
The following flowchart illustrates the logical sequence of operations required to isolate highly pure Ethyl 2-amino-5-phenylbenzoate.
Figure 1: Sequential logical workflow for the removal of unreacted starting materials and catalyst from the biaryl product.
References
Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications". Agilent.com. Available at:[Link]
Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove". Technologynetworks.com. Available at:[Link]
CatSci. "Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING". Catsci.com. Available at:[Link]
Technical Support Center: Troubleshooting Regioselectivity in Ethyl 2-amino-5-phenylbenzoate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity profile o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity profile of Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8).
This anthranilic acid derivative presents a classic regioselectivity challenge. Its structural topology features three competing electronic directors: a strongly activating, ortho/para-directing amino group (-NH
2
) at C2; a deactivating, meta-directing ethyl ester (-COOEt) at C1; and a weakly activating, ortho/para-directing phenyl group at C5 1. Navigating chemoselectivity (N- vs. C-reactivity) and regioselectivity (C3 vs. C4/C6 substitution) requires precise control over reaction kinetics, thermodynamics, and steric environments.
Pathway Visualization
Reactivity mapping and regioselective pathways of Ethyl 2-amino-5-phenylbenzoate.
Q1: When attempting to acylate the amine, I observe significant ring-acylated byproducts (Friedel-Crafts acylation). How can I exclusively target the nitrogen?
Expertise & Causality: The amino group is the most nucleophilic site on the molecule. However, if you are using strongly acidic conditions or Lewis acids (like AlCl
3
) to activate your acylating agent, the Lewis acid will coordinate with the lone pair of the amine. This coordination not only deactivates the nitrogen but also turns it into an electron-withdrawing group, forcing the acylium ion to attack the aromatic ring (typically at C4 or C6 due to the phenyl group's directing effect) 2.
Solution: To achieve exclusive N-acylation, you must operate under kinetic control. Use a mild, non-nucleophilic base (such as pyridine or N,N-diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C. The base acts as an acid scavenger and prevents the protonation of the amine, ensuring its lone pair remains available for rapid nucleophilic attack 3.
Q2: I need to perform an electrophilic aromatic substitution (EAS), specifically bromination, at the C3 position. Why am I getting a mixture of C3, C4, and polybrominated products?
Expertise & Causality: The free primary amine at C2 is a powerful activating group. In its unprotected state, it funnels excessive electron density into the ortho (C3) position. Simultaneously, the C5-phenyl group activates the C4 and C6 positions. Because the ring is highly electron-rich, standard bromination (e.g., Br
2
in acetic acid) proceeds too rapidly, leading to poor regiocontrol and over-bromination 4.
Solution: Implement a temporary protecting group strategy. By converting the amine to an acetamide, you dampen its activating power. The acetamide is still an ortho-director, synergizing with the meta-directing effect of the C1 ester to strongly favor the C3 position. The reduced electron density prevents polyhalogenation and minimizes C4/C6 side reactions.
Q3: During the synthesis of quinazolinone derivatives via condensation with amidines, my cyclization step stalls, yielding only the open-chain intermediate. How do I force the ring closure?
Expertise & Causality: Quinazolinone formation is a two-step process: initial nucleophilic attack by the amine onto the amidine, followed by intramolecular cyclization where the newly formed nitrogen nucleophile attacks the C1 ester. The ethyl ester is a relatively poor electrophile. Furthermore, the bulky C5-phenyl group can induce a steric clash that restricts the conformational flexibility required for the ester and the nucleophile to achieve the necessary Bürgi-Dunitz trajectory for cyclization.
Solution: Drive the thermodynamic cyclization by using high-boiling solvents (e.g., glacial acetic acid or toluene) under reflux conditions. The addition of a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) will protonate the ester carbonyl, significantly increasing its electrophilicity and accelerating the rate of ring closure.
Quantitative Data: Regioselectivity Optimization
The following table summarizes the impact of reaction conditions and protecting group strategies on the regioselectivity of bromination workflows.
This protocol ensures exclusive N-acylation by suppressing Lewis acid-mediated ring activation.
Preparation: Dissolve 10.0 mmol of Ethyl 2-amino-5-phenylbenzoate in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.
Base Addition: Add 12.0 mmol (1.2 eq) of anhydrous pyridine and cool the mixture to 0 °C using an ice-water bath.
Electrophile Addition: Dropwise, add 11.0 mmol (1.1 eq) of acetyl chloride over 15 minutes.
Self-Validation Check: The reaction mixture should transition from clear to slightly cloudy as pyridinium chloride precipitates, providing an immediate visual confirmation of acyl chloride activation and reaction progress.
Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material spot (amine) should completely disappear, replaced by a higher
Rf
spot (amide).
Workup: Quench with 10 mL of saturated aqueous NaHCO
3
. Extract with DCM (3 x 15 mL), wash the combined organic layers with 1M HCl to remove residual pyridine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Protocol B: Regioselective C3-Bromination of N-Protected Intermediate
This protocol utilizes the synergistic directing effects of the acetamide and ester groups to exclusively target the C3 position.
Preparation: Dissolve 5.0 mmol of the N-acetylated intermediate (Ethyl 2-acetamido-5-phenylbenzoate) in 15 mL of glacial acetic acid.
Reagent Preparation: In a separate vial, prepare a solution of 5.25 mmol (1.05 eq) of elemental bromine (Br
2
) in 5 mL of glacial acetic acid.
Addition: Slowly add the Br
2
solution to the reaction flask dropwise over 30 minutes at room temperature.
Self-Validation Check: The red color of the bromine should dissipate rapidly upon addition, indicating immediate consumption by the aromatic ring. If the red color persists, the ring is deactivated or the reaction has stalled.
Reaction: Stir for an additional 2 hours at room temperature.
Quench & Isolation: Pour the reaction mixture into 50 mL of ice-water containing 1.0 g of sodium bisulfite (NaHSO
3
) to quench any unreacted bromine. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to afford pure Ethyl 2-acetamido-3-bromo-5-phenylbenzoate.
References
Title: Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method
Source: SciELO
URL: [Link]
Technical Support Center: Cross-Coupling Strategies for Ethyl 2-amino-5-phenylbenzoate
Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, working with bifunctional scaffolds like Ethyl 2-amino-5-phenylbenzoate requires precise orthogonal reactivi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, working with bifunctional scaffolds like Ethyl 2-amino-5-phenylbenzoate requires precise orthogonal reactivity. This scaffold presents two primary sites for transition-metal-catalyzed cross-coupling:
Scaffold Synthesis (Suzuki-Miyaura): Forging the C-C biaryl bond by coupling an ethyl 2-amino-5-halobenzoate with phenylboronic acid.
Amine Derivatization (Buchwald-Hartwig): Forging new C-N bonds at the sterically hindered, electronically deactivated primary aniline.
This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind catalyst and ligand selection to ensure reproducible, high-yield transformations.
Use the following decision tree to diagnose common reaction failures and identify the optimal catalytic system for your specific transformation.
Catalyst and ligand selection decision tree for cross-coupling troubleshooting.
Frequently Asked Questions (FAQs)
Q1: During the Suzuki-Miyaura synthesis of Ethyl 2-amino-5-phenylbenzoate from the 5-bromo precursor, I am observing significant biphenyl homocoupling. How do I suppress this?
The Causality: Homocoupling of the phenylboronic acid is a common side reaction driven by the presence of dissolved oxygen. Oxygen re-oxidizes the active Pd(0) species back to Pd(II) after the first transmetalation, forcing a second transmetalation event instead of the desired oxidative addition to the aryl bromide[1].
The Solution: First, ensure rigorous freeze-pump-thaw degassing of your solvent system. Second, switch to a bidentate ligand catalyst such as PdCl₂(dppf) [2]. The large bite angle of the dppf ligand enforces a rigid cis-geometry on the palladium center, which drastically accelerates the reductive elimination of the desired cross-coupled product before homocoupling can occur.
Q2: I am attempting a Buchwald-Hartwig amination on the free -NH₂ group of Ethyl 2-amino-5-phenylbenzoate, but conversion stalls at 20%. Why is the amine unreactive?
The Causality: The primary amine on this scaffold is highly deactivated. The ortho-ethyl ester group withdraws electron density via both inductive and resonance effects, severely reducing the nucleophilicity of the nitrogen. Furthermore, standard first-generation ligands (like BINAP or dppf) struggle to accommodate the steric bulk of the ortho-ester during the amine coordination step.
The Solution: Employ a highly active, sterically demanding dialkylbiaryl phosphine ligand, specifically BrettPhos [3]. BrettPhos creates an electron-rich Pd center that facilitates oxidative addition, while its massive steric profile forces the challenging reductive elimination step, successfully coupling weakly nucleophilic, sterically hindered anilines.
Q3: My cross-coupling reactions are resulting in the hydrolysis of the ethyl ester group, destroying my scaffold. How can I maintain ester integrity?
The Causality: Both Suzuki and Buchwald-Hartwig couplings require a base. Strong, nucleophilic bases (like NaOH, KOH, or NaOtBu) will directly attack the electrophilic carbonyl carbon of the ethyl ester, leading to rapid saponification (hydrolysis) at the elevated temperatures (80–100 °C) required for cross-coupling.
The Solution: Shift to anhydrous, mild bases with low nucleophilicity. Using anhydrous K₃PO₄ or Cs₂CO₃ in a non-polar solvent like toluene or 1,4-dioxane prevents hydrolytic cleavage. These bases are strong enough to activate the boronic acid or deprotonate the amine intermediate, but their insolubility in organic solvents prevents them from acting as nucleophiles against the ester.
Quantitative Performance Data
The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for the Buchwald-Hartwig amination of the ethyl 2-aminobenzoate core.
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)
Primary Impurity / Failure Mode
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
100
< 15%
Ester hydrolysis (Saponification via strong base)
Pd(OAc)₂ / XPhos
Cs₂CO₃
1,4-Dioxane
100
65%
Unreacted starting material (Insufficient reductive elimination)
Reagent Assembly & Degassing: Add Ethyl 2-amino-5-bromobenzoate, phenylboronic acid, and K₂CO₃ to an oven-dried Schlenk flask. Add the 1,4-Dioxane/H₂O solvent mixture.
Causality Checkpoint: Sparge the mixture with ultra-pure Argon for 15 minutes. Validation: The cessation of dissolved micro-bubbles confirms the displacement of O₂, which is critical to prevent Pd(II) oxidation and subsequent boronic acid homocoupling[1].
Catalyst Activation: Quickly add PdCl₂(dppf) under a positive stream of Argon. Seal the flask and heat to 90 °C.
Causality Checkpoint: Observe the reaction mixture. Validation: The suspension should transition from a yellow/orange turbid mixture to a deep, homogenous red/brown solution within 10 minutes, visually confirming the reduction of Pd(II) to the active Pd(0) catalytic species.
Reaction Monitoring: Stir at 90 °C for 4–6 hours.
Causality Checkpoint: Perform TLC analysis (Hexanes:EtOAc 4:1). Validation: The reaction is complete when the lower-Rf spot of the bromo-starting material disappears. The product (Ethyl 2-amino-5-phenylbenzoate) will appear as a highly fluorescent blue spot under 254 nm UV light due to the extended conjugation of the newly formed biaryl system.
Quenching & Isolation: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).
Causality Checkpoint: The addition of NH₄Cl neutralizes the K₂CO₃ base. Validation: A clean phase separation without emulsion confirms the successful partitioning of the inorganic palladium salts and borate byproducts into the aqueous layer, protecting the ester from hydrolysis during concentration. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
References
Forero-Cortés, P. A.; Haydl, A. M. "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview". Organic Process Research & Development - ACS Publications. URL:[Link]
Technical Support Center: Temperature Control in the Synthesis of Ethyl 2-amino-5-phenylbenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-phenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-phenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to temperature management during this synthesis. Proper temperature control is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth, experience-driven advice to help you navigate the intricacies of the reaction.
The most common and robust method for synthesizing Ethyl 2-amino-5-phenylbenzoate involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will focus on the temperature-critical aspects of coupling Ethyl 2-amino-5-bromobenzoate with phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the Suzuki-Miyaura synthesis of Ethyl 2-amino-5-phenylbenzoate?
Temperature is arguably the most influential parameter in a Suzuki-Miyaura coupling because it directly governs the kinetics of each step in the catalytic cycle.[1] The reaction involves a delicate balance: the temperature must be high enough to drive the reaction forward efficiently but not so high as to cause degradation of the catalyst, reagents, or product.[2] Key steps like oxidative addition of the aryl bromide to the Pd(0) complex and the final reductive elimination to form the product are significantly accelerated by heat.[3][4] However, an improperly controlled temperature can lead to a host of problems including catalyst deactivation and the formation of unwanted byproducts.[2][5]
Q2: What are the primary risks of setting the reaction temperature too high?
Exceeding the optimal temperature range can be detrimental to the reaction's success. The main risks include:
Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate as palladium black at excessive temperatures, effectively removing it from the catalytic cycle and halting the reaction.[6]
Increased Side Reactions: Higher temperatures can promote undesirable side reactions. The most common is the protodeboronation of phenylboronic acid, where the boronic acid group is replaced by a hydrogen atom, reducing the availability of the coupling partner.[5] Homocoupling of the boronic acid can also increase.[7]
Substrate/Product Degradation: The starting materials or the final biaryl product, which contain an amino and an ester functional group, can be susceptible to thermal degradation, leading to the formation of colored impurities and a lower isolated yield.
Q3: What happens if the reaction temperature is too low?
While less destructive than excessive heat, a temperature that is too low will result in a sluggish or incomplete reaction.[1] The primary consequence is a low conversion of starting materials to the desired product, even after extended reaction times.[8] This is often because the initial, rate-limiting oxidative addition step has a significant activation energy barrier that is not sufficiently overcome at lower temperatures.[3] The result is a poor yield and a potentially difficult purification process due to the presence of unreacted starting materials.
Q4: How does the choice of solvent influence the optimal reaction temperature?
The solvent system not only dissolves the reactants but also determines the maximum reaction temperature (its boiling point). Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often in combination with water to dissolve the inorganic base.[9] The reaction is typically run at a reflux temperature or slightly below it to ensure a consistent and stable temperature.[10] For example, a reaction in toluene (boiling point ~111°C) will naturally be run at a higher temperature than one in THF (boiling point ~66°C), which will affect reaction rates and potentially the stability of the catalytic system. The choice of solvent and temperature must be optimized together.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems with a focus on temperature as the root cause.
Issue
Potential Temperature-Related Cause
Recommended Solution
Low or No Product Yield
1. Reaction Temperature Too Low: The activation energy for the oxidative addition step is not being met, resulting in a very slow or stalled reaction.[1] 2. Catalyst Decomposition: The temperature is too high, causing the Pd(0) catalyst to crash out of solution as palladium black.[6]
1. Cautiously increase the temperature of the oil bath by 10-20°C (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or LC-MS. Many Suzuki reactions require heating to proceed efficiently.[2][8] 2. Lower the reaction temperature. Ensure even heating with an oil bath and vigorous stirring to avoid localized hot spots. If the problem persists, consider a more thermally stable catalyst system (e.g., using a robust phosphine ligand).
Significant Byproduct Formation
1. Protodeboronation: High temperatures, especially in the presence of water and base, can accelerate the undesired reaction of the boronic acid with a proton source, removing it from the reaction.[5] 2. Homocoupling: The presence of oxygen at elevated temperatures can promote the self-coupling of the boronic acid.[7]
1. Reduce the reaction temperature. Ensure that the boronic acid is of high quality and consider using it in a slight excess (e.g., 1.2 equivalents). 2. Improve the degassing procedure of the solvent and reaction mixture before heating.[2] Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is crucial.
Dark Brown/Black Reaction Mixture
1. Thermal Degradation: The reaction temperature is too high, causing the starting materials, product, or solvent (like DMF) to decompose, forming tar-like impurities.
1. Immediately reduce the reaction temperature. Confirm the stability of your starting materials at the target temperature. If necessary, switch to a lower-boiling solvent to enforce a lower reaction temperature.
Experimental Protocol & Data
Optimized Protocol for Suzuki-Miyaura Synthesis
This protocol details a reliable method for the synthesis of Ethyl 2-amino-5-phenylbenzoate with specific temperature control points.
Reactants:
Ethyl 2-amino-5-bromobenzoate (1.0 eq)
Phenylboronic acid (1.2 eq)
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
SPhos (4 mol%)
Potassium Phosphate (K₃PO₄) (2.0 eq)
Solvent: 1,4-Dioxane / H₂O (4:1 mixture)
Procedure:
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-amino-5-bromobenzoate, phenylboronic acid, and K₃PO₄.
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to remove all oxygen.
Catalyst/Ligand Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos.
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[5]
Heating and Reaction: Place the flask in a pre-heated oil bath set to 100 °C . Stir the mixture vigorously. A typical reaction time is 12-16 hours.[2]
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting aryl bromide is consumed.
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by silica gel column chromatography.
Increased chance of product degradation over extended periods.
Incomplete conversion of starting materials.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis process, emphasizing the critical heating stage.
Caption: Workflow for the Suzuki-Miyaura synthesis of Ethyl 2-amino-5-phenylbenzoate.
Troubleshooting Logic for Low Yield
This diagram provides a logical path for diagnosing low yield issues related to temperature.
Caption: Troubleshooting flow for temperature-related low yield in Suzuki coupling.
References
González-Antonio, O., et al. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]
Ciana, C., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction.
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
Various Authors. (2018). Response to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. [Link]
Zharova, Y. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
Shafi, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]
The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]
Zhang, T., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. [Link]
Various Authors. (2016). Response to "Why am I getting low yield for my Suzuki coupling reaction?". Reddit. [Link]
Mathews, C. J., et al. (2003).
Lee, J., et al. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI. [Link]
Jones, C. R., et al. (2023). Preformed Pd(II)
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
Viciosa, M., et al. (2009). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Semantic Scholar.
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Anthranilates
Focus: Ethyl 2-amino-5-phenylbenzoate vs. Archetypal Analogues Authored For: Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond the Datasheet In the landscape of medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Ethyl 2-amino-5-phenylbenzoate vs. Archetypal Analogues
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Datasheet
In the landscape of medicinal chemistry and materials science, anthranilates are pivotal synthons, serving as gateways to a multitude of heterocyclic scaffolds, most notably quinazolinones.[1][2] While ethyl 2-aminobenzoate is the foundational workhorse, its substituted derivatives offer a palette of reactivities essential for fine-tuning molecular properties. This guide moves beyond simple cataloging to provide a deep, mechanistic comparison of Ethyl 2-amino-5-phenylbenzoate against its unsubstituted parent and analogues bearing strongly electron-donating or withdrawing groups.
We will dissect how the C5-phenyl substituent modulates the electronic and steric environment of the anthranilate core, influencing its performance in key synthetic transformations. The insights and protocols herein are designed to empower researchers to make informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex molecules.
The Electronic Architecture of Anthranilates: A Tale of Two Groups
The reactivity of any anthranilate is dictated by the electronic interplay between the activating amino group (-NH₂) and the deactivating ester group (-COOR).
The Amino Group (-NH₂): As a powerful +R (resonance donating) and -I (inductively withdrawing) group, the amine's lone pair donates significant electron density into the aromatic π-system.[3] This resonance effect is dominant, making the ring highly activated towards electrophilic attack and rendering the nitrogen atom a potent nucleophile. The activation is most pronounced at the ortho and para positions (C3, C5).
The Ester Group (-COOEt): This group is deactivating, withdrawing electron density through both resonance (-R) and induction (-I). It directs incoming electrophiles to the meta position (C4, C6).
The overall reactivity is a net balance of these opposing forces. Substituents on the ring further tip this balance, creating a spectrum of chemical behavior.
Comparative Reactivity Analysis: The Impact of the C5-Substituent
To establish a clear comparison, we will analyze Ethyl 2-amino-5-phenylbenzoate alongside three benchmark anthranilates:
The C5 position is para to the activating amino group, making it a key locus for electronic modulation.
Caption: Logical relationship of electronic effects on the anthranilate core.
Nucleophilicity of the Amino Group: N-Acylation
The acylation of the amino group is often the first step in constructing more complex heterocycles and is a direct probe of the nitrogen's nucleophilicity.[4] A stronger nucleophile will react faster and under milder conditions.
Ethyl 2-amino-5-methoxybenzoate: The methoxy group's strong +R effect pushes electron density into the ring and onto the amino group, significantly enhancing its nucleophilicity. Predicted Reactivity: Highest.
Ethyl 2-aminobenzoate: This is our baseline. The nitrogen lone pair is delocalized into the ring, making it less basic than aliphatic amines but still a competent nucleophile.[3] Predicted Reactivity: High.
Ethyl 2-amino-5-phenylbenzoate: The phenyl group is weakly electron-withdrawing through its inductive effect (-I). While it can participate in resonance, this effect is generally weak and does not significantly donate density to the anthranilate core. The net result is a slight decrease in electron density on the nitrogen compared to the unsubstituted analogue. Predicted Reactivity: Moderate.
Ethyl 2-amino-5-nitrobenzoate: The powerful -R and -I effects of the nitro group pull significant electron density from the ring and the amino group, drastically reducing its nucleophilicity.[5][6] Predicted Reactivity: Lowest.
Table 1: Predicted Comparative Performance in N-Acylation
Heterocycle Formation: The Niementowski Quinazolinone Synthesis
The synthesis of quinazolinones is a hallmark reaction of anthranilates, often proceeding via initial acylation followed by cyclization.[1][7] The reactivity in this transformation is expected to mirror the trend observed in N-acylation. A more nucleophilic anthranilate will more readily form the initial amide intermediate, driving the reaction forward.
Mechanism Overview: The reaction typically involves the condensation of the anthranilate with an acyl chloride (or acid/amide) to form an N-acyl intermediate. This is followed by reaction with an amine and subsequent intramolecular cyclization and dehydration to yield the 4(3H)-quinazolinone core.[2]
Caption: General workflow for 2,3-disubstituted quinazolinone synthesis.
The rate-determining step is often the initial nucleophilic attack of the anthranilate's amino group. Therefore, the expected ease of quinazolinone formation will follow the same order as N-acylation: 5-methoxy > unsubstituted > 5-phenyl > 5-nitro . For the 5-nitro derivative, forcing conditions such as high temperatures or microwave irradiation may be necessary to achieve reasonable yields.[2]
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity trends, the following standardized protocols can be employed.
This experiment provides a quantitative comparison of amino group nucleophilicity.
Caption: Experimental workflow for comparative N-Benzoylation.
Methodology:
Preparation: In four separate 50 mL Erlenmeyer flasks, dissolve 1.0 mmol of each respective anthranilate (Ethyl 2-amino-5-phenylbenzoate, etc.) in 15 mL of 10% aqueous NaOH solution.[8]
Reaction Initiation: To each flask, add 1.1 mmol of benzoyl chloride. Stopper the flasks and shake them vigorously for 30 minutes, ensuring consistent agitation across all samples.
Monitoring: After the initial 30 minutes, and every 15 minutes thereafter, spot a small aliquot from each reaction mixture onto a TLC plate to monitor the disappearance of the starting material.
Workup: When the reaction is complete (as judged by TLC), filter the solid product using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any remaining NaOH.
Data Collection: Dry the product to a constant weight. Record the total reaction time and calculate the percentage yield for each anthranilate derivative.
Expected Outcome: The time required for complete consumption of the starting material will serve as a direct measure of reactivity. The yields should also correlate, with more reactive substrates generally providing cleaner reactions and higher yields under these standardized conditions.
Conclusion for the Practicing Scientist
The C5-phenyl substituent on Ethyl 2-amino-5-phenylbenzoate serves as a subtle but significant modulator of its chemical reactivity. Through a weak, net electron-withdrawing effect, it tempers the nucleophilicity of the amino group and the overall activation of the aromatic ring.
Compared to Unsubstituted Anthranilate: Expect slightly slower reaction rates in transformations initiated by nucleophilic attack at the nitrogen, such as N-acylation and quinazolinone synthesis.
Compared to EDG-Substituted Anthranilates (e.g., 5-methoxy): The reactivity of the 5-phenyl derivative will be considerably lower. Reactions may require longer times or slightly elevated temperatures to achieve comparable yields.
Compared to EWG-Substituted Anthranilates (e.g., 5-nitro): The 5-phenyl derivative is significantly more reactive, providing a valuable intermediate for cases where the strongly deactivating nature of a nitro group would be prohibitive.
This understanding allows for the rational selection of reaction conditions. For Ethyl 2-amino-5-phenylbenzoate, standard protocols are often a good starting point, but a slight increase in reaction time or temperature may be necessary to drive conversions to completion, providing a predictable and versatile building block for complex molecular design.
PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]
International Journal of Pharmaceutical Research & Allied Sciences. A Review on 4(3H)-quinazolinone synthesis. [Link]
Arkivoc. Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. [Link]
ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. [Link]
ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]
PMC. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]
Organic Chemistry Portal. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. [Link]
Wright State University. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]
ResearchGate. A Novel Method for the Synthesis of 4(3H)-Quinazolinones. [Link]
MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]
MDPI. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. [Link]
PMC. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). [Link]
ResearchGate. Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. [Link]
ResearchGate. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. [Link]
MedPharma. To prepare Phenyl benzoate from phenol. [Link]
RSC Publishing. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. [Link]
ResearchGate. Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 2-amino-5-phenylbenzoate using GC-MS
For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic stud...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. Ethyl 2-amino-5-phenylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its accurate determination. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose, supported by experimental data and protocols.
The Critical Role of Quantitative Analysis
The ability to accurately quantify Ethyl 2-amino-5-phenylbenzoate is paramount throughout the drug development lifecycle. In early-stage research, it ensures the purity and concentration of starting materials. During process development, it allows for reaction optimization and yield determination. In later stages, it is essential for stability testing, formulation development, and ensuring the final product meets stringent quality standards.
GC-MS: A Powerful Tool for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1] Its combination of the separation power of gas chromatography with the specific detection of mass spectrometry provides excellent selectivity and sensitivity.[1]
Why Choose GC-MS?
The choice of an analytical method is driven by the physicochemical properties of the analyte and the requirements of the analysis. Ethyl 2-amino-5-phenylbenzoate's volatility and thermal stability make it an ideal candidate for GC-MS analysis. The key advantages of using GC-MS for this application include:
High Specificity: Mass spectrometry offers a high degree of certainty in compound identification based on its unique mass spectrum, minimizing the risk of interference from other components in the sample matrix.[2]
Excellent Sensitivity: GC-MS can achieve low limits of detection (LOD) and quantification (LOQ), which is crucial when analyzing trace amounts of the compound.[1][2]
Quantitative Accuracy and Precision: When properly validated, GC-MS methods provide highly accurate and precise quantitative results.[2]
However, the polar nature of the amino group in Ethyl 2-amino-5-phenylbenzoate can sometimes lead to poor peak shape and reduced response in GC analysis.[1] To overcome this, a derivatization step is often employed to convert the polar amino group into a less polar, more volatile functional group, thereby improving chromatographic performance.[1][3]
The Experimental Workflow: A Step-by-Step Rationale
A successful GC-MS analysis relies on a well-defined and controlled workflow. Each step is critical for achieving accurate and reproducible results.
Caption: A generalized workflow for the quantitative analysis of Ethyl 2-amino-5-phenylbenzoate by GC-MS.
Comparing Analytical Techniques: GC-MS vs. Alternatives
While GC-MS is a powerful technique, other analytical methods can also be employed for the quantification of aromatic amines. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
Analytical Technique
Principle
Advantages
Disadvantages
GC-MS
Separation by gas chromatography, detection by mass spectrometry.
High specificity and sensitivity, mature and well-established technique.[1]
May require derivatization for polar analytes, not suitable for non-volatile or thermally labile compounds.[1]
HPLC-UV/DAD
Separation by liquid chromatography, detection by UV-Vis absorbance.
Versatile for a wide range of compounds, non-destructive detection.[4][5]
Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.[6]
LC-MS/MS
Separation by liquid chromatography, detection by tandem mass spectrometry.
High sensitivity and specificity, suitable for complex matrices and non-volatile compounds.[7]
Higher instrument cost and complexity compared to GC-MS and HPLC-UV.
Performance Data Comparison
The following table summarizes typical performance characteristics for the quantitative analysis of aromatic amines using different techniques, based on literature values.
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Ethyl 2-amino-5-phenylbenzoate in 10 mL of a suitable solvent like methanol or acetonitrile.
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner.
2.2. Calibration Standards
Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve concentrations ranging from approximately 10 to 500 ng/mL.[1] Spike each calibration level with the internal standard to a final concentration of 100 ng/mL.[1]
2.3. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For solid samples, an extraction step is necessary. For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.[12][13]
General LLE Protocol:
To 1 mL of the sample, add 10 µL of the internal standard stock solution.
Add 5 mL of dichloromethane and vortex for 2 minutes.[14]
Centrifuge to separate the layers and carefully transfer the organic (lower) layer to a clean tube.[14]
Repeat the extraction with another 5 mL of dichloromethane and combine the organic extracts.[14]
Dry the combined extract by passing it through anhydrous sodium sulfate.[14]
Evaporate the solvent under a gentle stream of nitrogen to near dryness and reconstitute in 100 µL of hexane.[1]
Derivatization
To the reconstituted extract (or calibration standard), add 50 µL of the derivatizing agent (e.g., PFPA).
Cap the vial and heat at 70°C for 30 minutes.
Cool to room temperature before analysis.
GC-MS Instrumental Parameters
The following parameters are a good starting point and should be optimized for your specific instrument and application.
Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.
Data Analysis and Quantification
Ion Selection: Identify a quantifier ion (typically the most abundant and specific) and at least one qualifier ion for both the analyte and the internal standard.[1] The ratio of the qualifier to quantifier ion should be consistent across all standards and samples.[1]
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[1]
Linearity: The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.995.[15]
Quantification: Determine the concentration of Ethyl 2-amino-5-phenylbenzoate in the samples by calculating the peak area ratio and using the regression equation from the calibration curve.
Caption: Logical flow for the quantification of the analyte using the internal standard method.
Conclusion
This guide has provided a comprehensive overview of the quantitative analysis of Ethyl 2-amino-5-phenylbenzoate using GC-MS. By understanding the principles behind the methodology and comparing it with alternative techniques, researchers can make informed decisions about the most suitable approach for their specific needs. The detailed experimental protocol serves as a practical starting point for developing and validating a robust and reliable analytical method, ensuring the generation of high-quality, defensible data in the demanding field of pharmaceutical development.
References
Sample Preparation Guidelines for GC-MS. (n.d.).
Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard. (2025). Benchchem.
Skipper, P. L., & Tannenbaum, S. R. (1990). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of Chromatography B: Biomedical Sciences and Applications, 533, 111-124.
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). The MAK Collection for Occupational Health and Safety, 5(3).
Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS ASMS 2016 ThP 158. (2016). Shimadzu.
Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics.
Akyüz, M., & Ata, S. (2008). Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 277-284.
Simultaneous Determination of Harmful Aromatic Amine Products of Azo Dyes by Gas Chromatography–Mass Spectrometry. (2020). Journal of Analytical Chemistry, 75(10), 1234-1240.
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. (2025). Benchchem.
A Comparative Guide to Validated Analytical Methods for 2-Amino-6-nitrobenzothiazole Quantification. (2025). Benchchem.
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Molecules, 27(24), 8963.
5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. (n.d.). ResearchGate.
A Robust GC-MS Method for the Quantification of 2-Amino-5-ethylpyrazine. (2025). Benchchem.
Comparative study of catalysts for the synthesis of Ethyl 2-amino-5-phenylbenzoate
An In-Depth Technical Guide to Catalyst Selection for the Synthesis of Ethyl 2-amino-5-phenylbenzoate The synthesis of Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) represents a classic challenge in modern organic ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Catalyst Selection for the Synthesis of Ethyl 2-amino-5-phenylbenzoate
The synthesis of Ethyl 2-amino-5-phenylbenzoate (CAS: 889673-49-8) represents a classic challenge in modern organic chemistry and drug development. Featuring an aromatic amine, an ester functional group, and a biphenyl core, this molecule serves as a highly versatile bifunctional precursor for constructing complex heterocyclic systems, including pharmacologically active benzodiazepine derivatives[1].
The central synthetic challenge lies in forging the C-C bond connecting the two phenyl rings. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for this transformation[1], the specific electronic and steric environment of the precursor—Ethyl 2-amino-5-bromobenzoate —demands precise catalyst selection.
This guide provides an objective, data-driven comparison of palladium catalyst systems, detailing the mechanistic causality behind their performance and offering a self-validating experimental protocol for optimal yields.
Mechanistic Causality & The Substrate Challenge
To understand why certain catalysts fail while others excel, we must analyze the electronic effects of the substrate. In Ethyl 2-amino-5-bromobenzoate, the amino group (-NH₂) is positioned para to the bromine atom.
The Electronic Dilemma:
The primary aromatic amine is a powerful electron-donating group via resonance. This significantly increases the electron density at the C5 carbon, rendering the C-Br bond less electrophilic. Consequently, the initial oxidative addition of the Pd(0) catalyst into the C-Br bond—often the rate-determining step—is kinetically hindered[2]. Furthermore, the nucleophilic -NH₂ group can coordinate directly to the palladium center, creating off-cycle resting states or leading to catalyst poisoning[3].
To overcome these barriers, the ideal catalyst must possess highly electron-rich ligands to accelerate oxidative addition, while utilizing steric bulk or bidentate architectures to prevent competitive amine coordination.
We benchmarked three distinct palladium catalyst architectures to evaluate their efficacy in coupling Ethyl 2-amino-5-bromobenzoate with phenylboronic acid[4],[3],[5].
Verdict: Suboptimal. The simple PPh₃ ligands are not sufficiently electron-rich to rapidly force oxidative addition into the deactivated C-Br bond. Additionally, the monodentate nature allows the substrate's -NH₂ group to competitively bind to the Pd center, leading to sluggish kinetics and promoting side reactions like protodeboronation of the boronic acid over the long 12-hour reaction time.
B. The Robust Workhorse: Pd(dppf)Cl₂
Mechanism: Utilizes a bidentate ferrocene-based phosphine ligand.
Verdict: Highly reliable. The bidentate bite angle of the dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates reductive elimination. More importantly, the bidentate chelation prevents the substrate's primary amine from displacing the phosphine ligands, effectively preventing catalyst poisoning.
C. The High-Performance Standard: Pd(OAc)₂ / SPhos
Mechanism: Utilizes a bulky, electron-rich biaryl monophosphine ligand (Buchwald system).
Verdict: Superior. SPhos is exceptionally electron-rich, easily overcoming the deactivating effect of the para-amino group during oxidative addition. Its extreme steric bulk prevents competitive amine coordination and stabilizes the active mono-ligated Pd(0) species, allowing for catalyst loadings as low as 1.0 mol% with near-quantitative yields[3].
Quantitative Data Comparison
Catalyst System
Ligand Architecture
Base / Solvent
Temp (°C)
Time (h)
Yield (%)
Homocoupling (%)
Pd(PPh₃)₄ (5.0 mol%)
Monodentate (Basic)
K₂CO₃ / Toluene:H₂O
90
12
62
15
Pd(dppf)Cl₂ (3.0 mol%)
Bidentate Chelate
Cs₂CO₃ / Dioxane:H₂O
80
6
88
<2
Pd(OAc)₂ / SPhos (1.0 mol%)
Bulky Biaryl Phosphine
K₃PO₄ / Dioxane:H₂O
80
3
96
<1
Table 1: Comparative performance of Pd catalysts in the synthesis of Ethyl 2-amino-5-phenylbenzoate. Data synthesized from benchmark cross-coupling studies on deactivated/amino-substituted aryl halides[3],[5].
Self-Validating Experimental Protocol: Pd(OAc)₂ / SPhos System
The following protocol is designed as a self-validating system. Each step includes specific causal checkpoints to ensure scientific integrity and reproducibility.
Fig 2: Step-by-step experimental workflow for the optimized SPhos cross-coupling protocol.
Step-by-Step Methodology:
Step 1: Solvent Preparation & Rigorous Degassing
Action: Combine 40 mL of 1,4-Dioxane and 10 mL of H₂O in a Schlenk flask. Subject the mixture to three freeze-pump-thaw cycles, or sparge with ultra-pure Argon for 30 minutes.
Causality & Validation: Oxygen acts as an oxidant, driving the undesired Pd(II)-mediated homocoupling of phenylboronic acid into biphenyl[2]. Validation checkpoint: If TLC/LCMS reveals >5% biphenyl formation during the reaction, your degassing protocol has failed.
Step 2: Reagent Charging
Action: Under a positive flow of Argon, add Ethyl 2-amino-5-bromobenzoate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the degassed solvent.
Causality: The slight excess (1.1 eq) of boronic acid compensates for trace protodeboronation. K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky SPhos ligand requires a highly nucleophilic hydroxide/phosphate source in the aqueous phase to efficiently form the reactive boronate "ate" complex required for transmetalation[3].
Step 3: Biphasic Reaction Execution
Action: Seal the flask and heat to 80 °C with vigorous stirring (800+ RPM) for 3 hours.
Causality: The 4:1 Dioxane/H₂O ratio is critical[4]. Dioxane dissolves the organic substrates and the hydrophobic Pd-SPhos complex, while water dissolves the inorganic K₃PO₄. Vigorous stirring maximizes the interfacial surface area between the phases, which is where the base-assisted transmetalation occurs.
Step 4: Workup & Purification
Action: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the entire biphasic mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Causality: The Celite filtration is mandatory to remove precipitated "Pd black" (inactive agglomerated palladium) and insoluble phosphate salts, which can cause severe emulsion issues during liquid-liquid extraction.
References
Green Chemistry (RSC Publishing): Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
URL:[Link]
Chemical.AI: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
URL:[Link]
ACS Omega: NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions.
URL:[Link]
In Vitro Efficacy Assays for Ethyl 2-Amino-5-Phenylbenzoate (EAPB) Derivatives: A Comparative Guide
Target Audience: Researchers, electrophysiologists, and drug development professionals. Focus: Comparative in vitro screening of novel EAPB-derived GABA_A receptor modulators against standard-of-care benchmarks.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, electrophysiologists, and drug development professionals.
Focus: Comparative in vitro screening of novel EAPB-derived GABA_A receptor modulators against standard-of-care benchmarks.
Scientific Rationale: The EAPB Scaffold in CNS Drug DiscoveryEthyl 2-amino-5-phenylbenzoate (EAPB) is a highly versatile synthetic intermediate characterized by an aromatic amine and an ester functional group[1]. In medicinal chemistry, this biphenyl scaffold is a critical precursor for synthesizing complex heterocyclic systems, most notably 1,4-benzodiazepine and 1,5-benzodiazepine derivatives[2].
These EAPB derivatives primarily act as Positive Allosteric Modulators (PAMs) of the
γ
-aminobutyric acid type A (GABA_A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. To successfully transition EAPB derivatives from early-stage synthesis to lead optimization, application scientists must employ robust, self-validating in vitro assays. This guide objectively compares the efficacy and safety profiles of two hypothetical next-generation EAPB derivatives (EAPB-101 and EAPB-102) against the clinical benchmark, Diazepam, detailing the exact causal methodologies required for accurate high-throughput screening.
While manual patch-clamp remains the gold standard for single-cell fidelity, 1 (e.g., IonFlux or PatchXpress) are essential for screening EAPB libraries, offering ensemble recordings that average out heterogeneous expression levels and dramatically improve success rates[1].
Experimental Protocol & Causality
Step 1: Cell Preparation & Reagent Setup
Cell Line: Utilize HEK293 cells stably expressing human
α1β2γ2
GABA_A receptors. Causality: HEK293 cells are easily prepared as a monodisperse suspension, which is critical for forming high-resistance gigaseals in microfluidic trap channels[1].
Intracellular Solution: 60 mM KCl, 70 mM KF, 15 mM NaCl, 5 mM EGTA, 5 mM HEPES, pH 7.2 (KOH). Causality: The inclusion of Fluoride (KF) is a field-proven technique to enhance seal stability and resistance in automated systems. EGTA chelates intracellular calcium, preventing the activation of endogenous calcium-activated chloride channels that would confound the GABA_A readout[1].
Extracellular Solution: 138 mM NaCl, 4 mM KCl, 1 mM MgCl_2, 1.8 mM CaCl_2, 10 mM HEPES, 5.6 mM glucose, pH 7.4 (NaOH)[1].
Step 2: Electrophysiological Clamping
Clamp the cells at a holding potential of -80 mV .
Causality: The reversal potential for chloride (
ECl
) under these ionic conditions is near 0 mV. Holding the membrane at -80 mV creates a massive driving force (
Vm−ECl
). When GABA_A channels open, negatively charged chloride ions are driven out of the cell, which the amplifier records as a robust, easily quantifiable 2[2][3].
Apply 100 nM GABA (the experimentally determined
EC20
) for 3 seconds, followed by a 60-second washout. Repeat this twice.
Causality: This verifies the stability of the receptor response before compound addition. The average negative current change induced by this
EC20
pulse is set as the 100% baseline for that specific cell ensemble, inherently correcting for well-to-well variations in receptor expression[2][4].
Step 4: Compound Co-Application
Co-apply 100 nM GABA with increasing concentrations of the EAPB derivative (0.01 µM to 30 µM) pre-incubated for 1 minute[4]. Measure the peak current potentiation relative to the baseline.
Quantitative Data Comparison
Table 1: Electrophysiological Efficacy of EAPB Derivatives vs. Diazepam on
α1β2γ2
GABA_A Receptors.
While electrophysiology proves efficacy, lead compounds must be screened for neurotoxicity. For ion-channel modulators, the Lactate Dehydrogenase (LDH) Release Assay is vastly superior to standard metabolic assays (like MTT). Causality: MTT relies on mitochondrial respiration, which can be artificially suppressed by CNS-depressant drugs without actual cell death. LDH is a stable cytosolic enzyme only released upon physical rupture of the plasma membrane, providing a direct, unconfounded measure of structural cytotoxicity.
Experimental Protocol & Causality
Step 1: Cell Plating
Seed SH-SY5Y human neuroblastoma cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours.
Treat cells with EAPB derivatives (1 µM to 100 µM) for 48 hours.
Internal Controls: Include a Vehicle Control (0.3% DMSO) to establish spontaneous background LDH release, and a Maximum Release Control (cells lysed with 1% Triton X-100 for 45 minutes) to define 100% cell death.
Causality: Calculating viability strictly between these two internal extremes ensures the assay's dynamic range is validated for every single microplate, eliminating batch-to-batch reagent artifacts.
Step 3: Detection
Transfer 50 µL of supernatant to a new plate. Add 50 µL of LDH reaction mix (containing INT tetrazolium salt). Incubate for 30 minutes in the dark. Measure absorbance at 490 nm.
Quantitative Safety Comparison
Table 2: Cytotoxicity Profiling in SH-SY5Y Neuroblastoma Cells (48h Exposure).
Compound
CC50
(Cytotoxic Concentration)
Therapeutic Index (
CC50/EC50
)
Safety Profile
Diazepam (Benchmark)
> 100 µM
> 238
Highly safe in vitro.
EAPB-101
85.4 µM
305
Excellent therapeutic window.
EAPB-102
22.1 µM
19
Narrow window; potential membrane liability.
Signaling Pathway & Screening Workflow
The following diagram illustrates the mechanistic pathway by which EAPB derivatives modulate the GABA_A receptor, and how this biological phenomenon is captured via the automated patch-clamp workflow.
Frontiers - Coincident Activation of Glutamate Receptors Enhances GABAA Receptor-Induced Ionic Plasticity of the Intracellular Cl−-Concentration in Dissociated Neuronal Cultures[Link]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Amino-5-Phenylbenzoate Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals The ethyl 2-amino-5-phenylbenzoate scaffold, a derivative of anthranilic acid, represents a privileged pharmacophore in medicinal chemistry. Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-amino-5-phenylbenzoate scaffold, a derivative of anthranilic acid, represents a privileged pharmacophore in medicinal chemistry. Its structural versatility allows for the generation of extensive compound libraries, facilitating in-depth structure-activity relationship (SAR) studies for the identification of novel therapeutic agents. This guide provides a comprehensive comparison of the performance of various analogs based on this core structure, with a particular focus on their activity as kinase inhibitors in the context of cancer therapy. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed methodologies for key experiments.
The Ethyl 2-Amino-5-Phenylbenzoate Core: A Promising Starting Point for Kinase Inhibitors
The 2-amino-[1,1'-biphenyl]-3-carboxylate framework is a key structural motif in the design of various bioactive molecules. Its inherent properties, such as the ability to engage in multiple non-covalent interactions, make it an attractive starting point for the development of enzyme inhibitors. Recent research has highlighted the potential of derivatives of this scaffold as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
One such kinase of significant interest is PKMYT1, a key regulator of the cell cycle. Overexpression of cyclin E (CCNE1), a common feature in certain cancers, renders cells dependent on PKMYT1 for survival, making it a promising therapeutic target. This guide will focus on the SAR of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, close analogs of ethyl 2-amino-5-phenylbenzoate, as selective PKMYT1 inhibitors.[1]
Comparative Analysis of Analog Performance: SAR of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as PKMYT1 Inhibitors
A systematic exploration of the SAR of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives has revealed key structural features that govern their potency and selectivity as PKMYT1 inhibitors. The following table summarizes the in vitro inhibitory activity of representative analogs.
Compound
R1
R2
R3
PKMYT1 IC50 (nM)
WEE1 IC50 (nM)
Selectivity (WEE1/PKMYT1)
1a
H
H
H
158
>10000
>63
8a
OMe
H
H
25
8900
356
8d
OMe
F
H
12
6500
542
8g
OMe
Cl
H
9
5800
644
8ma
OMe
Me
H
3
4500
1500
8n
OMe
H
F
45
>10000
>222
Data sourced from a study on 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors.[1]
Key SAR Insights:
Substitution on the Phenyl Ring (R1, R2, R3): The nature and position of substituents on the 5-phenyl ring significantly impact inhibitory activity.
The 2'-Position (R1): Introduction of a methoxy (OMe) group at the 2'-position of the phenyl ring, as seen in compound 8a , led to a significant increase in potency compared to the unsubstituted analog 1a .[1] This suggests a crucial interaction with a specific pocket in the PKMYT1 active site.
The 4'-Position (R2): Further modifications at the 4'-position demonstrated that small electron-withdrawing groups or a methyl group enhance potency. For instance, the introduction of fluorine (8d ) and chlorine (8g ) resulted in improved activity. The most potent analog in this series, 8ma , features a methyl group at this position, indicating that a combination of steric and electronic effects contributes to optimal binding.[1]
The 5'-Position (R3): Substitution at the 5'-position, as in compound 8n , was generally less favorable than at the 4'-position, leading to a decrease in potency.[1]
The Carboxamide Moiety: The replacement of the ethyl ester with a primary carboxamide is a critical feature of these potent PKMYT1 inhibitors. This group is positioned to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.
The following diagram illustrates the key structural modifications and their impact on PKMYT1 inhibitory activity.
Caption: Key SAR trends for 2-amino-5-phenylbenzoate analogs as PKMYT1 inhibitors.
Expanding the Therapeutic Potential: Analogs as Dual EGFR/HER-2 Inhibitors
The versatility of the 2-aminobenzoate scaffold is further demonstrated by its use in the development of inhibitors for other kinase targets. For instance, more complex derivatives, namely ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in cancer therapy.[2]
In these series, the substitution pattern on the 4-aryl ring plays a crucial role in determining the antiproliferative activity. For example, compounds with a 4-methoxyphenyl or a 4-chlorophenyl moiety at this position have shown significant activity against breast and colon cancer cell lines, with IC50 values in the nanomolar range.[2] This highlights the adaptability of the core structure for targeting different kinase families through appropriate structural modifications.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of ethyl 2-amino-5-phenylbenzoate analogs.
General Synthetic Procedure for 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives
A common method for the synthesis of these analogs involves a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the desired substituents and the final carboxamide moiety.
Caption: General synthetic workflow for 2-amino-[1,1'-biphenyl]-3-carboxamide analogs.
Step-by-Step Methodology:
Suzuki Coupling: To a solution of a substituted ethyl 2-amino-5-bromobenzoate in a suitable solvent (e.g., dioxane/water), add a substituted phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC). After cooling, the product is extracted, dried, and purified by column chromatography.
Ester Hydrolysis: The resulting biphenyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., NaOH). The reaction is heated to reflux until the hydrolysis is complete. The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered, washed, and dried.
Amide Formation: The biphenyl carboxylic acid is dissolved in an aprotic solvent (e.g., DMF). A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by a source of ammonia (e.g., ammonium chloride). The reaction is stirred at room temperature until completion. The final product is then isolated and purified.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.
Materials:
Recombinant human kinase (e.g., PKMYT1, EGFR, HER-2)
Kinase substrate (peptide or protein)
ATP (adenosine triphosphate)
Synthesized inhibitor compounds
Assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
Prepare a series of dilutions of the inhibitor compounds in DMSO.
In a microplate, add the kinase, the substrate, and the inhibitor solution in the assay buffer.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a specific temperature for a defined period.
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of ethyl 2-amino-5-phenylbenzoate analogs have provided valuable insights into the design of potent and selective kinase inhibitors. The 2-amino-[1,1'-biphenyl]-3-carboxamide scaffold has emerged as a particularly promising template for the development of PKMYT1 inhibitors, with specific substitutions on the phenyl ring being crucial for optimizing potency and selectivity.[1] Furthermore, the adaptability of the broader 2-aminobenzoate core has been demonstrated in the creation of dual EGFR/HER-2 inhibitors.[2]
Future research in this area should focus on further refining the SAR to improve pharmacokinetic properties, such as solubility and metabolic stability, while maintaining high on-target potency. The exploration of this scaffold against other kinase targets and in different therapeutic areas remains a promising avenue for drug discovery. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing novel therapeutics.
A Comparative Guide to the Synthesis of Ethyl 2-amino-5-phenylbenzoate: A Benchmarking of Proposed Methodologies
Introduction Proposed Synthetic Strategies Two primary retrosynthetic disconnections are considered for the synthesis of Ethyl 2-amino-5-phenylbenzoate. The key bond formation is the carbon-carbon bond between the two ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Proposed Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of Ethyl 2-amino-5-phenylbenzoate. The key bond formation is the carbon-carbon bond between the two aromatic rings. This can be achieved effectively using palladium-catalyzed cross-coupling reactions. The two proposed routes are:
Route A: Suzuki-Miyaura Coupling of a Pre-formed Ester. This approach involves the synthesis of an ethyl 2-amino-5-halobenzoate intermediate, followed by a Suzuki-Miyaura coupling with phenylboronic acid.
Route B: Suzuki-Miyaura Coupling of the Carboxylic Acid Followed by Esterification. This strategy prioritizes the formation of the biphenyl backbone by coupling 2-amino-5-bromobenzoic acid with phenylboronic acid, with the final step being the esterification of the resulting 2-amino-5-phenylbenzoic acid.
More convergent route, potentially higher overall yield.
Avoids potential hydrolysis of the ester during coupling.
Potential Disadvantages
Potential for ester hydrolysis under basic coupling conditions.
Longer reaction sequence.
Detailed Experimental Protocols
Route A: Suzuki-Miyaura Coupling of Ethyl 2-amino-5-bromobenzoate
This route offers a more direct approach to the target molecule. The central C-C bond is formed via a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl systems.[1][2][3][4]
A Comparative Guide to the Purity Assessment of Ethyl 2-amino-5-phenylbenzoate by Advanced Analytical Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like Ethyl 2-amino-5-phenylbenzoate is a cornerstone of quality, safety, and efficacy. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like Ethyl 2-amino-5-phenylbenzoate is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of orthogonal analytical techniques essential for creating a comprehensive purity profile. We will explore the "why" behind method selection, present detailed experimental protocols, and offer supporting data to guide your analytical strategy.
Introduction: The Critical Need for Orthogonal Purity Analysis
Ethyl 2-amino-5-phenylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). A single analytical technique is rarely sufficient to declare a compound as "pure." Regulatory bodies and sound scientific practice demand an orthogonal approach, where different techniques with distinct separation and detection principles are used to provide a holistic and trustworthy purity assessment. This guide will focus on a multi-faceted strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated spectroscopic techniques.
Chapter 1: The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Why HPLC?
High-Performance Liquid Chromatography is the premier technique for assessing the purity of non-volatile and thermally stable compounds like Ethyl 2-amino-5-phenylbenzoate.[1][2] Its high resolution and sensitivity make it ideal for separating the main component from closely related structural impurities and degradation products.[1] A Diode Array Detector (DAD) is chosen for its ability to acquire full UV-Vis spectra, aiding in peak purity analysis and method development.
A Validated RP-HPLC Method for Purity Determination
This protocol outlines a validated isocratic method suitable for routine quality control. The selection of a C18 column is based on the non-polar nature of the analyte, while a mobile phase of acetonitrile and water provides excellent resolution and peak shape.[3]
Experimental Protocol: Isocratic RP-HPLC
Instrumentation and Materials:
HPLC system with a DAD or UV-Vis detector.
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Ethyl 2-amino-5-phenylbenzoate reference standard (≥99.0% purity).
HPLC-grade acetonitrile and water.
Preparation of Solutions:
Mobile Phase: Prepare a degassed mixture of acetonitrile and water (e.g., 70:30, v/v).[3][4]
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the Ethyl 2-amino-5-phenylbenzoate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
The following table summarizes the key chromatographic parameters.
Parameter
Value
Column
C18, 250 x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile:Water (70:30, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
230 nm
Injection Volume
10 µL
System Suitability and Analysis:
Equilibrate the system until a stable baseline is achieved.[3]
Perform five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Inject the sample solution in duplicate.
Calculate the purity by area normalization, assuming all impurities have a similar response factor.
Data Presentation & Visualization
The following diagram illustrates the typical workflow for an HPLC purity assessment.
Caption: HPLC Purity Analysis Workflow.
Expected Results:
A successful analysis will show a sharp, symmetric peak for Ethyl 2-amino-5-phenylbenzoate, well-resolved from any impurity peaks. The purity is typically reported as a percentage based on the relative peak areas.
Parameter
Acceptance Criteria
Typical Result
Tailing Factor
≤ 2.0
1.1
Theoretical Plates
≥ 2000
> 5000
Resolution (from nearest impurity)
≥ 1.5
> 2.0
Purity (% Area)
Report Value
99.5%
Chapter 2: Orthogonal Verification: Gas Chromatography (GC) for Volatile Impurities
Why GC?
Gas Chromatography is a powerful orthogonal technique to HPLC, indispensable for analyzing volatile and semi-volatile compounds.[5][6][7] In the context of Ethyl 2-amino-5-phenylbenzoate, its primary role is the detection and quantification of residual solvents from the manufacturing process.[5][8][9] These solvents are considered impurities and are strictly regulated due to their potential toxicity.[10][11] Headspace (HS) sampling is the preferred injection technique as it introduces only the volatile components into the GC system, protecting the column and improving sensitivity.[8][10][12]
Protocol for Residual Solvent Analysis by Headspace GC
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) chapter <467> for residual solvents.[8]
Experimental Protocol: Headspace GC-FID
Instrumentation and Materials:
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.[8][13]
Capillary column suitable for solvent analysis (e.g., G43 or equivalent).
High-purity nitrogen or helium as carrier gas.
Headspace vials (20 mL).
Solvent-free diluent (e.g., Dimethyl sulfoxide (DMSO) or water).[11][12][14]
Preparation of Solutions:
Standard Solution: Prepare a stock solution containing known concentrations of expected residual solvents (e.g., ethanol, toluene, ethyl acetate) in the chosen diluent.
Sample Solution: Accurately weigh approximately 100 mg of Ethyl 2-amino-5-phenylbenzoate into a headspace vial. Add 5 mL of diluent, cap, and vortex to dissolve.
Headspace and Chromatographic Conditions:
Parameter
Value
Headspace
Vial Equilibration Temp
80°C
Vial Equilibration Time
30 min
Loop Temperature
90°C
GC
Column
6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Flow
35 cm/sec
Inlet Temperature
140°C
Detector Temperature
250°C (FID)
Oven Program
40°C (20 min), then ramp to 240°C at 10°C/min, hold 20 min
Analysis:
Analyze the standard solution to confirm the retention times and response of the target solvents.
Analyze the sample solution.
Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those of the standard.
Data Presentation & Visualization
The GC workflow focuses on the isolation and analysis of volatile components.
Caption: Headspace GC Workflow for Residual Solvents.
Chapter 3: Unambiguous Identification: The Role of Spectroscopy
While chromatographic techniques excel at separation and quantification, they provide limited structural information. For definitive structural confirmation of the main peak and identification of unknown impurities, spectroscopic techniques are essential.
Why LC-MS and NMR?
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is the gold standard for impurity identification.[][16][17] It couples the powerful separation of HPLC with the molecular weight and fragmentation information from mass spectrometry, enabling the rapid and accurate characterization of trace-level impurities.[1][][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of organic molecules.[19][20][21] It provides detailed information about the carbon-hydrogen framework, confirming the identity of Ethyl 2-amino-5-phenylbenzoate and helping to characterize any major impurities or isomers that may be difficult to resolve chromatographically.[22][23]
Integrated Analytical Strategy
A comprehensive purity assessment integrates these techniques. HPLC provides the primary purity value, GC confirms the absence of volatile impurities, and LC-MS and NMR are used to investigate any significant unknown peaks detected by HPLC.
Caption: Integrated Strategy for Purity Assessment.
Chapter 4: Comparative Analysis and Method Selection
Choosing the right analytical technique depends on the specific goal of the analysis. This table provides a head-to-head comparison to guide your decision-making process.
Technique
Primary Purpose
Information Provided
Sensitivity
Throughput
HPLC-DAD
Quantitative purity assessment and detection of non-volatile impurities.[1]
Retention time, peak area (%), UV-Vis spectrum.
High (ppm levels)
High
HS-GC-FID
Quantification of residual volatile solvents.[8][12]
Definitive structural confirmation of the main component and major impurities.[19][21]
Detailed atomic connectivity and chemical environment.
Low
Low
Conclusion
The purity assessment of Ethyl 2-amino-5-phenylbenzoate requires a multi-pronged, orthogonal approach. Relying solely on a single HPLC analysis can lead to an incomplete and potentially misleading purity profile. By combining the quantitative power of HPLC for non-volatile impurities, the specificity of headspace GC for residual solvents, and the structural elucidation capabilities of LC-MS and NMR, researchers can build a robust, reliable, and scientifically sound data package. This comprehensive strategy ensures the quality of the intermediate, supports regulatory filings, and ultimately contributes to the development of safe and effective pharmaceuticals. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[24][25][26][27][28]
References
Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.). Openventio Publishers. [Link]
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (2022, December 1). USP. [Link]
Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory. [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 832-840. [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
Residual solvent analysis by GC-Headspace. (n.d.). Scharlab. [Link]
McConville, P. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Preprints.org. [Link]
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). ResearchGate. [Link]
Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2951-2959. [Link]
Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]
USP 621 Changes. (n.d.). Element Lab Solutions. [Link]
USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. (2022, September 7). ECA Academy. [Link]
A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). PubMed Central. [Link]
The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). MDPI. [Link]
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). [Link]
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. [Link]
Jwaili, M. H. J. (2019). Pharmaceutical Applications of Gas Chromatography. Open Journal of Applied Sciences, 9(9), 683-690. [Link]
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. [Link]
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters Corporation. [Link]
The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control. (2025, January 1). IJCRT.org. [Link]
Separation of Ethyl benzoate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. [Link]
A Spectroscopic Journey: The Synthesis of Ethyl 2-amino-5-phenylbenzoate and the Characterization of Its Precursors
Introduction In the landscape of pharmaceutical and materials science, the biphenyl scaffold is a privileged structure, imparting crucial physicochemical properties to a molecule. Ethyl 2-amino-5-phenylbenzoate is a valu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical and materials science, the biphenyl scaffold is a privileged structure, imparting crucial physicochemical properties to a molecule. Ethyl 2-amino-5-phenylbenzoate is a valuable building block in organic synthesis, serving as a key intermediate for more complex molecules, including potential drug candidates. The synthesis of this compound, typically via a palladium-catalyzed cross-coupling reaction, offers an excellent case study for the power of spectroscopic methods in tracking chemical transformations.
This guide provides an in-depth spectroscopic comparison of Ethyl 2-amino-5-phenylbenzoate with its direct precursors. We will dissect the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data at each synthetic step. This analysis not only validates the identity and purity of the products but also offers fundamental insights into how molecular structure dictates spectroscopic output. This content is designed for researchers, scientists, and drug development professionals who rely on these analytical techniques for daily problem-solving and discovery.
The Synthetic Pathway: From Bromobenzoic Acid to a Biphenyl System
The construction of Ethyl 2-amino-5-phenylbenzoate is efficiently achieved through a two-step process starting from the commercially available 2-amino-5-bromobenzoic acid. The first step involves a standard Fischer esterification to protect the carboxylic acid and introduce the ethyl ester moiety. The second, and key, transformation is a Suzuki-Miyaura cross-coupling reaction, which forms the C-C bond between the aromatic rings.[1][2][3] This palladium-catalyzed reaction is one of the most robust methods for synthesizing biaryl compounds due to its mild conditions and tolerance of various functional groups.[2][4]
Caption: Synthetic route to Ethyl 2-amino-5-phenylbenzoate.
A Comparative Spectroscopic Analysis
The transformation of functional groups at each synthetic step induces distinct and predictable changes in the spectroscopic signatures of the molecules. By comparing the spectra of the starting material, intermediate, and final product, we can confidently track the reaction's progress.
Infrared (IR) Spectroscopy: Tracking Functional Group Conversion
IR spectroscopy is an invaluable tool for identifying the presence and disappearance of key functional groups.
2-Amino-5-bromobenzoic Acid: The spectrum is dominated by the carboxylic acid and amino moieties.[5][6] Key absorptions include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (overlapping with C-H stretches), which is characteristic of a hydrogen-bonded carboxylic acid. Two sharp peaks for the N-H stretching of the primary amine appear around 3300-3500 cm⁻¹.[5] A strong C=O stretch for the carbonyl of the carboxylic acid is observed around 1675 cm⁻¹.[5]
Ethyl 2-amino-5-bromobenzoate: The most significant change upon esterification is the disappearance of the broad O-H stretch of the carboxylic acid. This is a primary indicator that the starting material has been consumed. Concurrently, the C=O stretching frequency shifts to a higher wavenumber, typically around 1700-1740 cm⁻¹, which is characteristic of an ester carbonyl. The N-H stretches of the amino group remain present.
Ethyl 2-amino-5-phenylbenzoate: The IR spectrum of the final product is very similar to its direct precursor, as the primary functional groups (ester and amine) are unchanged. The key transformation—the replacement of a C-Br bond with a C-C bond to a new phenyl ring—does not introduce new, distinct functional groups with strong IR absorptions. However, subtle changes in the fingerprint region (below 1500 cm⁻¹) and in the aromatic C-H and C=C stretching regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively) will occur due to the altered aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, making it the most powerful tool for structural elucidation in this synthesis.
¹H NMR of 2-Amino-5-bromobenzoic Acid: The spectrum typically shows three aromatic protons with distinct chemical shifts and coupling patterns. A broad singlet corresponding to the acidic proton of the carboxylic acid is visible far downfield (often >10 ppm), and another broad signal represents the two protons of the -NH₂ group.
¹H NMR of Ethyl 2-amino-5-bromobenzoate: Two new sets of signals confirm the successful esterification. A quartet around 4.3 ppm and a triplet around 1.3 ppm appear, characteristic of the -OCH₂CH₃ group. The integration of these peaks will be in a 2:3 ratio. The broad carboxylic acid proton signal disappears completely. The chemical shifts of the aromatic protons will also experience a slight adjustment due to the change in the electronic environment.
¹H NMR of Ethyl 2-amino-5-phenylbenzoate: The Suzuki coupling introduces a new phenyl group, leading to the most dramatic change in the ¹H NMR spectrum. New signals appear in the aromatic region (typically 7.2-7.6 ppm) , corresponding to the five protons of the new phenyl ring. The signals for the original aromatic ring protons will also shift, and their splitting patterns may change due to the replacement of the bromine atom with the bulky phenyl group.
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
MS provides the exact molecular weight of the compounds, serving as the ultimate confirmation of a successful transformation.
MS of 2-Amino-5-bromobenzoic Acid (C₇H₆BrNO₂): The molecular ion peak will exhibit a characteristic isotopic pattern for bromine. There will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal mass is 216 g/mol .[7][8]
MS of Ethyl 2-amino-5-bromobenzoate (C₉H₁₀BrNO₂): The mass spectrum will still show the tell-tale 1:1 isotopic pattern for bromine. However, the molecular weight increases by 28 units (for the added C₂H₄ group) compared to the starting material, with the [M]⁺ and [M+2]⁺ peaks appearing at m/z values corresponding to a nominal mass of 244 g/mol .[9][10]
MS of Ethyl 2-amino-5-phenylbenzoate (C₁₅H₁₅NO₂): The most definitive change is the disappearance of the bromine isotopic pattern . A single, strong molecular ion peak [M]⁺ will be observed at an m/z corresponding to the new molecular weight of 241 g/mol , confirming the successful substitution of the bromine atom with a phenyl group.[11][12]
Aromatic protons, broad -COOH signal (>10), broad -NH₂ signal
MS (m/z)
[M]⁺ and [M+2]⁺ peaks in ~1:1 ratio, nominal mass 216[7]
Ethyl 2-amino-5-bromobenzoate
IR (cm⁻¹)
~3300-3500 (N-H stretch), No broad O-H , ~1700-1740 (Ester C=O)
¹H NMR (ppm)
Aromatic protons, quartet (~4.3) , triplet (~1.3) , No -COOH signal
MS (m/z)
[M]⁺ and [M+2]⁺ peaks in ~1:1 ratio, nominal mass 244[9]
Ethyl 2-amino-5-phenylbenzoate
IR (cm⁻¹)
~3300-3500 (N-H stretch), ~1700-1740 (Ester C=O), more complex aromatic region
¹H NMR (ppm)
Additional aromatic signals for new phenyl ring (~7.2-7.6)
MS (m/z)
Single [M]⁺ peak , nominal mass 241, No Br isotope pattern [11][12]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Fischer Esterification of 2-Amino-5-bromobenzoic Acid
Reaction Setup: To a round-bottom flask, add 2-amino-5-bromobenzoic acid (1.0 eq). Add an excess of absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) to the stirring mixture.
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-5-bromobenzoate. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling
Reaction Setup: In a round-bottom flask, combine Ethyl 2-amino-5-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).[2][3]
Solvent and Catalyst: Add a solvent mixture, such as toluene/ethanol/water.[3] Purge the flask with an inert gas (e.g., nitrogen or argon). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
Reaction: Heat the reaction mixture to reflux (e.g., 80-90 °C) under the inert atmosphere.[3] Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).[3]
Work-up: Cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).[3]
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Ethyl 2-amino-5-phenylbenzoate, can be purified by column chromatography on silica gel.
Protocol 3: Spectroscopic Analysis Workflow
A systematic approach is crucial for obtaining reliable spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Conclusion
The synthesis of Ethyl 2-amino-5-phenylbenzoate serves as a clear and instructive example of how a multi-technique spectroscopic approach can be used to monitor a reaction sequence. The distinct disappearance of the carboxylic acid O-H stretch in IR, the emergence of ethyl group signals in ¹H NMR, and the shift in molecular weight alongside the loss of the bromine isotopic pattern in MS provide a self-validating system of data. Each technique offers a unique piece of the structural puzzle, and together they provide unambiguous confirmation of the successful transformation from a simple substituted benzoic acid to a more complex biphenyl system. These fundamental principles of spectroscopic interpretation are universally applicable and form the bedrock of modern chemical synthesis and analysis.
References
Al-Masum, M. (2010).
International Journal of Trend in Scientific Research and Development (IJTSRD). (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
Dalton Transactions. (2011, August 10). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Retrieved from [Link]
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
NIST. (n.d.). 2-Amino-5-bromobenzoic acid - Mass spectrum (electron ionization). Retrieved from [Link]
NIST. (n.d.). 2-Amino-5-bromobenzoic acid - IR Spectrum. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-amino-5-bromobenzoate. Retrieved from [Link]
PubChemLite. (n.d.). Ethyl 2-amino-5-phenylbenzoate (C15H15NO2). Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 2-amino-5-bromo-, ethyl ester. Retrieved from [Link]
PubChemLite. (n.d.). Ethyl 2-amino-5-bromo-3-ethylbenzoate (C11H14BrNO2). Retrieved from [Link]
Carl ROTH. (n.d.). 2-Amino-5-bromobenzoic acid, 5 g. Retrieved from [Link]
Carl ROTH. (n.d.). 2-Amino-5-bromobenzoic acid methyl ester, 500 g. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-amino-5-methylbenzoate. Retrieved from [Link]
Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
PMC. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved from [Link]
Quora. (2023, February 24). What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?. Retrieved from [Link]
PubMed. (2003, August 15). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-methyl-2-phenylbenzoate. Retrieved from [Link]
SIELC Technologies. (2018, May 16). Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate. Retrieved from [Link]
As drug development and organic synthesis increasingly rely on complex heterocyclic precursors, handling reactive intermediates like Ethyl 2-amino-5-phenylbenzoate requires rigorous operational protocols. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and organic synthesis increasingly rely on complex heterocyclic precursors, handling reactive intermediates like Ethyl 2-amino-5-phenylbenzoate requires rigorous operational protocols. This guide provides laboratory professionals with a scientifically grounded, step-by-step framework for the safe handling, decontamination, and compliant disposal of this compound, ensuring environmental safety and regulatory compliance.
Chemical Profile and Hazard Causality
Before implementing a disposal plan, it is critical to understand the physicochemical properties driving the compound's hazard profile. Ethyl 2-amino-5-phenylbenzoate features both an aromatic amine and an ester functional group. The amino group acts as a powerful activating group, making the compound biologically active and susceptible to oxidation (1). Because it is an organic ester, it is highly hydrophobic—meaning water is ineffective for decontamination.
Table 1: Quantitative Data and Hazard Summary
Property / Metric
Specification
Causality / Operational Impact
CAS Number
889673-49-8
Essential identifier for EPA/RCRA waste profiling and manifesting.
Molecular Weight
241.29 g/mol
Used to calculate molarity and saturation limits in liquid waste streams.
GHS Classifications
H302, H315, H319, H335
Dictates mandatory use of localized exhaust and mucosal protection (2).
Storage Temp
2-8°C (Under Nitrogen)
Prevents oxidative degradation of the amine group, avoiding unknown reactive byproducts.
Regulatory Framework & The Chemical Hygiene Plan
Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), laboratories must incorporate specific handling and disposal procedures into their Chemical Hygiene Plan (CHP) (3). Furthermore, disposal must comply with EPA Resource Conservation and Recovery Act (RCRA) regulations, specifically utilizing Satellite Accumulation Areas (SAAs) to manage waste at the point of generation (4).
Step-by-Step Disposal Workflows
To maintain a self-validating safety system, every disposal action must include a verification step. Because Ethyl 2-amino-5-phenylbenzoate is poorly soluble in water, disposal routes must be strictly segregated.
Segregation: Collect all contaminated weigh boats, pipette tips, and empty vials in a chemically compatible, puncture-resistant hazardous waste container.
Labeling: Affix an EPA-compliant hazardous waste label immediately upon placing the first item in the container. Mark the primary hazard as "Toxic/Irritant" (5).
Sealing & Verification: Ensure the container is tightly sealed. Verification: Perform a visual inversion test (if applicable) or a seal-check to confirm no irritating dust particles can aerosolize (H335 compliance).
Transfer: Move the sealed container to the designated Satellite Accumulation Area (SAA). Waste must not remain in the SAA for more than 12 months, or 3 days once the volume limit is reached.
Compatibility Check: Verify that the primary solvent carrying the compound (e.g., ethanol, DMSO, or dichloromethane) is compatible with the designated liquid waste carboy. Do not mix halogenated and non-halogenated waste streams.
Transfer: Using a funnel within a certified fume hood, slowly pour the liquid waste into the carboy to prevent splashing.
Documentation (Self-Validation): Log the exact volume and concentration of Ethyl 2-amino-5-phenylbenzoate added to the waste manifest. Accurate profiling prevents dangerous exothermic reactions in the waste drum.
Secondary Containment: Store the liquid waste carboy in a secondary containment bin capable of holding 110% of the carboy's volume to mitigate leak risks (6).
Spill Response and Decontamination System
A spill of Ethyl 2-amino-5-phenylbenzoate requires immediate, targeted action. Do not use water for cleanup. Water will fail to dissolve the compound and will spread the hydrophobic contaminant across laboratory surfaces.
Step-by-Step Spill Response:
Isolation: Evacuate non-essential personnel and increase fume hood ventilation. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
Containment: Surround the spill with a finely-powdered liquid-binding material, such as diatomite or a universal laboratory binder.
Absorption: Allow the binder to fully absorb any solvent carrying the compound. Carefully sweep the solid material using a non-sparking brush and dustpan.
Chemical Scrubbing (The Causality): Because the compound is an organic ester/amine, decontaminate the affected surface by scrubbing vigorously with an alcohol (e.g., isopropanol or ethanol). The alcohol effectively solubilizes residual traces of the chemical that water would leave behind.
Verification: Wipe the area with a final dry towel. Inspect the surface for any remaining residue. Dispose of all absorbent materials and towels as solid hazardous waste (See Protocol A).
Operational Workflow Visualization
To ensure standardized execution across your laboratory, the following decision matrix dictates the routing of all Ethyl 2-amino-5-phenylbenzoate waste streams.
Fig 1. Decision matrix and workflow for the compliant disposal of Ethyl 2-amino-5-phenylbenzoate.
References
Occupational Safety and Health Administration (OSHA). "OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan". OSHA.gov.[Link]
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA.gov.[Link]
Old Dominion University. "Laboratory Waste Management Guidelines". ODU.edu.[Link]
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". DanielsHealth.com.[Link]
A Researcher's Guide to the Safe Handling of Ethyl 2-amino-5-phenylbenzoate
As a Senior Application Scientist, it is my priority to equip you with the necessary knowledge to handle laboratory reagents safely and effectively. This guide provides essential information on the personal protective eq...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is my priority to equip you with the necessary knowledge to handle laboratory reagents safely and effectively. This guide provides essential information on the personal protective equipment (PPE) required for handling Ethyl 2-amino-5-phenylbenzoate, a compound with significant applications in organic synthesis and medicinal chemistry.[1] Given the absence of a comprehensive safety data sheet (SDS) specifically for this compound, this guide is based on the precautionary principle, drawing from data on structurally similar chemicals such as aromatic amines and benzoates.
Hazard Profile of Ethyl 2-amino-5-phenylbenzoate
Ethyl 2-amino-5-phenylbenzoate is a crystalline solid.[2] Its structure, which includes an aromatic amine and a benzoate group, suggests a hazard profile that includes:
Skin Irritation : May cause skin irritation.[2][5][6][7]
Eye Irritation : Can cause serious eye irritation.[5][6][7]
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[5][6][7]
Amines, as a class of compounds, require careful handling to minimize health risks.[8] Therefore, robust safety protocols are essential.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory tasks involving Ethyl 2-amino-5-phenylbenzoate.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields or tight-sealing safety goggles.[2][5][9][10]
Chemical-resistant gloves (e.g., nitrile or neoprene).[10]
Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[11][13]
Operational Procedures for PPE
Proper use of PPE is as crucial as its selection. Follow these step-by-step procedures for donning, doffing, and disposal of PPE.
Donning (Putting On) PPE:
Hand Hygiene: Wash and dry your hands thoroughly.
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
Mask/Respirator: If required, don your respirator. Ensure a proper fit test has been conducted.
Goggles/Face Shield: Put on your eye and face protection.
Gloves: Don your gloves, ensuring they cover the cuffs of your lab coat.[10]
Doffing (Taking Off) PPE:
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
Gown/Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
Hand Hygiene: Wash your hands.
Goggles/Face Shield: Remove your eye and face protection from the back.
Mask/Respirator: Remove your respirator from the back.
Hand Hygiene: Wash your hands again thoroughly.
Disposal Plan:
Solid Waste: Dispose of contaminated solid waste, including gloves, paper towels, and empty containers, in a designated, labeled hazardous waste container.[2][5]
Sharps: Dispose of any contaminated sharps in a designated sharps container.
Chemical Waste: Unused Ethyl 2-amino-5-phenylbenzoate and solutions containing it must be disposed of as hazardous chemical waste through your institution's environmental health and safety office.[14] Do not pour down the drain.[6]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on risk assessment.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][14][15]
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[9][14][15]
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][9][15]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6][9][15]
Always have an emergency eyewash station and safety shower readily accessible in the work area.[5]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Ethyl 2-amino-5-phenylbenzoate, ensuring a safe and productive research environment.
References
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Phenyl benzoate.